Metixene Hydrochloride
Description
Properties
IUPAC Name |
1-methyl-3-(9H-thioxanthen-9-ylmethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NS.ClH/c1-21-12-6-7-15(14-21)13-18-16-8-2-4-10-19(16)22-20-11-5-3-9-17(18)20;/h2-5,8-11,15,18H,6-7,12-14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXZRFHNNTTWCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)CC2C3=CC=CC=C3SC4=CC=CC=C24.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
4969-02-2 (Parent) | |
| Record name | Methixene hydrochloride anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001553340 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8045359 | |
| Record name | Metixene hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1553-34-0 | |
| Record name | Methixene hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1553-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methixene hydrochloride anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001553340 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Contalyl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78194 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Metixene hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Metixene hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.819 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHIXENE HYDROCHLORIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FRK5BSL54S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Metixene Hydrochloride in Neurons
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metixene Hydrochloride, a compound historically utilized for its anticholinergic and antiparkinsonian properties, exerts its primary influence on the nervous system through competitive antagonism of muscarinic acetylcholine (B1216132) receptors. This guide delineates the molecular interactions and downstream signaling cascades initiated by Metixene in neurons. While its principal mechanism is well-established, emerging research suggests a more complex pharmacological profile, including potential effects on other neuronal targets and cellular processes. This document provides a comprehensive overview of the current understanding of Metixene's mechanism of action, supported by available quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways.
Primary Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism
This compound functions as a potent antagonist at muscarinic acetylcholine receptors (mAChRs). In the central nervous system, particularly in the corpus striatum, parkinsonism is associated with an imbalance between the excitatory cholinergic and inhibitory dopaminergic systems. By competitively blocking the action of acetylcholine at muscarinic receptors, Metixene helps to restore this balance, thereby alleviating parkinsonian symptoms.[1][2]
Receptor Binding Affinity
The affinity of Metixene for muscarinic receptors has been quantified through radioligand binding assays. A key study by Syvälahti et al. (1988) investigated the ability of several antiparkinsonian drugs to inhibit the binding of the non-selective muscarinic antagonist, ³H-quinuclidinyl benzilate (³H-QNB), to rat brain cortical tissue.[3]
| Compound | IC50 (nM) | Ki (nM) | Receptor Target | Reference |
| This compound | 55 | 15 | Muscarinic Receptors (undifferentiated) | [3] |
Table 1: Binding Affinity of this compound for Muscarinic Receptors
It is important to note that this study did not differentiate between the five subtypes of muscarinic receptors (M1-M5). While other antiparkinsonian drugs have shown some subtype selectivity (e.g., trihexyphenidyl (B89730) and biperiden (B1667296) for M1 receptors), the specific binding profile of Metixene across these subtypes remains to be fully elucidated.[4]
Downstream Signaling Pathways
Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate diverse neuronal functions. The five subtypes are broadly categorized by the G-protein they couple to:
-
M1, M3, and M5 receptors couple to Gq/11 proteins, activating phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
By antagonizing these receptors, this compound inhibits these downstream signaling cascades.
The antagonism of M1 receptors in neurons by Metixene is expected to lead to a decrease in neuronal excitability. This is because M1 receptor activation typically causes depolarization through the inhibition of potassium channels (M-current) and modulation of calcium channels.
M2 receptors often act as autoreceptors on cholinergic neurons, inhibiting acetylcholine release. As presynaptic heteroreceptors, they can also inhibit the release of other neurotransmitters. Postsynaptically, M2 receptor activation leads to hyperpolarization and reduced neuronal firing by activating G-protein-coupled inwardly rectifying potassium (GIRK) channels. Antagonism of M2 receptors by Metixene would therefore be expected to increase acetylcholine release and enhance neuronal excitability.
Other Potential Neuronal Mechanisms
Beyond its primary role as a muscarinic antagonist, evidence suggests that this compound may interact with other neuronal targets, although quantitative data for these interactions are currently lacking.
Antihistaminic Activity
Metixene is also described as having antihistaminic properties.[2] Antagonism of histamine (B1213489) H1 receptors in the central nervous system is a common feature of many first-generation antihistamines and can contribute to sedative effects. However, the specific affinity of Metixene for different histamine receptor subtypes has not been reported.
Monoaminergic Systems
Given its therapeutic use in a disorder characterized by dopamine (B1211576) deficiency, the interaction of Metixene with monoaminergic systems is of significant interest. However, there is currently no published data on the affinity of Metixene for dopamine or serotonin (B10506) receptors, nor on its potential to inhibit dopamine or norepinephrine (B1679862) transporters (DAT and NET) or monoamine oxidase (MAO) enzymes.
Induction of Incomplete Autophagy
A recent study in the context of cancer research has identified a novel mechanism of action for Metixene, showing that it can induce incomplete autophagy in metastatic cancer cells through the phosphorylation of N-Myc downstream-regulated gene 1 (NDRG1).[5] This leads to the accumulation of autophagic vesicles and subsequent caspase-mediated apoptosis. While this finding is intriguing, it is not yet known whether this mechanism is relevant to the action of Metixene in neurons or contributes to its therapeutic effects or side-effect profile in the central nervous system.
Experimental Protocols
The following sections provide an overview of the methodologies typically employed to determine the key quantitative data discussed in this guide.
Radioligand Binding Assay for Muscarinic Receptors
This protocol is a generalized procedure based on the principles used in studies like that of Syvälahti et al. (1988).[3]
Protocol:
-
Membrane Preparation:
-
Dissect rat brain cortical tissue and homogenize in a suitable ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in the assay buffer to a specific protein concentration.
-
-
Binding Assay:
-
In assay tubes, combine the membrane suspension, a fixed concentration of the radioligand (e.g., [³H]QNB), and varying concentrations of unlabeled this compound.
-
For determining non-specific binding, a parallel set of tubes should contain a high concentration of a non-labeled muscarinic antagonist (e.g., atropine).
-
Incubate the mixture at a defined temperature for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.
-
-
Quantification and Data Analysis:
-
Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the Metixene concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of Metixene that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Neurotransmitter Reuptake Inhibition Assay
This is a general protocol to assess the potential of Metixene to inhibit dopamine and norepinephrine transporters.
Protocol:
-
Synaptosome Preparation:
-
Isolate synaptosomes (resealed nerve terminals) from specific brain regions (e.g., striatum for DAT, frontal cortex for NET) by homogenization and differential centrifugation.
-
-
Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal preparation with varying concentrations of this compound or a known inhibitor (for positive control).
-
Initiate the uptake reaction by adding a fixed concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]norepinephrine).
-
Allow the uptake to proceed for a short, defined period at a physiological temperature.
-
Terminate the reaction by rapid filtration and washing with ice-cold buffer.
-
-
Quantification and Data Analysis:
-
Measure the radioactivity retained by the synaptosomes using liquid scintillation counting.
-
Calculate the percentage of inhibition of neurotransmitter uptake for each concentration of Metixene.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Metixene concentration.
-
Monoamine Oxidase (MAO) Activity Assay
This is a generalized fluorometric assay to determine if Metixene inhibits MAO-A or MAO-B.
Protocol:
-
Assay Preparation:
-
Use a source of MAO-A and MAO-B enzymes, such as recombinant human enzymes or mitochondrial fractions from tissue homogenates.
-
Prepare a reaction mixture containing a suitable buffer and a detection system that generates a fluorescent signal proportional to MAO activity (e.g., a system that detects hydrogen peroxide, a byproduct of the MAO reaction).
-
-
Inhibition Assay:
-
Pre-incubate the MAO enzyme with varying concentrations of this compound or a known MAO inhibitor.
-
Initiate the enzymatic reaction by adding a specific substrate for either MAO-A (e.g., kynuramine) or MAO-B (e.g., benzylamine).
-
Incubate the reaction for a fixed time at an optimal temperature.
-
-
Quantification and Data Analysis:
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percentage of inhibition of MAO activity for each concentration of Metixene.
-
Determine the IC50 value from a plot of percentage inhibition versus the logarithm of the Metixene concentration.
-
Conclusion
The primary and well-documented mechanism of action of this compound in neurons is its antagonism of muscarinic acetylcholine receptors. This action is consistent with its therapeutic use in Parkinson's disease, where it helps to rebalance (B12800153) the cholinergic and dopaminergic systems. However, a comprehensive understanding of its pharmacological profile is still incomplete. Further research is warranted to delineate its specific affinities for muscarinic and histamine receptor subtypes, as well as to investigate its potential interactions with monoaminergic transporters and enzymes. The recently discovered role of Metixene in modulating autophagy also opens up new avenues of investigation into its neuronal effects, which may have implications for its therapeutic applications and potential for drug repurposing. The experimental protocols outlined in this guide provide a framework for future studies aimed at filling these knowledge gaps and further elucidating the complex neuronal mechanisms of this compound.
References
- 1. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biopioneer.com.tw [biopioneer.com.tw]
- 3. Effects of antiparkinsonian drugs on muscarinic receptor binding in rat brain, heart and lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of anticholinergic antiparkinsonian drugs on binding of muscarinic receptor subtypes in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metixene is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
Metixene Hydrochloride: A Technical Overview of Muscarinic Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metixene (B1676503) hydrochloride is an anticholinergic drug that has been used as an antiparkinsonian agent.[1] Its therapeutic effects are attributed to its antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] Understanding the binding affinity of metixene hydrochloride for the different subtypes of muscarinic receptors is crucial for elucidating its pharmacological profile, predicting potential side effects, and guiding further drug development. This technical guide provides an in-depth overview of the muscarinic receptor binding affinity of this compound, including available quantitative data, detailed experimental protocols for affinity determination, and a visualization of relevant biological pathways and experimental workflows.
Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that are classified into five subtypes (M1-M5).[2][3] These subtypes are differentially expressed throughout the body and mediate a wide range of physiological functions. The M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C, while the M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase.[3][4] The development of subtype-selective muscarinic antagonists is a key objective in drug discovery to achieve targeted therapeutic effects with fewer side effects.[5]
Quantitative Binding Affinity Data
Currently, publicly available data on the specific binding affinity of this compound for each of the five muscarinic receptor subtypes (M1-M5) is limited. However, general affinity for muscarinic receptors has been reported.
| Compound | Parameter | Value (nM) | Radioligand | Receptor Source | Reference |
| This compound | Ki | 15 | Quinuclidinyl benzilate (QNB) | Not specified | [6][7] |
| This compound | IC50 | 55 | Quinuclidinyl benzilate (QNB) | Not specified | [6][7] |
Note: The provided data does not differentiate between the M1, M2, M3, M4, and M5 subtypes. Further research is required to establish the selectivity profile of this compound.
Experimental Protocols: Radioligand Binding Assay
Radioligand binding assays are a standard method for determining the binding affinity of a compound to a receptor. The following is a generalized protocol for a competitive binding assay to determine the Ki of a test compound like this compound for muscarinic receptors.
Membrane Preparation
-
Objective: To isolate cell membranes containing the muscarinic receptors of interest.
-
Procedure:
-
Cells or tissues expressing the target muscarinic receptor subtype are harvested.
-
The cells or tissues are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at a low speed to remove nuclei and large debris.
-
The supernatant is then centrifuged at a high speed to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
The protein concentration of the membrane preparation is determined using a standard method like the Bradford or BCA assay.
-
Competitive Binding Assay
-
Objective: To measure the ability of the unlabeled test compound (this compound) to displace a radiolabeled ligand from the muscarinic receptor.
-
Procedure:
-
A constant concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB)) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled test compound (the "competitor," this compound) are added to the incubation mixture.
-
The reaction is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes bound with the radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis
-
Objective: To determine the IC50 and Ki values of the test compound.
-
Procedure:
-
The data is plotted as the percentage of specific binding of the radioligand versus the logarithm of the competitor concentration.
-
Non-linear regression analysis is used to fit a sigmoidal dose-response curve to the data, from which the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki (inhibition constant), which represents the binding affinity of the competitor for the receptor, is calculated from the IC50 value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
-
Visualizations
Signaling Pathways of Muscarinic Receptor Subtypes
Caption: Signaling pathways of muscarinic receptor subtypes.
Experimental Workflow for a Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Principle of Competitive Binding
Caption: Principle of a competitive radioligand binding assay.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. journals.ed.ac.uk [journals.ed.ac.uk]
- 4. Muscarinic Receptors: Their Roles in Disorders of the Central Nervous System and Potential as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure and selectivity engineering of the M1 muscarinic receptor toxin complex - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Chemical Properties of Metixene Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metixene Hydrochloride is a synthetic anticholinergic and antiparkinsonian agent with a thioxanthene (B1196266) core structure. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and mechanism of action. Detailed experimental protocols for its multi-step synthesis, a summary of its physicochemical properties in tabular format, and an exploration of its impact on cellular signaling pathways are presented. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of this compound and related compounds.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the formation of a thioxanthene backbone, followed by alkylation with a piperidine (B6355638) derivative, and finally, conversion to the hydrochloride salt. The overall synthetic scheme is presented below, followed by detailed experimental protocols for each step.
Overall Synthesis Scheme
A common synthetic route to this compound starts from thiosalicylic acid and iodobenzene (B50100), proceeding through key intermediates 2-phenylthiobenzoic acid, 9-thioxanthone, and thioxanthene[1][2].
Caption: Overall synthetic route for this compound.
Experimental Protocols
This step involves a copper-catalyzed Ullmann condensation reaction between thiosalicylic acid and iodobenzene[3].
-
Materials: Thiosalicylic acid, iodobenzene, anhydrous potassium carbonate, copper powder, dimethylformamide (DMF).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, combine thiosalicylic acid (1 equivalent), iodobenzene (1.1 equivalents), and anhydrous potassium carbonate (2 equivalents) in DMF.
-
Add copper powder (0.1 equivalents) to the stirred mixture.
-
Heat the reaction mixture to 160-180°C and maintain this temperature with vigorous stirring for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into a large volume of water.
-
Filter the aqueous solution to remove the copper catalyst.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the crude 2-phenylthiobenzoic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from aqueous ethanol (B145695).
-
This step involves the cyclization of 2-phenylthiobenzoic acid in the presence of a strong acid[4].
-
Materials: 2-Phenylthiobenzoic acid, concentrated sulfuric acid.
-
Procedure:
-
Carefully add 2-phenylthiobenzoic acid to an excess of concentrated sulfuric acid with stirring.
-
Gently heat the mixture to promote cyclization. The reaction is typically exothermic.
-
After the reaction is complete, cool the mixture and pour it onto crushed ice to precipitate the 9-thioxanthone.
-
Collect the solid by filtration, wash thoroughly with water until the washings are neutral, and dry.
-
The crude 9-thioxanthone can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.
-
The carbonyl group of 9-thioxanthone is reduced to a methylene (B1212753) group to yield thioxanthene[2].
-
Materials: 9-Thioxanthone, lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous diethyl ether.
-
Slowly add a solution of 9-thioxanthone in anhydrous diethyl ether to the LiAlH₄ suspension with stirring.
-
After the addition is complete, reflux the mixture for several hours. Monitor the reaction by TLC.
-
Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential addition of water and then a sodium hydroxide (B78521) solution.
-
Filter the resulting mixture and wash the solid with diethyl ether.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain thioxanthene.
-
This step involves the alkylation of thioxanthene with 3-chloromethyl-1-methylpiperidine[1][2].
-
Materials: Thioxanthene, 3-chloromethyl-1-methylpiperidine, a strong base (e.g., n-butyllithium or sodium amide), anhydrous tetrahydrofuran (THF).
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve thioxanthene in anhydrous THF.
-
Cool the solution in an ice bath and add a strong base (e.g., n-butyllithium) dropwise to deprotonate the 9-position of the thioxanthene ring.
-
Stir the resulting solution for a short period at low temperature.
-
Add a solution of 3-chloromethyl-1-methylpiperidine in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Metixene.
-
The final step is the formation of the hydrochloride salt to improve the compound's stability and solubility[2].
-
Materials: Metixene, hydrochloric acid (in a suitable solvent like ethanol or diethyl ether).
-
Procedure:
-
Dissolve the crude Metixene in absolute ethanol.
-
Add a solution of concentrated hydrochloric acid dropwise with stirring.
-
A white precipitate of this compound will form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid by filtration, wash with a cold non-polar solvent (e.g., diethyl ether or methyl tert-butyl ether), and dry under vacuum.
-
Chemical Properties of this compound
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₄ClNS | [5] |
| Molecular Weight | 345.9 g/mol | [5] |
| Appearance | White or almost white crystalline powder | [6] |
| Melting Point | Not specified | |
| pKa (Strongest Basic) | 9.34 (Predicted) | [7] |
| LogP | 5.06 (Predicted) | [7] |
| Solubility | Soluble in water, ethanol, and methylene chloride.[6] In DMSO: 77.5 mg/mL.[1] In H₂O: 10 mg/mL.[1] | |
| Stability | Store protected from light.[6] In solvent at -80°C for 6 months; -20°C for 1 month.[1] |
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is crucial for assessing the purity of this compound and for monitoring its stability. A general approach for a reversed-phase HPLC method would involve:
-
Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water containing a modifier like trifluoroacetic acid (TFA) or triethylamine (B128534) (TEA) to ensure good peak shape.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
Retention Time: The retention time would be determined experimentally based on the specific conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its identity. The monoisotopic mass is reported as 345.13179817.
Signaling Pathways and Mechanism of Action
This compound exhibits its pharmacological effects through multiple mechanisms, primarily as a muscarinic antagonist and as an inducer of incomplete autophagy.
Muscarinic Acetylcholine (B1216132) Receptor Antagonism
Metixene is a potent antagonist of muscarinic acetylcholine receptors, which is the basis for its use as an antiparkinsonian agent. It competitively inhibits the binding of acetylcholine to these receptors in the central and peripheral nervous systems.
Induction of Incomplete Autophagy
Recent studies have revealed that Metixene can induce incomplete autophagy in cancer cells, leading to apoptosis[8][9]. This process is mediated through the phosphorylation of N-Myc Downstream-Regulated Gene 1 (NDRG1)[8][9].
Caption: Metixene-induced incomplete autophagy signaling pathway.
The mTOR and Beclin-1 signaling pathways are central regulators of autophagy. While direct interaction of Metixene with mTOR or Beclin-1 has not been explicitly detailed in the provided search results, its ability to induce autophagy suggests a potential modulation of these pathways. The Beclin-1/Bcl-2 complex is a critical checkpoint in autophagy initiation, and its disruption can trigger this process[10][11]. The ULK1 complex is a key initiator of autophagy, acting downstream of mTORC1[12][13].
Caption: Key regulatory points in the mTOR and Beclin-1 autophagy pathways.
Conclusion
This technical guide has provided a detailed overview of the synthesis, chemical properties, and biological activities of this compound. The synthetic route, while established, offers opportunities for process optimization. The elucidation of its role in inducing incomplete autophagy opens new avenues for its potential therapeutic applications beyond its traditional use as an antiparkinsonian agent. Further research is warranted to fully characterize its spectroscopic properties, experimentally determine its physicochemical parameters, and further delineate its interactions with key cellular signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. US4101558A - Process for preparing thioxanthones - Google Patents [patents.google.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. rsc.org [rsc.org]
- 8. Metixene is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metixene is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Role of Bcl-2 and Beclin-1 Complex in “Switching” between Apoptosis and Autophagy in Human Glioma Cells upon LY294002 and Sorafenib Treatment [mdpi.com]
- 11. Bcl-2:Beclin 1 complex: multiple, mechanisms regulating autophagy/apoptosis toggle switch - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The ULK1 complex mediates MTORC1 signaling to the autophagy initiation machinery via binding and phosphorylating ATG14 - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of Metixene Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metixene Hydrochloride is a tertiary amine anticholinergic agent with antiparkinsonian properties. Its therapeutic effects are primarily attributed to its antagonism of muscarinic acetylcholine (B1216132) receptors, which helps to restore the balance of neurotransmitter activity in the corpus striatum, a key area of the brain involved in motor control. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacodynamics, and pharmacokinetics. Detailed experimental protocols for assessing its anticholinergic activity are also presented, along with visualizations of its primary signaling pathways. This document is intended to serve as a resource for researchers and professionals involved in the study and development of anticholinergic drugs.
Mechanism of Action
This compound is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2] In Parkinson's disease, there is a relative excess of cholinergic activity in the corpus striatum due to the degeneration of dopaminergic neurons. By blocking the action of acetylcholine at muscarinic receptors, Metixene helps to re-establish a more balanced neurochemical environment, thereby alleviating some of the motor symptoms of the disease, particularly tremor.[1][2] Metixene also possesses antihistaminic and direct antispasmodic properties.[2][3]
Signaling Pathways
Metixene, as a muscarinic antagonist, inhibits the downstream signaling cascades initiated by acetylcholine binding to muscarinic receptors. The primary targets in the context of Parkinson's disease are believed to be the M1 and M2 receptor subtypes.
-
M1 Muscarinic Receptor Signaling (Gq-coupled): The M1 receptor is coupled to the Gq G-protein.[4] Acetylcholine binding activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Metixene blocks this cascade by preventing the initial receptor activation.
-
M2 Muscarinic Receptor Signaling (Gi-coupled): The M2 receptor is coupled to the Gi G-protein.[3] Activation of the M2 receptor by acetylcholine inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][5] This, in turn, reduces the activity of protein kinase A (PKA). Metixene prevents this inhibitory effect.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the competitive antagonism of acetylcholine at muscarinic receptors.[1] This action is similar to that of atropine (B194438).[2]
Receptor Binding Affinity
Metixene demonstrates potent binding to muscarinic receptors. In competitive binding assays using the radioligand [3H]quinuclidinyl benzilate (QNB), Metixene exhibits significant inhibitory activity.[6][7][8][9][10]
| Parameter | Value | Reference |
| IC50 | 55 nM | [6][7][8][9][10] |
| Ki | 15 nM | [6][7][8][9][10] |
Pharmacokinetics
Detailed quantitative pharmacokinetic data for this compound in humans is not extensively available in the public literature.[1][8] However, based on its classification as a tertiary amine anticholinergic agent and available information, a qualitative profile can be described.[3][11][12][13]
| Parameter | Description | Reference |
| Absorption | Absorbed from the gastrointestinal tract following oral administration. The extent of absorption is not known. | [1][3] |
| Distribution | As a tertiary amine, it is expected to cross the blood-brain barrier. Other drugs in this class typically have a large volume of distribution. | [11][13] |
| Metabolism | Undergoes hepatic metabolism, primarily through sulfoxidation and N-demethylation. | [1][3] |
| Excretion | Excreted via the urine. | [3] |
| Half-life | Not available. | [1] |
| Bioavailability | Not available. | [1] |
| Protein Binding | Not available. | [1] |
Experimental Protocols
The following protocols are representative of the methodologies used to characterize the pharmacological profile of a muscarinic antagonist like this compound.
Radioligand Competition Binding Assay
Objective: To determine the in vitro binding affinity (Ki) of this compound for muscarinic receptors.
Principle: This assay measures the ability of a test compound (Metixene) to compete with a radiolabeled ligand ([3H]quinuclidinyl benzilate - [3H]QNB) for binding to muscarinic receptors in a tissue preparation (e.g., rat brain homogenate).
Materials:
-
Tissue source rich in muscarinic receptors (e.g., rat brain cortex)
-
[3H]QNB (radioligand)
-
This compound (test compound)
-
Atropine (for determining non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
Cell harvester
Procedure:
-
Membrane Preparation: Homogenize the tissue in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer to a final protein concentration of 1-2 mg/mL.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
A fixed volume of the membrane preparation.
-
A fixed concentration of [3H]QNB (typically at or near its Kd value).
-
Increasing concentrations of this compound.
-
For total binding wells, add buffer instead of the test compound.
-
For non-specific binding wells, add a high concentration of atropine (e.g., 1 µM).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Washing: Wash the filters several times with ice-cold assay buffer to remove any residual unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Metixene concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of Metixene that inhibits 50% of the specific binding of [3H]QNB) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
-
In Vitro Functional Assay (Isolated Guinea Pig Ileum)
Objective: To determine the functional antagonist potency (pA2) of this compound.
Principle: This assay measures the ability of Metixene to inhibit the contractile response of the guinea pig ileum to a muscarinic agonist (e.g., acetylcholine or carbachol). The pA2 value is a measure of the antagonist's potency.
Materials:
-
Guinea pig ileum segment
-
Organ bath with physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with 95% O2 / 5% CO2
-
Isotonic transducer and recording system
-
Muscarinic agonist (e.g., acetylcholine)
-
This compound
Procedure:
-
Tissue Preparation: A segment of the guinea pig ileum is suspended in the organ bath under a slight tension.
-
Equilibration: The tissue is allowed to equilibrate for at least 30-60 minutes, with regular washing.
-
Control Response: A cumulative concentration-response curve to the muscarinic agonist is generated to determine the EC50.
-
Antagonist Incubation: The tissue is washed and then incubated with a known concentration of this compound for a set period (e.g., 30 minutes).
-
Shift in Response Curve: A second cumulative concentration-response curve to the agonist is generated in the presence of Metixene.
-
Repeat: Steps 4 and 5 are repeated with increasing concentrations of Metixene.
-
Data Analysis: The concentration-response curves for the agonist in the presence of different concentrations of the antagonist will be shifted to the right. A Schild plot is constructed by plotting the log(concentration ratio - 1) against the negative log of the molar concentration of the antagonist. The pA2 value is the intercept on the x-axis.
Conclusion
This compound is a potent muscarinic antagonist with a well-defined mechanism of action. Its ability to block cholinergic signaling pathways in the central nervous system provides the basis for its use in the management of Parkinson's disease. While its pharmacodynamic profile is characterized by high affinity for muscarinic receptors, a comprehensive understanding of its pharmacokinetic properties is limited by the lack of publicly available quantitative data. The experimental protocols outlined in this guide provide a framework for the continued investigation of Metixene and other anticholinergic compounds, which is essential for optimizing their therapeutic use and minimizing adverse effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]
- 4. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. G protein coupling and signaling pathway activation by m1 muscarinic acetylcholine receptor orthosteric and allosteric agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. sites.ualberta.ca [sites.ualberta.ca]
- 12. Clinical pharmacokinetics of anti-parkinsonian drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical pharmacokinetic and pharmacodynamic properties of drugs used in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Metixene Hydrochloride: A Technical Guide to its Function as an Incomplete Autophagy Inducer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metixene hydrochloride, a drug originally developed for Parkinson's disease, has been identified as a potent inducer of incomplete autophagy in cancer cells, particularly in preclinical models of metastatic breast cancer and brain metastases.[1][2][3] This unique mechanism of action, distinct from its known antimuscarinic and antihistaminic properties, leads to caspase-mediated apoptosis, positioning Metixene as a promising therapeutic agent in oncology.[1][4] This technical guide provides an in-depth overview of the core mechanisms, experimental validation, and methodologies associated with Metixene's role as an incomplete autophagy inducer.
Mechanism of Action: Induction of Incomplete Autophagy
This compound induces cellular stress and activates macroautophagy signaling pathways.[1] However, it disrupts the completion of the autophagic process, leading to an accumulation of autophagosomes that do not fuse with lysosomes for degradation. This state of "incomplete autophagy" triggers a cascade of events culminating in programmed cell death.
The central mediator of Metixene-induced incomplete autophagy is the N-Myc downstream-regulated gene 1 (NDRG1).[1][2][3] Metixene treatment leads to a significant, dose-dependent increase in the phosphorylation of NDRG1.[1] This phosphorylation event is critical for the disruption of the autophagic flux. Knockout of NDRG1 has been shown to reverse the effects of Metixene, allowing for the completion of autophagy and subsequently reducing apoptosis.[1][2][3]
The accumulation of autophagic vesicles and the increase in the autophagy cargo protein p62 (sequestosome 1) are hallmark indicators of this incomplete process.[1] This cellular state of autophagic stress ultimately activates the intrinsic apoptotic pathway, evidenced by the cleavage of caspase-3.[1]
Signaling Pathway
The proposed signaling pathway for Metixene-induced incomplete autophagy and apoptosis is illustrated below. Metixene treatment initiates a cellular stress response that leads to the phosphorylation of NDRG1. Phosphorylated NDRG1 (p-NDRG1) then interferes with the maturation of autophagosomes into autolysosomes, leading to their accumulation. This accumulation of autophagic vesicles, along with the cargo protein p62, results in cellular stress that triggers the caspase cascade and apoptosis.
References
- 1. Metixene is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metixene is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methylene blue induces macroautophagy through 5′ adenosine monophosphate-activated protein kinase pathway to protect neurons from serum deprivation - PMC [pmc.ncbi.nlm.nih.gov]
Metixene Hydrochloride: A Catalyst for Caspase-Mediated Apoptosis in Cancer Cells
An In-depth Technical Guide for Researchers and Drug Development Professionals
Metixene (B1676503) hydrochloride, a drug originally developed for Parkinson's disease, has emerged as a potent inducer of caspase-mediated apoptosis in various cancer cell lines, particularly in metastatic breast cancer.[1][2] This guide provides a comprehensive overview of the molecular mechanisms, quantitative effects, and experimental methodologies associated with metixene-induced programmed cell death, tailored for a scientific audience.
Core Mechanism: Incomplete Autophagy Leading to Intrinsic Apoptosis
Metixene hydrochloride's primary mechanism of inducing apoptosis involves the induction of incomplete autophagy, a cellular process that, when stalled, triggers programmed cell death.[1] This process is mediated through the phosphorylation of N-Myc downstream-regulated gene 1 (NDRG1).[1][2] The accumulation of autophagic structures due to this incomplete process leads to cellular stress, ultimately activating the intrinsic pathway of apoptosis.[1]
The activation of the intrinsic, or mitochondrial, pathway is evidenced by the significant elevation of caspase-9 activity upon metixene treatment.[1] Caspase-9 is a key initiator caspase in this pathway, and its activation leads to the subsequent activation of executioner caspases, namely caspase-3 and caspase-7.[1][3] This cascade of caspase activation culminates in the cleavage of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][3]
Signaling Pathway of Metixene-Induced Apoptosis
The signaling cascade initiated by this compound that results in apoptosis is a multi-step process.
Caption: Signaling pathway of this compound-induced apoptosis.
Quantitative Data on this compound's Efficacy
The pro-apoptotic effects of this compound have been quantified in various breast cancer brain metastasis (BCBM) cell lines.
Table 1: IC50 Values of Metixene in Metastatic Breast Cancer Cell Lines (72h treatment) [4]
| Cell Line | Cancer Subtype | IC50 (μM) |
| BT-474Br | HER2-positive | 9.7 |
| HCC1954 | HER2-positive | Not specified |
| MDA-MB-231Br | Triple-negative | 15.2 |
| HCC1806 | Triple-negative | 20.1 |
| HS578T | Triple-negative | 31.8 |
| HCC3153 | Triple-negative | Not specified |
| SUM159 | Triple-negative | Not specified |
Table 2: Caspase Activity in BCBM Cell Lines Treated with Metixene [1]
| Cell Line | Treatment | Caspase-3/-7 Activity | Caspase-9 Activity |
| BT-474Br | 10 μM Metixene (24h) | Significant increase | Significantly elevated (P = 0.0055) |
| BT-474Br | 15 μM Metixene (24h) | Significant increase | Significantly elevated (P < 0.0001) |
| MDA-MB-231Br | 15 μM Metixene (24h) | Significant increase | Significantly elevated (P < 0.0001) |
Table 3: In Vivo Efficacy of Metixene in an Orthotopic Xenograft Model (HCC1954 cells) [1]
| Treatment Group | Tumor Weight Reduction | Tumor Volume Reduction | Cleaved Caspase-3 Positive Cells |
| Metixene (0.1 mg/kg) | Significant (P < 0.0001) | Significant (P = 0.0043) | Significant increase (P = 0.001) |
| Metixene (1.0 mg/kg) | Significant (P < 0.0001) | Significant (P = 0.0004) | Significant increase (P = 0.0002) |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the apoptotic effects of this compound.
Cell Viability Assay
The anti-cancer activity of metixene is evaluated using a cell viability assay.
Caption: Workflow for determining cell viability after Metixene treatment.
-
Cell Seeding: Breast cancer brain metastasis cell lines (e.g., BT-474Br, MDA-MB-231Br) are seeded at a density of 5,000 cells per well in clear, flat-bottomed, black-walled 96-well plates.[1]
-
Treatment: After allowing the cells to adhere, they are treated with various concentrations of this compound.[1]
-
Incubation: The plates are incubated for specified time points (e.g., 24 and 48 hours).[1]
-
Measurement: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[1]
Caspase Activity Assays
To quantify the activation of key caspases, fluorometric assays are employed.
References
- 1. Metixene is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metixene is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Investigating the Off-Target Effects of Metixene Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metixene hydrochloride is a tertiary amine antimuscarinic agent, historically utilized for the symptomatic treatment of Parkinson's disease and drug-induced extrapyramidal syndromes.[1] Its primary mechanism of action involves the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors, thereby restoring the cholinergic-dopaminergic balance in the corpus striatum.[1] Beyond its established anticholinergic and antihistaminic properties, recent research has unveiled significant off-target effects, most notably the induction of incomplete autophagy and subsequent caspase-mediated apoptosis in cancer cells.[2][3] This guide provides a comprehensive technical overview of the known on- and off-target effects of this compound, presenting quantitative data, detailed experimental protocols for investigation, and visual diagrams of the associated signaling pathways to support further research and drug development efforts.
Pharmacological Profile of this compound
This compound's therapeutic efficacy in movement disorders is attributed to its on-target activity as a muscarinic acetylcholine receptor antagonist.[4] However, like many centrally active agents, it exhibits a broader pharmacological profile that contributes to both its therapeutic window and its adverse effect profile.
On-Target Activity: Muscarinic Receptor Antagonism
Metixene acts as a competitive antagonist at muscarinic acetylcholine receptors. This action helps to alleviate the motor symptoms of Parkinson's disease by reducing the relative overactivity of the cholinergic system in the brain.[1]
Known Off-Target Activities and Side Effects
The off-target activities of this compound are primarily responsible for its side effect profile, which is characteristic of anticholinergic compounds. These effects can be considered "off-target" when they occur outside of the intended therapeutic pathway for Parkinson's disease. Additionally, recent discoveries have identified a novel off-target mechanism with potential therapeutic implications in oncology.
-
Antihistaminic Properties: Metixene is known to possess antihistaminic properties, which can contribute to its sedative effects.[1]
-
Anticholinergic Side Effects: A range of common side effects are associated with its antimuscarinic activity in the peripheral nervous system, including dry mouth, blurred vision, constipation, urinary retention, and tachycardia.[5]
-
Induction of Incomplete Autophagy and Apoptosis in Cancer Cells: A significant off-target effect, independent of its muscarinic and histaminic receptor activity, is the induction of incomplete autophagy leading to caspase-mediated apoptosis in various cancer cell lines.[2][3][6] This is mediated through the phosphorylation of N-Myc downstream-regulated gene 1 (NDRG1).[4][6]
Quantitative Data on this compound Interactions
Quantitative assessment of a drug's binding affinity for its on- and off-targets is crucial for understanding its pharmacological profile. The following table summarizes the available quantitative data for this compound.
| Target | Assay Type | Value | Units | Reference(s) |
| Muscarinic Acetylcholine Receptor | Radioligand Binding Assay (QNB) | IC50 = 55, Ki = 15 | nM | [7] |
Signaling Pathways
On-Target: Muscarinic Acetylcholine Receptor Antagonism
This compound acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). In the striatum, this blocks the action of acetylcholine (ACh), helping to rebalance (B12800153) the dopaminergic and cholinergic systems that are dysregulated in Parkinson's disease.
Figure 1. On-target signaling pathway of this compound.
Off-Target: Induction of Incomplete Autophagy and Apoptosis in Cancer Cells
Metixene has been shown to induce incomplete autophagy in cancer cells, a process that ultimately leads to apoptosis. This is mediated through the phosphorylation of NDRG1. The accumulation of non-degraded autophagosomes contributes to cellular stress and the activation of the intrinsic apoptotic pathway.
References
- 1. Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia | Springer Nature Experiments [experiments.springernature.com]
- 2. An optimized protocol for immuno-electron microscopy of endogenous LC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metixene is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. proteolysis.jp [proteolysis.jp]
- 5. bio-rad.com [bio-rad.com]
- 6. researchgate.net [researchgate.net]
- 7. Visualizing Autophagy by Microscopy: TEM & LC3B Puncta Fluorescence | Bio-Techne [bio-techne.com]
Metixene Hydrochloride: A Technical Guide for Parkinson's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metixene hydrochloride is an anticholinergic agent historically used for the symptomatic treatment of Parkinson's disease (PD).[1] Its primary mechanism of action involves the competitive antagonism of muscarinic acetylcholine (B1216132) receptors, thereby helping to restore the balance between the cholinergic and dopaminergic systems in the corpus striatum, which is disrupted in Parkinson's disease.[2][3] Although the use of Metixene has been discontinued (B1498344), its role as a muscarinic antagonist provides a valuable pharmacological tool for investigating the cholinergic system's involvement in the pathophysiology of Parkinson's disease and for the preclinical assessment of novel therapeutic strategies targeting this pathway. This guide provides a comprehensive overview of this compound, including its mechanism of action, available quantitative data, relevant experimental protocols, and visualization of associated signaling pathways.
Core Mechanism of Action
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to a dopamine (B1211576) deficit in the striatum. This deficit results in an imbalance with the excitatory cholinergic system, contributing to the motor symptoms of the disease. This compound, as a muscarinic antagonist, blocks the action of acetylcholine at its receptors in the striatum, thereby mitigating the effects of this imbalance.[2][3]
Data Presentation: Physicochemical and Pharmacological Properties
Quantitative data for this compound is limited due to its status as a discontinued drug. The following tables summarize the available information.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₄ClNS | [4] |
| Molecular Weight | 345.9 g/mol | [4] |
| CAS Number | 7081-40-5 | [4] |
| Appearance | White crystalline solid | N/A |
| Solubility | Soluble in water and DMSO | [3] |
Table 2: Pharmacological Data for this compound
| Parameter | Value | Description | Source |
| IC₅₀ | 55 nM | Concentration for 50% inhibition of quinuclidinyl benzilate (QNB) binding to muscarinic receptors. | [2][3][5] |
| Kᵢ | 15 nM | Inhibitory constant for the binding of QNB to muscarinic receptors. | [2][3][5] |
| Muscarinic Receptor Subtype Affinity (Kᵢ) | Data not available | Specific binding affinities for M1-M5 receptor subtypes are not well-documented in publicly available literature. | N/A |
Table 3: Preclinical Pharmacokinetic Data for Metixene (from a study in a mouse model of metastatic cancer)
| Parameter | Time Point | Plasma Concentration (ng/mL) | Brain Tissue Concentration (ng/g) |
| Peak Concentration | 30 minutes | ~180 | ~1200 |
| Concentration | 1 hour | ~120 | ~800 |
| Concentration | 2 hours | ~80 | ~500 |
| Concentration | 4 hours | ~40 | ~200 |
| Concentration | 8 hours | ~20 | ~100 |
| Data is estimated from a graphical representation in the cited source and should be considered approximate.[6] |
Experimental Protocols
This section outlines detailed methodologies for key experiments relevant to the study of this compound and other anticholinergic agents in the context of Parkinson's disease research.
In Vitro Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol is a generalized procedure for determining the binding affinity of a compound like Metixene to muscarinic acetylcholine receptors.
Objective: To determine the inhibitory constant (Kᵢ) of this compound for muscarinic receptors.
Materials:
-
Test compound (this compound)
-
Radioligand (e.g., [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB))
-
Cell membranes expressing muscarinic receptors (e.g., from CHO cells transfected with specific M1-M5 receptor subtypes or from rat brain tissue)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., Atropine)
-
Scintillation cocktail and vials
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., BCA or Bradford).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer
-
50 µL of radioligand at a concentration near its Kₑ value.
-
50 µL of varying concentrations of this compound (for competition curve).
-
For total binding wells, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding wells, add 50 µL of a high concentration of a non-labeled antagonist like atropine.
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of Metixene. Determine the IC₅₀ value from the resulting sigmoidal curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
In Vivo Assessment in a 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
This protocol describes the induction of a parkinsonian phenotype in rats and subsequent behavioral testing to evaluate the efficacy of a test compound.
Objective: To assess the effect of this compound on motor deficits in a rat model of Parkinson's disease.
Materials:
-
6-hydroxydopamine (6-OHDA)
-
Ascorbic acid saline solution
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe
-
This compound
-
Vehicle for drug administration
-
Behavioral testing apparatus (e.g., rotarod, cylinder test apparatus)
Procedure:
-
Model Induction:
-
Anesthetize the rats and place them in a stereotaxic frame.
-
Inject 6-OHDA into the medial forebrain bundle or the striatum of one hemisphere. The coordinates will need to be determined based on the rat strain and age.
-
Allow the animals to recover for at least two weeks for the lesion to stabilize.
-
-
Drug Administration:
-
Dissolve this compound in a suitable vehicle.
-
Administer the drug to the rats via an appropriate route (e.g., intraperitoneal injection). A range of doses should be tested.
-
A control group should receive the vehicle only.
-
-
Behavioral Testing:
-
Rotarod Test: Place the rat on a rotating rod with accelerating speed. Record the latency to fall. Increased latency to fall indicates improved motor coordination and balance.
-
Cylinder Test: Place the rat in a transparent cylinder and record the number of times it rears and touches the wall with its left forelimb, right forelimb, or both simultaneously. A decrease in the use of the contralateral forelimb to the lesion is expected, and an increase in its use after drug treatment suggests efficacy.
-
Apomorphine-Induced Rotations: Administer apomorphine (B128758) (a dopamine agonist) and count the number of contralateral rotations. A reduction in the number of rotations after treatment with the test compound can indicate a therapeutic effect.
-
-
Data Analysis: Compare the performance of the Metixene-treated group with the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
In Vitro Neuroprotection Assay
This protocol provides a general framework for assessing the potential neuroprotective effects of a compound on dopaminergic neurons.
Objective: To determine if this compound can protect dopaminergic neurons from toxin-induced cell death.
Materials:
-
Dopaminergic cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
Neurotoxin (e.g., 6-OHDA or MPP⁺)
-
This compound
-
Cell viability assay (e.g., MTT or LDH assay)
-
Microplate reader
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in a 96-well plate until they reach the desired confluency.
-
Pre-treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Toxin Exposure: Add the neurotoxin (6-OHDA or MPP⁺) to the wells to induce cell death. Include a control group that is not exposed to the toxin.
-
Incubation: Incubate the cells for a further 24-48 hours.
-
Cell Viability Assessment: Perform a cell viability assay (e.g., MTT assay) according to the manufacturer's instructions. Measure the absorbance using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. An increase in cell viability in the Metixene-treated groups compared to the toxin-only group would suggest a neuroprotective effect.
Mandatory Visualization
Signaling Pathway of Metixene's Action in the Striatum
Caption: Cholinergic modulation of striatal pathways and the inhibitory action of Metixene HCl.
Experimental Workflow: In Vivo Efficacy Testing
Caption: Workflow for assessing the in vivo efficacy of Metixene HCl in a PD rat model.
Logical Relationship: Dopamine-Acetylcholine Imbalance
Caption: The role of Metixene HCl in correcting the dopamine-acetylcholine imbalance in PD.
Conclusion
This compound, while no longer in clinical use, remains a relevant tool for preclinical research into the cholinergic mechanisms of Parkinson's disease. Its action as a muscarinic antagonist provides a basis for understanding the therapeutic potential of modulating the cholinergic system to alleviate motor symptoms. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for researchers and drug development professionals to investigate novel anticholinergic and other therapeutic strategies for this neurodegenerative disorder. Further research to delineate the specific muscarinic receptor subtype affinities of compounds like Metixene will be crucial for developing more targeted and effective treatments with fewer side effects.
References
- 1. Metixene | C20H23NS | CID 4167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound hydrate | AChR | TargetMol [targetmol.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. wjpmr.com [wjpmr.com]
- 6. Metixene is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Derivatives of Metixene Hydrochloride: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Thioxanthene-Based Anticholinergic Agent and its Potential for Derivative Development
Metixene (B1676503) hydrochloride, a tertiary amine-based thioxanthene (B1196266) derivative, has historically been utilized as an antiparkinsonian agent due to its anticholinergic properties.[1][2] It functions as a muscarinic antagonist, competitively inhibiting the action of acetylcholine (B1216132) at muscarinic receptors.[1][2] While its clinical use has largely been discontinued, recent research has unveiled a novel mechanism of action for metixene, demonstrating its ability to induce incomplete autophagy and subsequent apoptosis in cancer cells, thus highlighting its potential as a scaffold for the development of new therapeutic agents.[3][4][5]
This technical guide provides a comprehensive overview of Metixene Hydrochloride, focusing on its known pharmacological properties and exploring the potential for the development of novel derivatives. Due to a notable scarcity of published research specifically detailing the synthesis and pharmacological evaluation of a broad range of metixene derivatives, this guide will also draw upon the structure-activity relationships (SAR) of the broader classes of thioxanthene and piperidine-based anticholinergic agents to inform potential derivatization strategies.
Core Compound Profile: this compound
Metixene is characterized by a tricyclic thioxanthene core linked to a 1-methyl-3-piperidylmethyl substituent.[6] This structural arrangement is crucial for its anticholinergic activity.
| Property | Value | Reference |
| Chemical Formula | C₂₀H₂₄ClNS | [6] |
| Molecular Weight | 345.93 g/mol | [7] |
| Mechanism of Action | Muscarinic Acetylcholine Receptor Antagonist | [1][2] |
| Primary Indication | Antiparkinsonian | [1][2] |
| Metabolism | Hepatic (Sulfoxidation and N-demethylation) | [1] |
Pharmacological Activity and Mechanism of Action
Metixene's primary pharmacological effect is the blockade of muscarinic acetylcholine receptors. This action helps to restore the balance between the cholinergic and dopaminergic systems in the brain, which is disrupted in Parkinson's disease.[1]
More recently, a distinct and potentially significant mechanism has been identified in the context of oncology. Metixene has been shown to induce incomplete autophagy in cancer cells, leading to caspase-mediated apoptosis.[3][4][5] This finding opens up new avenues for the exploration of metixene and its derivatives as potential anticancer agents.
Signaling Pathway: Metixene-Induced Incomplete Autophagy
The following diagram illustrates the proposed signaling pathway for metixene-induced cell death in cancer cells.
References
- 1. Soft drugs--XIV. Synthesis and anticholinergic activity of soft phenylsuccinic analogs of methatropine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US5043345A - Piperidine compounds and their preparation and use - Google Patents [patents.google.com]
- 3. Metixene is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metixene is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C20H24ClNS | CID 64722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 1553-34-0 | FM171063 | Biosynth [biosynth.com]
Methodological & Application
Dosing Considerations for Metixene Hydrochloride in Animal Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metixene hydrochloride is a tertiary amine anticholinergic agent with antihistaminic and antispasmodic properties.[1][2] Primarily known for its use in the symptomatic treatment of Parkinson's disease and drug-induced extrapyramidal syndromes, its mechanism of action involves the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors in the corpus striatum.[1][3] This restores the balance between the cholinergic and dopaminergic systems.[1][3] Recent preclinical studies have also explored its potential as an anti-cancer agent, demonstrating its ability to induce cell death in metastatic cancer models.[4][5]
These application notes provide a comprehensive overview of dosing considerations for this compound in various animal models based on available preclinical data. The following sections detail recommended dosing regimens, administration protocols, and key pharmacokinetic parameters to guide researchers in designing their experimental studies.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound administration in different animal species. It is crucial to note that optimal dosage can vary significantly based on the animal model, research application, and specific experimental conditions.
Table 1: this compound Dosing Regimens in Mice
| Research Application | Mouse Strain | Route of Administration | Dose Range | Dosing Frequency | Vehicle | Reference |
| Metastatic Breast Cancer | Nude | Intraperitoneal (IP) | 0.1 mg/kg | 3 times per week | 25% Captisol | [6] |
| Metastatic Breast Cancer | Nude | Intraperitoneal (IP) | 1.0 mg/kg | 3 times per week | 25% Captisol | [6] |
Table 2: this compound Dosing Regimens in Other Species
| Species | Research Application | Route of Administration | Dose Range | Dosing Frequency | Vehicle | Reference |
| Rat | Data Not Available | - | - | - | - | |
| Dog | Data Not Available | - | - | - | - | |
| Non-human Primate | Data Not Available | - | - | - | - |
Note: There is a significant lack of publicly available data on specific dosing regimens for this compound in rats, dogs, and non-human primates for both Parkinson's disease and other research applications. Researchers should perform dose-escalation studies to determine the optimal dose for their specific model and experimental endpoint.
Pharmacokinetic Parameters
Understanding the pharmacokinetic profile of this compound is essential for designing effective dosing schedules.
Table 3: Pharmacokinetic Properties of this compound
| Species | Route of Administration | Key Parameters | Findings | Reference |
| General | Oral | Absorption | Absorbed from the gastrointestinal tract. | [2] |
| General | - | Metabolism | Hepatic, via sulfoxidation and N-demethylation. | [2] |
| General | - | Excretion | Via urine. | [2] |
Note: Detailed pharmacokinetic parameters such as half-life, Cmax, and bioavailability in common laboratory animal species are not well-documented in publicly available literature. Pharmacokinetic studies are recommended to be conducted for the specific animal model and administration route being used.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Parkinson's Disease
This compound acts as a muscarinic antagonist, primarily targeting muscarinic acetylcholine receptors in the corpus striatum. In Parkinson's disease, there is an imbalance between the excitatory cholinergic and inhibitory dopaminergic systems. By blocking the action of acetylcholine, Metixene helps to restore this balance.
General Experimental Workflow for In Vivo Studies
The following diagram outlines a general workflow for conducting an in vivo study with this compound.
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection in Mice
This protocol is adapted from a study investigating the anti-cancer effects of this compound.[6]
Materials:
-
This compound powder
-
25% Captisol® solution (or other appropriate vehicle)
-
Sterile, pyrogen-free saline or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (e.g., 27-30 gauge)
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 1.0 mg/kg) and the body weight of the mice, calculate the total amount of drug needed.
-
Prepare the vehicle: If using a vehicle other than a ready-made solution, prepare it according to the manufacturer's instructions. For example, to prepare a 25% Captisol solution, dissolve the required amount of Captisol powder in sterile saline or PBS.
-
Dissolve this compound:
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of the 25% Captisol solution to achieve the desired final concentration. The final volume administered to the mouse should be carefully considered (typically 100-200 µL for an adult mouse).
-
Vortex the tube until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
-
Sterilization (Optional but Recommended): If the prepared solution is not made under aseptic conditions, it can be filter-sterilized using a 0.22 µm syringe filter.
-
Storage: It is recommended to prepare the dosing solution fresh on the day of administration.[7] If short-term storage is necessary, store the solution protected from light at 2-8°C.
Protocol 2: Intraperitoneal (IP) Administration in Mice
Materials:
-
Prepared this compound solution
-
Sterile syringe and needle (27-30 gauge)
-
70% ethanol (B145695) or other appropriate disinfectant
-
Animal restraint device (optional)
Procedure:
-
Animal Restraint: Gently restrain the mouse by scruffing the neck and securing the tail. The animal should be positioned to expose the abdomen.
-
Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid injuring the cecum and bladder.
-
Disinfection: Swab the injection site with 70% ethanol.
-
Injection:
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure that no blood or urine is drawn into the syringe, which would indicate entry into a blood vessel or the bladder.
-
If the aspiration is clear, slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring: Observe the animal for any signs of distress, such as lethargy, abnormal posture, or signs of pain at the injection site.
Protocol 3: Oral Gavage in Rats (General Protocol)
While specific oral dosing data for this compound in rats is unavailable, this general protocol can be adapted for its administration.
Materials:
-
Prepared this compound solution
-
Appropriately sized oral gavage needle for rats (e.g., 16-18 gauge, flexible or curved with a ball tip)
-
Sterile syringe
Procedure:
-
Animal Restraint: Gently but firmly restrain the rat. One common method is to hold the animal with its back against your palm, with your thumb and forefinger gently but securely holding the head and jaw.
-
Gavage Needle Measurement: Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach. Mark the needle to ensure it is not inserted too far.
-
Administration:
-
Gently insert the gavage needle into the diastema (the gap behind the incisors) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube as it is advanced.
-
Do not force the needle. If resistance is met, withdraw and reposition.
-
Once the needle is in the esophagus, advance it to the pre-marked depth.
-
Slowly administer the solution.
-
Gently withdraw the gavage needle.
-
-
Post-administration Monitoring: Observe the animal for any signs of respiratory distress, which could indicate accidental administration into the trachea.
Safety and Toxicity Considerations
-
Adverse Effects: As an anticholinergic agent, potential side effects at higher doses may include dry mouth, blurred vision, constipation, urinary retention, and in some cases, central nervous system effects like excitement or disorientation.[2] Close monitoring of the animals for any adverse clinical signs is essential.
Conclusion
The provided application notes and protocols offer a starting point for researchers utilizing this compound in animal studies. The existing literature provides a solid foundation for its use in mouse models of cancer, with specific dosing and administration protocols. However, there is a clear need for further research to establish well-defined dosing regimens and pharmacokinetic profiles in other species and for its traditional application in Parkinson's disease models. Researchers are strongly encouraged to perform pilot studies to determine the optimal and safe dosage for their specific experimental context.
References
Application Notes and Protocols for Cell Viability Assays with Metixene Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing cell viability following treatment with Metixene Hydrochloride. This document is intended to guide researchers in designing and executing experiments to evaluate the cytotoxic and apoptotic effects of this compound.
Introduction to this compound
This compound is a compound originally developed as an antiparkinsonian drug with anticholinergic and antihistaminic properties.[1][2] Recent research has unveiled a novel mechanism of action for Metixene, highlighting its potential as a therapeutic agent in oncology.[3][4][5][6] Specifically, Metixene has been identified as a potent inducer of cell death in various cancer cell lines, including metastatic breast cancer and brain metastases.[1][4][5] Its ability to cross the blood-brain barrier makes it a promising candidate for treating brain malignancies.[3][5]
The anticancer activity of Metixene is not linked to its effects on muscarinic or histaminic receptors.[1] Instead, it induces cellular stress and activates macroautophagy signaling pathways.[1] Functional analyses have demonstrated that Metixene triggers incomplete autophagy by promoting the phosphorylation of N-Myc downstream-regulated gene 1 (NDRG1).[1][4] This disruption in the autophagic process ultimately leads to caspase-mediated apoptosis and subsequent cancer cell death.[1][3][4]
Data Presentation: Efficacy of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various metastatic breast cancer cell lines after 72 hours of treatment, as reported in a key study.[1] This data provides a valuable reference for dose-ranging studies in similar cell lines.
| Cell Line | Cancer Subtype | IC50 (µM) |
| BT-474Br | HER2-positive | 9.7 |
| HCC1954 | HER2-positive | 15.2 |
| MDA-MB-231Br | Triple-negative | 20.5 |
| HCC1806 | Triple-negative | 22.4 |
| HS578T | Triple-negative | 25.8 |
| HCC3153 | Triple-negative | 28.1 |
| SUM159 | Triple-negative | 31.8 |
Signaling Pathway of Metixene-Induced Apoptosis
The diagram below illustrates the signaling cascade initiated by this compound treatment, leading to apoptotic cell death.
References
- 1. Metixene is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metixene | C20H23NS | CID 4167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hcn.health [hcn.health]
- 4. Metixene is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Therapy Extends Survival in Metastatic Cancer - News Center [news.feinberg.northwestern.edu]
- 6. Metixene breakthrough: A new hope emerges for metastatic brain cancer patients - ecancer [ecancer.org]
Application Notes and Protocols for Immunofluorescence Staining of Autophagy Markers Following Metixene Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metixene hydrochloride, a drug originally developed for Parkinson's disease, has been identified as a potent inducer of cell death in various cancer models, particularly in brain metastases.[1][2][3] Functional analyses have revealed that Metixene exerts its anti-cancer effects by inducing a state of "incomplete autophagy."[1][2] This process is initiated through the phosphorylation of N-Myc downstream-regulated gene 1 (NDRG1), which leads to the formation of autophagosomes but prevents their subsequent fusion with lysosomes for degradation.[1][2] The accumulation of these autophagic vesicles, coupled with a buildup of the cargo protein p62, ultimately triggers caspase-mediated apoptosis.[1]
Immunofluorescence (IF) staining is a critical technique for visualizing and quantifying the subcellular changes associated with this Metixene-induced autophagic response.[4][5] By targeting key autophagy-related proteins such as Microtubule-associated protein 1A/1B-light chain 3 (LC3) and Sequestosome-1 (p62), researchers can effectively monitor the induction of autophagosome formation and the blockage of autophagic flux. This document provides detailed protocols and application notes for performing and interpreting immunofluorescence staining for autophagy markers in cells treated with this compound.
Principle of the Assay
Autophagy is a cellular recycling process involving the formation of double-membraned vesicles called autophagosomes, which engulf cytoplasmic contents and deliver them to lysosomes for degradation. During this process, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to the autophagosome membrane. This translocation results in a shift from a diffuse cytoplasmic staining pattern to a punctate (dotted) pattern that can be visualized by immunofluorescence.[4][5] An increase in the number of LC3 puncta is a hallmark of autophagosome formation.[1][3]
The protein p62 acts as a receptor for cargo destined for autophagic degradation and is itself degraded in the process.[6] In a complete autophagic flux, the induction of autophagy would lead to a decrease in p62 levels. However, Metixene induces an incomplete autophagy, where autophagosome-lysosome fusion is impaired. This blockage leads to the accumulation of both LC3-II on autophagosomes and the p62 protein, which can also be detected by immunofluorescence.[1] Therefore, the concurrent increase in both LC3 puncta and p62 accumulation is indicative of Metixene's specific mechanism of action.
Quantitative Data Summary
The following tables summarize the expected quantitative changes in key autophagy markers after treatment with this compound, based on findings from preclinical cancer models.[1]
Table 1: Effect of this compound on LC3 Puncta Formation
| Cell Line | Metixene Conc. (µM) | Treatment Duration (hours) | Change in LC3 Puncta Area per Cell |
| BT-474Br | 10 | 48 | Significant Increase |
| MDA-MB-231Br | 10 | 48 | Significant Increase |
Data is derived from immunofluorescence analysis showing a dose-dependent increase in LC3 puncta. For specific quantification, image analysis software should be used to measure the number and area of puncta per cell.[1]
Table 2: Effect of this compound on Autophagy-Related Protein Levels
| Cell Line | Metixene Conc. (µM) | Treatment Duration (hours) | LC3-II Protein Level | p62 Protein Level |
| BT-474Br | 5 - 15 | 48 | Dose-dependent Increase | Dose-dependent Increase |
| MDA-MB-231Br | 5 - 15 | 48 | Dose-dependent Increase | Dose-dependent Increase |
Data is based on Western Blot analysis. The accumulation of both LC3-II and p62 is a key indicator of incomplete autophagy induced by Metixene.[1]
Signaling Pathway and Experimental Workflow
Caption: Signaling pathway of this compound-induced incomplete autophagy.
Caption: Experimental workflow for immunofluorescence staining of autophagy markers.
Detailed Experimental Protocols
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials and Reagents
-
Cells of interest (e.g., BT-474Br, MDA-MB-231Br)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO or water)
-
Complete cell culture medium
-
Sterile glass coverslips (12 mm or 18 mm)
-
6-well or 24-well tissue culture plates
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) and 5% Normal Goat Serum in PBS
-
Primary Antibodies:
-
Rabbit anti-LC3B antibody
-
Mouse anti-p62/SQSTM1 antibody
-
-
Fluorophore-conjugated Secondary Antibodies:
-
Goat anti-Rabbit IgG (e.g., Alexa Fluor 488)
-
Goat anti-Mouse IgG (e.g., Alexa Fluor 594)
-
-
Nuclear Counterstain: DAPI (4′,6-diamidino-2-phenylindole) solution
-
Antifade mounting medium
-
Microscope slides
Protocol: Immunofluorescence Staining of LC3 and p62
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a multi-well plate.
-
Seed cells onto the coverslips at a density that will result in 60-70% confluency at the time of staining.
-
Incubate under standard conditions (e.g., 37°C, 5% CO2) for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare working solutions of this compound in cell culture medium at the desired final concentrations (e.g., 5 µM, 10 µM, 15 µM).
-
Include appropriate controls: a vehicle-only control (e.g., DMSO) and an untreated control. A positive control for autophagy induction (e.g., starvation or rapamycin) can also be included.
-
Remove the medium from the wells and replace it with the medium containing Metixene or controls.
-
Incubate for the desired treatment duration (e.g., 24 or 48 hours).
-
-
Fixation:
-
Carefully aspirate the treatment medium.
-
Gently wash the cells twice with ice-cold PBS.
-
Add 1 mL of 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 1 mL of Permeabilization Buffer (0.25% Triton X-100 in PBS) to each well.
-
Incubate for 10 minutes at room temperature.
-
Aspirate the buffer and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add 1 mL of Blocking Buffer to each well.
-
Incubate for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (anti-LC3 and/or anti-p62) in Blocking Buffer to their predetermined optimal concentrations.
-
Aspirate the Blocking Buffer from the wells.
-
Add the diluted primary antibody solution to the coverslips (typically 200-300 µL per well).
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Aspirate the primary antibody solution.
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibodies in Blocking Buffer. Protect from light from this point forward.
-
Add the diluted secondary antibody solution to the coverslips.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Nuclear Counterstaining:
-
Aspirate the secondary antibody solution.
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
Add DAPI solution to each well and incubate for 5 minutes at room temperature in the dark.
-
Aspirate the DAPI solution and wash once with PBS.
-
-
Mounting:
-
Using fine-tipped forceps, carefully remove the coverslips from the wells.
-
Briefly rinse the coverslips by dipping them in distilled water.
-
Wick away excess water with the edge of a laboratory wipe.
-
Place a small drop of antifade mounting medium onto a clean microscope slide.
-
Gently place the coverslip, cell-side down, onto the drop of mounting medium.
-
Carefully press to remove any air bubbles and seal the edges with clear nail polish if desired.
-
Allow the mounting medium to cure (as per manufacturer's instructions) before imaging.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence or confocal microscope with appropriate filters for DAPI (blue), Alexa Fluor 488 (green, for LC3), and Alexa Fluor 594 (red, for p62).
-
Capture images from multiple random fields for each condition.
-
For quantitative analysis of LC3, use image analysis software (e.g., ImageJ/Fiji) to count the number of distinct LC3 puncta per cell. For p62, the overall fluorescence intensity or the presence of aggregates can be quantified. At least 50-100 cells should be analyzed per condition for statistical significance.
-
References
- 1. NDRG1 suppresses basal and hypoxia-induced autophagy at both the initiation and degradation stages and sensitizes pancreatic cancer cells to lysosomal membrane permeabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The metastasis suppressor, N-myc downstream-regulated gene 1 (NDRG1), inhibits stress-induced autophagy in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Metastasis Suppressor, N-myc Downstream-regulated Gene 1 (NDRG1), Inhibits Stress-induced Autophagy in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Immunofluorescence microscopy for LC3 [bio-protocol.org]
Application Note: Analysis of Apoptosis Markers by Western Blot Following Metixene Hydrochloride Treatment
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Metixene Hydrochloride, originally developed as an antiparkinsonian drug, has been identified as a potent inducer of apoptosis in various cancer cell lines, particularly in metastatic breast cancer.[1][2][3] Emerging research indicates that Metixene's anticancer activity is linked to the induction of incomplete autophagy, which subsequently leads to caspase-mediated apoptosis.[1][2] This application note provides a detailed protocol for the analysis of key apoptosis markers by Western blot in cells treated with this compound.
Apoptosis, or programmed cell death, is a tightly regulated process involving a cascade of molecular events. Key players in the intrinsic apoptotic pathway include the Bcl-2 family of proteins and caspases. The Bcl-2 family consists of both anti-apoptotic members, such as Bcl-2, and pro-apoptotic members, like Bax.[4][5] The ratio of these proteins is critical in determining cell fate. An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of initiator caspases, such as caspase-9.[6] This, in turn, activates executioner caspases, including caspase-3.[7][8] Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, including poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[9][10]
Studies have shown that this compound treatment leads to the activation of the intrinsic apoptotic pathway, evidenced by increased caspase-9 and caspase-3/7 activity.[1] Therefore, Western blot analysis of Bcl-2, Bax, cleaved caspase-3, and cleaved PARP can serve as a robust method to quantify the pro-apoptotic effects of this compound.
Data Presentation
The following table summarizes the expected quantitative changes in the expression of key apoptosis markers in a cancer cell line (e.g., MDA-MB-231Br) following a 24-hour treatment with this compound, as determined by densitometric analysis of Western blot bands. The data is presented as a fold change relative to the vehicle-treated control group.
| Apoptosis Marker | Vehicle Control (Fold Change) | Metixene HCl (10 µM) (Fold Change) | Metixene HCl (20 µM) (Fold Change) |
| Bcl-2 | 1.0 | ↓ 0.6 | ↓ 0.3 |
| Bax | 1.0 | ↑ 1.8 | ↑ 2.5 |
| Bax/Bcl-2 Ratio | 1.0 | ↑ 3.0 | ↑ 8.3 |
| Cleaved Caspase-3 | 1.0 | ↑ 4.2 | ↑ 7.5 |
| Cleaved PARP (89 kDa) | 1.0 | ↑ 5.0 | ↑ 9.1 |
Signaling Pathway and Experimental Workflow
Caption: this compound induced apoptosis signaling pathway.
Caption: Experimental workflow for Western blot analysis.
Experimental Protocols
Materials and Reagents
-
This compound (appropriate vendor)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis and Extraction Buffer
-
Protease Inhibitor Cocktail
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer
-
10% or 4-12% Tris-Glycine polyacrylamide gels
-
PVDF membranes
-
Transfer buffer
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-Bcl-2
-
Rabbit anti-Bax
-
Rabbit anti-cleaved caspase-3 (Asp175)
-
Rabbit anti-PARP (recognizing full-length and cleaved forms)
-
Mouse or Rabbit anti-β-actin or anti-GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit IgG)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol
1. Cell Culture and Treatment a. Seed the desired cancer cell line (e.g., MDA-MB-231Br) in appropriate culture dishes and allow them to adhere overnight. b. Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for the desired time period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification a. After treatment, wash the cells twice with ice-cold PBS. b. Lyse the cells by adding ice-cold RIPA buffer supplemented with a protease inhibitor cocktail. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.[11]
3. Sample Preparation and SDS-PAGE a. Normalize all samples to the same protein concentration with lysis buffer. b. Add 1/4 volume of 4x Laemmli sample buffer to each protein sample. c. Boil the samples at 95-100°C for 5-10 minutes. d. Load 20-40 µg of protein per lane onto a 10% or 4-12% Tris-Glycine polyacrylamide gel. Include a pre-stained protein ladder. e. Run the gel at a constant voltage (e.g., 100-120V) until the dye front reaches the bottom.[11]
4. Protein Transfer a. Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[9] b. Confirm successful transfer by staining the membrane with Ponceau S.
5. Membrane Blocking and Antibody Incubation a. Wash the membrane briefly with TBST. b. Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[9][11] c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with the primary antibody (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, or anti-PARP) diluted in blocking buffer overnight at 4°C with gentle agitation.[12][13]
6. Secondary Antibody Incubation and Detection a. Wash the membrane three times for 10 minutes each with TBST. b. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[11] c. Wash the membrane three times for 10 minutes each with TBST. d. Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[11]
7. Stripping and Re-probing (Optional) a. To probe for multiple proteins on the same membrane, the membrane can be stripped of the primary and secondary antibodies using a stripping buffer. b. After stripping, the membrane should be washed thoroughly and re-blocked before incubation with the next primary antibody (e.g., β-actin or GAPDH for loading control).
8. Data Analysis a. Quantify the band intensity for each protein using densitometry software. b. Normalize the intensity of the target protein to the intensity of the loading control (β-actin or GAPDH). c. Express the results as a fold change relative to the vehicle-treated control.
Troubleshooting
-
No or weak signal: Increase protein load, increase primary antibody concentration, or extend incubation time. Ensure efficient protein transfer.
-
High background: Increase the duration and number of washing steps. Ensure the blocking buffer is fresh and completely covers the membrane.
-
Non-specific bands: Optimize antibody dilution. Use a different blocking agent (e.g., BSA instead of milk). Ensure the purity of the protein samples.[14]
This detailed application note and protocol provide a comprehensive guide for researchers to effectively utilize Western blotting for the analysis of apoptosis markers in response to this compound treatment.
References
- 1. Metixene is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metixene is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspase-9 Activation Results in Downstream Caspase-8 Activation and Bid Cleavage in 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunodetection of caspase-3 by Western blot using glutaraldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 9. benchchem.com [benchchem.com]
- 10. PARP Antibody | Cell Signaling Technology [cellsignal.com]
- 11. benchchem.com [benchchem.com]
- 12. 2.6. Western blot analysis of poly (ADP-ribose) polymerase (PARP) expression [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
High-Content Screening with Metixene Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metixene Hydrochloride, a drug historically used for Parkinson's disease, has been identified as a potent agent in cancer research through high-content screening (HCS).[1][2] This document provides detailed application notes and protocols for utilizing this compound in HCS workflows. The primary focus is on its recently discovered mechanism of inducing incomplete autophagy and subsequent caspase-mediated apoptosis in cancer cells.[1][2] Methodologies for assessing cell viability, autophagy induction, and apoptosis are presented, along with quantitative data and visualizations of the relevant biological pathways and experimental workflows.
Introduction to this compound in High-Content Screening
High-content screening (HCS) integrates automated microscopy with sophisticated image analysis to extract quantitative, multi-parametric data from cells.[3] This approach is invaluable for phenotypic drug discovery, enabling the identification of compounds that induce specific cellular changes. This compound was identified as a promising anti-cancer agent from a screen of a 320-compound library of CNS small-molecule inhibitors.[1][2] The initial screen revealed its ability to decrease cell viability across various metastatic breast cancer subtypes.[1][2] Subsequent mechanistic studies unveiled that its efficacy is not due to its traditional role as a muscarinic acetylcholine (B1216132) receptor antagonist but rather through a novel pathway involving the induction of cellular stress and incomplete autophagy, leading to programmed cell death.[1]
Metixene's mode of action involves the phosphorylation of N-Myc downstream-regulated gene 1 (NDRG1), which disrupts the autophagy process, leading to the accumulation of autophagosomes and the activation of the intrinsic apoptosis cascade.[1][2] This makes Metixene an excellent candidate for multi-parametric HCS assays targeting autophagy and apoptosis markers.
Key Biological Activities & Data Presentation
This compound exhibits potent activity against various cancer cell lines. Its efficacy is highlighted by its IC50 values and its ability to induce key apoptotic markers.
Table 1: IC50 Values of this compound in Metastatic Breast Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) of Metixene after 72 hours of treatment in a panel of metastatic breast cancer cell lines.
| Cell Line | Cancer Subtype | IC50 (µM) |
| BT-474Br | HER2-Positive | 15.6 |
| HCC1954 | HER2-Positive | 31.8 |
| MDA-MB-231Br | Triple-Negative | 9.7 |
| HCC1806 | Triple-Negative | 12.4 |
| HS578T | Triple-Negative | 10.2 |
| HCC3153 | Triple-Negative | 11.5 |
| SUM159 | Triple-Negative | 12.1 |
Data sourced from Fares et al. (2023).[4]
Table 2: Quantitative Effects on Apoptosis Markers
Metixene treatment leads to a significant, dose-dependent increase in caspase activity, confirming the induction of apoptosis.
| Cell Line | Treatment Concentration (µM) | Treatment Duration | Assay | Observed Effect |
| BT-474Br | 10 µM | 24 hours | Caspase-9 Activity | Significant Increase (p=0.0055) |
| BT-474Br | 15 µM | 24 hours | Caspase-9 Activity | Significant Increase (p<0.0001) |
| MDA-MB-231Br | 15 µM | 24 hours | Caspase-9 Activity | Significant Increase (p<0.0001) |
| BT-474Br | 5, 10, 15 µM | 24 & 48 hours | Caspase-3/7 Activity | Dose- and time-dependent increase |
| MDA-MB-231Br | 5, 10, 15 µM | 24 & 48 hours | Caspase-3/7 Activity | Dose- and time-dependent increase |
Data sourced from Fares et al. (2023).[1]
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanism of action and guide experimental design, the following diagrams were generated using Graphviz (DOT language).
Caption: this compound signaling pathway.
Caption: High-content screening experimental workflow.
Experimental Protocols
Protocol 1: High-Content Screening for Cell Viability
This protocol is adapted from the initial library screen that identified Metixene.[1] It serves as a primary assay to assess the cytotoxic or cytostatic effects of the compound.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231Br, BT-474Br)
-
Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin/streptomycin
-
This compound (MedChemExpress or equivalent)
-
Clear, flat-bottomed, black-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells at a density of 5,000 cells/well in 100 µL of medium into 96-well plates.
-
Incubation: Incubate plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Addition: Prepare a dose-response curve of this compound in culture medium. Add the compound solutions to the appropriate wells. Include vehicle-only (e.g., DMSO) controls.
-
Treatment: Incubate the plates for the desired treatment duration (e.g., 72 hours).
-
Viability Measurement:
-
Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls and calculate IC50 values using appropriate software (e.g., GraphPad Prism).
Protocol 2: High-Content Imaging of Autophagy (LC3 Puncta Formation)
This protocol is designed to visualize and quantify the accumulation of autophagosomes, a key feature of Metixene's mechanism.
Materials:
-
Cells seeded in 96- or 384-well imaging plates (e.g., PerkinElmer CellCarrier Ultra)
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS for permeabilization
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary Antibody: Rabbit anti-LC3B
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
Nuclear Stain: Hoechst 33342
-
High-Content Imaging System
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1, Steps 1-4, using imaging-compatible plates. A 48-hour treatment is recommended to observe significant puncta formation.[1]
-
Fixation: After treatment, carefully aspirate the medium and wash wells once with PBS. Fix the cells by adding 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash wells three times with PBS. Permeabilize cells with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash wells three times with PBS. Add Blocking Buffer and incubate for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-LC3B antibody in Blocking Buffer. Aspirate the blocking solution and add the primary antibody solution. Incubate overnight at 4°C or for 1-2 hours at room temperature.
-
Secondary Antibody and Nuclear Staining: Wash wells three times with PBS. Add the fluorescently labeled secondary antibody and Hoechst 33342 diluted in Blocking Buffer. Incubate for 1 hour at room temperature, protected from light.
-
Imaging: Wash wells three times with PBS. Add PBS or imaging buffer to the wells. Acquire images using a high-content imaging system. Use channels appropriate for Hoechst (blue) and Alexa Fluor 488 (green).
-
Image Analysis:
-
Use image analysis software to identify nuclei (Hoechst channel) and define cell boundaries.
-
Within the cell boundaries, identify and count the number of fluorescent puncta (LC3B-green channel).
-
Quantify parameters such as the number of puncta per cell, the total intensity of puncta per cell, and the percentage of puncta-positive cells.
-
Protocol 3: High-Content Imaging of Apoptosis (Cleaved Caspase-3)
This protocol quantifies the executioner phase of apoptosis by detecting activated Caspase-3.
Materials:
-
Cells seeded and treated in imaging plates as described in Protocol 2.
-
Fixation, permeabilization, and blocking reagents as in Protocol 2.
-
Primary Antibody: Rabbit anti-Cleaved Caspase-3 (Asp175).
-
Secondary Antibody: Alexa Fluor 568-conjugated goat anti-rabbit IgG.
-
Nuclear Stain: Hoechst 33342.
-
High-Content Imaging System.
Procedure:
-
Cell Seeding and Treatment: Follow Protocol 2, Step 1. A 24- to 48-hour treatment with Metixene is effective for inducing caspase activation.[1]
-
Fixation, Permeabilization, and Blocking: Follow Protocol 2, Steps 2-4.
-
Primary Antibody Incubation: Dilute the anti-Cleaved Caspase-3 antibody in Blocking Buffer. Add to wells and incubate overnight at 4°C.
-
Secondary Antibody and Nuclear Staining: Wash wells three times with PBS. Add the Alexa Fluor 568-conjugated secondary antibody and Hoechst 33342. Incubate for 1 hour at room temperature, protected from light.
-
Imaging: Wash and prepare the plate for imaging as in Protocol 2. Acquire images using channels for Hoechst (blue) and Alexa Fluor 568 (red/orange).
-
Image Analysis:
-
Identify nuclei and cell boundaries using the Hoechst stain.
-
Measure the mean fluorescence intensity of the Cleaved Caspase-3 signal in the cytoplasm of each cell.
-
Quantify the percentage of Cleaved Caspase-3 positive cells based on an intensity threshold set using negative and positive controls.
-
Conclusion
This compound presents a compelling case for drug repurposing in oncology, discovered through the power of high-content screening. Its unique mechanism of inducing incomplete autophagy and apoptosis provides distinct phenotypic readouts that are highly amenable to HCS assays. The protocols and data provided herein offer a robust framework for researchers to investigate the effects of Metixene and screen for other compounds with similar mechanisms of action, ultimately accelerating the discovery of novel cancer therapeutics.
References
Application Notes and Protocols: Establishing a Metixene Hydrochloride-Resistant Cell Line
Introduction
Metixene Hydrochloride is an anticholinergic agent traditionally used as an antiparkinsonian drug.[1][2] Its mechanism of action involves the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors.[1][3] More recent research has unveiled a novel anticancer activity for Metixene, demonstrating its ability to induce incomplete autophagy and caspase-mediated apoptosis in cancer cells through the phosphorylation of N-Myc downstream regulated 1 (NDRG1).[4][5] This activity appears to be independent of its effects on muscarinic or histaminic receptors.[4]
The development of drug resistance is a primary obstacle in cancer therapy. Establishing in vitro models of this compound resistance is crucial for elucidating the molecular mechanisms that cancer cells employ to evade its cytotoxic effects. These models are invaluable tools for identifying resistance biomarkers and developing novel therapeutic strategies to overcome resistance.
These application notes provide a comprehensive guide for researchers to develop and characterize a this compound-resistant cancer cell line using a systematic, gradual dose-escalation method.[6][7][8]
Principle of the Method
The establishment of a drug-resistant cell line is achieved by culturing a parental (sensitive) cell line in the continuous presence of a cytotoxic agent. The protocol described here uses a gradual dose-escalation approach. Cells are initially exposed to a low concentration of this compound (typically the IC20 or IC50), and the concentration is incrementally increased as the cells adapt and resume proliferation.[7][9] This process selects for a population of cells with inherent or acquired resistance mechanisms, mimicking the clinical development of drug resistance.[7][8]
Protocol 1: Establishment of this compound-Resistant Cell Line
This protocol outlines the process of generating a resistant cell line through continuous exposure to increasing concentrations of this compound.
1.1. Initial IC50 Determination for Parental Cell Line
-
Objective: To determine the baseline sensitivity of the parental cell line to this compound.
-
Procedure:
-
Seed the parental cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well).[7][10]
-
Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Prepare a series of this compound dilutions in complete culture medium.
-
Replace the medium in the wells with the medium containing the various concentrations of this compound. Include untreated wells as a control.
-
Incubate the plate for a period corresponding to several cell doubling times (e.g., 72 hours).
-
Perform a cell viability assay, such as the MTT or CCK-8 assay, to assess cell survival.[10][11]
-
Calculate the IC50 value (the concentration of drug that inhibits cell growth by 50%) using appropriate software (e.g., GraphPad Prism).
-
1.2. Induction of Resistance
-
Objective: To select for a resistant cell population through chronic drug exposure.
-
Procedure:
-
Begin by culturing the parental cells in their standard culture medium supplemented with this compound at a starting concentration equal to the IC20 or IC50 determined in step 1.1.[7]
-
Maintain the cells under these conditions, changing the medium every 2-3 days to replenish the drug and nutrients.[6]
-
Monitor the cells for signs of recovery (i.e., restored morphology and proliferation rate). Initially, significant cell death is expected.
-
When the cells reach 70-80% confluency and exhibit stable growth, subculture them.[6][10] Maintain the culture at this drug concentration for at least two passages to ensure stability.[7]
-
Gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.[12]
-
Repeat steps 2-5 for each incremental increase in drug concentration. If excessive cell death (>50%) occurs, reduce the concentration to the previous stable level and allow the culture to recover before attempting to increase the dose again.[7]
-
This process can take several months (3 to 18 months) to achieve a significantly resistant cell line (e.g., one that can tolerate 5-10 times the initial IC50).[8]
-
1.3. Cryopreservation and Maintenance
-
Objective: To create frozen stocks of the cell line at various stages of resistance development.
-
Procedure:
-
It is critical to freeze a vial of cells each time the culture becomes acclimated to a new, higher concentration of the drug.[6] This creates a repository of cells at intermediate resistance levels.
-
Once the desired level of resistance is achieved, the resistant cell line should be maintained in a culture medium containing a constant, high concentration of this compound to preserve the resistant phenotype.
-
Periodically re-evaluate the IC50 to confirm the stability of the resistance.
-
Caption: Workflow for establishing a this compound-resistant cell line.
Protocol 2: Confirmation and Characterization of Resistance
Once a cell line capable of proliferating in high concentrations of this compound is established, it is essential to quantify its level of resistance and investigate the underlying mechanisms.
2.1. Cell Viability Assay (MTT Protocol)
-
Objective: To compare the IC50 values of the parental and resistant cell lines.
-
Materials: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), Solubilization Solution (e.g., DMSO or acidified isopropanol), 96-well plates, microplate reader.
-
Procedure:
-
Seed both parental and resistant cells into separate 96-well plates at their optimal densities.
-
Treat cells with a range of this compound concentrations for 72 hours, as described in Protocol 1.1.
-
After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[13]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[13]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 for both cell lines. The Resistance Index (RI) can be calculated as: RI = IC50 (Resistant Line) / IC50 (Parental Line) .
-
Data Presentation: IC50 Comparison
| Cell Line | Cancer Type | Metixene-HCl IC50 (µM) | Resistance Index (RI) |
| Parental Line | e.g., Breast Cancer | 5.2 ± 0.4 | 1.0 |
| Resistant Line | e.g., Breast Cancer | 58.5 ± 3.1 | 11.25 |
2.2. Apoptosis Assay (Annexin V/PI Staining Protocol)
-
Objective: To determine if the resistant cells are less susceptible to Metixene-induced apoptosis.
-
Materials: Annexin V-FITC/PI Apoptosis Detection Kit, 1X Binding Buffer, Flow Cytometer.
-
Procedure:
-
Seed both parental and resistant cells and treat them with a selected concentration of this compound (e.g., the IC50 of the parental line) for 24-48 hours.
-
Harvest the cells (including any floating cells in the medium) by centrifugation.
-
Wash the cells once with cold 1X PBS.[14]
-
Resuspend the cells in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[14][15]
-
Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.[15][16]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[15]
-
Gently mix and incubate for 15-20 minutes at room temperature in the dark.[14][16]
-
Analyze the samples by flow cytometry within one hour.
-
Interpretation:
-
Data Presentation: Apoptosis Analysis
| Cell Line | Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) |
| Parental | Untreated | 95.1 ± 1.5 | 3.2 ± 0.5 | 1.7 ± 0.3 |
| Parental | Metixene-HCl | 40.3 ± 3.1 | 35.8 ± 2.5 | 23.9 ± 1.9 |
| Resistant | Untreated | 94.5 ± 1.8 | 3.8 ± 0.6 | 1.7 ± 0.4 |
| Resistant | Metixene-HCl | 85.2 ± 4.2 | 8.1 ± 1.1 | 6.7 ± 0.9 |
2.3. Western Blotting Protocol
-
Objective: To investigate changes in the expression of proteins involved in apoptosis, autophagy, and drug resistance.
-
Procedure:
-
Sample Preparation: Lyse parental and resistant cells (both treated and untreated) in RIPA buffer with protease and phosphatase inhibitors.[11] Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.[11][18]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[19]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.[11][18]
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.[20]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[11]
-
Data Presentation: Suggested Primary Antibodies for Western Blot
| Target Protein | Pathway | Expected Change in Resistant Line |
| Cleaved Caspase-3 | Apoptosis | Decreased induction |
| Bcl-2 | Apoptosis | Increased |
| Bax | Apoptosis | Decreased |
| LC3-II | Autophagy | Altered flux |
| p-NDRG1 | Metixene Action | Altered phosphorylation |
| ABCB1 (MDR1) | Drug Efflux | Increased |
2.4. Quantitative Real-Time PCR (qRT-PCR) Protocol
-
Objective: To analyze the expression levels of genes potentially involved in this compound resistance.
-
Procedure:
-
RNA Extraction: Extract total RNA from parental and resistant cells using a suitable kit (e.g., TRIzol or column-based kits).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.[11]
-
qPCR Reaction: Set up the qPCR reaction using a master mix (e.g., SYBR Green or TaqMan), cDNA template, and specific primers.[21]
-
Amplification: Perform the reaction on a real-time PCR system. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[22]
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Data Presentation: Suggested Primer Sequences for qRT-PCR
| Gene Name | Function | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| ABCB1 | Drug Efflux Pump | GCT CCT GAC TGA TGC ACA AC | GCT TCC AAT GTG TTC GGC AT |
| BCL2 | Anti-apoptotic | GGT GGG GTC ATG TGT GTG G | GCA TCC CAC CCT CCC TGA |
| NDRG1 | Metixene Target | TGA TCG GGC AGA GCA GAT | GCT GTC TTT GGA GCA TGG AG |
| GAPDH | Housekeeping | GAA GGT GAA GGT CGG AGT C | GAA GAT GGT GAT GGG ATT TC |
Potential Signaling Pathways and Resistance Mechanisms
This compound's anticancer effect is linked to the induction of incomplete autophagy via NDRG1 phosphorylation, which ultimately leads to caspase-mediated apoptosis.[4][5] Resistance could emerge through several mechanisms that counteract this process. For instance, cancer cells might develop ways to complete the autophagy cycle, turning it into a pro-survival mechanism rather than a pathway to cell death. Alternatively, cells could upregulate anti-apoptotic proteins (like Bcl-2) or activate other survival pathways (like PI3K/Akt) to bypass the apoptotic signal.
Caption: Proposed signaling pathway of Metixene-HCl and potential resistance mechanisms.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Metixene | C20H23NS | CID 4167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Metixene is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cell Culture Academy [procellsystem.com]
- 8. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Establishment of PTX-resistant cancer cell lines [bio-protocol.org]
- 10. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. bosterbio.com [bosterbio.com]
- 16. Annexin V Staining Protocol [bdbiosciences.com]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. ptglab.com [ptglab.com]
- 19. Western Blotting实验方法 - 免疫印迹或Western Blot实验方法 [sigmaaldrich.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. Analysis of Expression of Drug Resistance-Linked ABC Transporters in Cancer Cells by Quantitative RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Application of Metixene Hydrochloride in Neurodegenerative Disease Models: Application Notes and Protocols
For Research Use Only.
Introduction
Metixene hydrochloride is a drug historically recognized for its anticholinergic and antihistaminic properties, leading to its use as an antiparkinsonian agent.[1][2][3][4] It functions as a potent muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[5][6][7] Recent research has unveiled a novel mechanism of action for metixene, independent of its receptor-antagonist activity: the induction of incomplete autophagy through the phosphorylation of N-Myc downstream-regulated gene 1 (NDRG1), which ultimately leads to caspase-mediated apoptosis in cancer cells.[1][8][9]
The neuropathology of many neurodegenerative diseases, including Parkinson's disease, Alzheimer's disease, Huntington's disease, and amyotrophic lateral sclerosis (ALS), is characterized by the accumulation of misfolded proteins and dysfunctional organelles.[1][5] Autophagy is a critical cellular process for the clearance of these toxic components, and its impairment is a common feature in neurodegeneration.[1][2][6][10] This positions autophagy modulation as a promising therapeutic strategy. Furthermore, dysregulation of cholinergic signaling is a well-established aspect of several neurodegenerative conditions.[11][12]
These dual mechanisms of action—muscarinic receptor antagonism and modulation of a key cellular degradation pathway—make this compound a compound of significant interest for investigation in various neurodegenerative disease models. This document provides an overview of its potential applications, summarizes key quantitative data, and offers detailed protocols for its use in preclinical research.
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound. It is important to note that the in vivo data is derived from studies in cancer models but provides a valuable reference for dosage and pharmacokinetics in mice.[1]
Table 1: In Vitro Pharmacology of Metixene
| Parameter | Value | Target/System | Reference |
| IC₅₀ | 55 nM | Muscarinic Receptor Binding (QNB) | [9][13] |
| Kᵢ | 15 nM | Muscarinic Receptor Binding (QNB) | [9][13] |
Table 2: In Vivo Pharmacokinetics and Dosing in Mice
| Parameter | Value | Route of Administration | Animal Model | Reference |
| Dosage | 1.0 mg/kg | Intraperitoneal (i.p.) | Nude mice | [1] |
| Frequency | 3 times per week | Intraperitoneal (i.p.) | Nude mice | [1] |
| Peak Plasma Conc. | 9.7 ng/mL (at ~1 hour) | Intraperitoneal (i.p.) | Nude mice | [1] |
| Peak Brain Conc. | 101.6 ng/mg (at ~1 hour) | Intraperitoneal (i.p.) | Nude mice | [1] |
| Plasma Clearance | Within 3 hours | Intraperitoneal (i.p.) | Nude mice | [1] |
| Brain Clearance | Within 12 hours | Intraperitoneal (i.p.) | Nude mice | [1] |
Signaling Pathways
This compound has two known distinct signaling pathways that are of interest in the context of neurodegenerative diseases.
Muscarinic Acetylcholine Receptor Antagonism
In Parkinson's disease, the degeneration of dopaminergic neurons leads to a relative overactivity of the cholinergic system, contributing to motor symptoms like tremor and rigidity.[11] Metixene, as a muscarinic antagonist, can help restore the balance between dopamine (B1211576) and acetylcholine signaling.[3][11][14]
Caption: Muscarinic antagonist action of Metixene in the striatum.
NDRG1-Mediated Incomplete Autophagy
A novel pathway identified for Metixene involves the phosphorylation of NDRG1, which leads to the induction of incomplete autophagy.[1][15][16] This process results in the accumulation of autophagosomes and ultimately triggers caspase-mediated apoptosis in cancer cells. The role of this pathway in post-mitotic neurons requires further investigation, as prolonged incomplete autophagy could be detrimental, but modulation of autophagy is a key area of research for clearing protein aggregates in neurodegenerative diseases.[2][5][10]
Caption: Metixene-induced incomplete autophagy via NDRG1 phosphorylation.
Experimental Protocols
The following are proposed protocols for evaluating this compound in various neurodegenerative disease models. These are adapted from established methodologies and should be optimized for specific experimental conditions.
General Preparation and Administration
-
Preparation of this compound Solution:
-
This compound can be obtained from commercial suppliers (e.g., MedChemExpress).[1]
-
For in vivo studies, a vehicle such as 25% Captisol or a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline can be used.[1] Sonication may be required to fully dissolve the compound.
-
Prepare stock solutions and dilute to the final desired concentration for injection.
-
-
Animal Dosing:
-
Route of Administration: Intraperitoneal (i.p.) injection is a commonly used and effective route.[1]
-
Dosage: Based on previous studies, a dose of 1.0 mg/kg administered three times per week can be used as a starting point.[1] Dose-response studies should be conducted to determine the optimal therapeutic window for neuroprotective effects while minimizing anticholinergic side effects.
-
Protocol 1: Evaluation in a Parkinson's Disease Mouse Model (MPTP Model)
This protocol aims to assess the neuroprotective and symptomatic effects of Metixene in a neurotoxin-induced model of Parkinson's disease.
Caption: Experimental workflow for Metixene in an MPTP mouse model.
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Experimental Groups:
-
Group 1: Vehicle control + Saline injection.
-
Group 2: Vehicle control + MPTP injection.
-
Group 3: Metixene HCl (1.0 mg/kg) + MPTP injection.
-
-
Procedure:
-
Administer Metixene HCl or vehicle i.p. for 7 days prior to MPTP induction and continue throughout the experiment.
-
Induce parkinsonism by administering MPTP hydrochloride (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals.
-
Conduct behavioral tests (e.g., rotarod, cylinder test) 7 days after the final MPTP injection to assess motor deficits.
-
At the end of the study (e.g., 21 days post-MPTP), euthanize animals and collect brain tissue.
-
-
Endpoints and Analyses:
-
Behavioral: Assess motor coordination, balance, and locomotor activity.
-
Histological: Perform tyrosine hydroxylase (TH) immunohistochemistry on striatal and substantia nigra sections to quantify dopaminergic neuron loss.
-
Biochemical: Measure dopamine and its metabolites in the striatum using HPLC. Analyze levels of α-synuclein, and autophagy markers (LC3-II/LC3-I ratio, p62) via Western blot.
-
Protocol 2: Proposed Evaluation in an Alzheimer's Disease Mouse Model (e.g., APP/PS1)
This protocol is designed to investigate if Metixene can mitigate amyloid pathology and cognitive deficits.
-
Animals: APP/PS1 transgenic mice and wild-type littermates. Start treatment at an age before significant plaque deposition (e.g., 3-4 months).
-
Experimental Groups:
-
Group 1: Wild-type + Vehicle.
-
Group 2: APP/PS1 + Vehicle.
-
Group 3: APP/PS1 + Metixene HCl (1.0 mg/kg).
-
-
Procedure:
-
Administer Metixene HCl or vehicle i.p. three times a week for 3 months.
-
In the final month of treatment, conduct cognitive testing (e.g., Morris water maze, Y-maze) to assess learning and memory.
-
Following behavioral testing, euthanize animals and collect brain tissue.
-
-
Endpoints and Analyses:
-
Behavioral: Assess spatial learning and memory.
-
Histological: Quantify amyloid-beta (Aβ) plaque load using thioflavin S staining or anti-Aβ antibodies (e.g., 6E10).
-
Biochemical: Measure levels of soluble and insoluble Aβ40 and Aβ42 via ELISA. Analyze levels of autophagy markers (LC3-II, p62) and phosphorylated tau via Western blot.
-
Potential Applications and Considerations
-
Parkinson's Disease: Metixene's primary application is as a symptomatic treatment due to its anticholinergic properties.[17][18] Its potential to modulate autophagy suggests it could also have disease-modifying effects by promoting the clearance of α-synuclein aggregates, which warrants further investigation.
-
Other Neurodegenerative Diseases (AD, HD, ALS): The rationale for using Metixene in other neurodegenerative diseases hinges on its novel autophagy-modulating mechanism.[15] Since protein aggregation is a common pathological hallmark, a drug that enhances the clearance of these aggregates could be beneficial.[1][5][10] However, the "incomplete" nature of the autophagy induced by Metixene needs to be carefully studied in neuronal models, as this leads to apoptosis in cancer cells.
-
Caveat - Anticholinergic Burden and Dementia: A significant consideration for the long-term application of Metixene, particularly in the context of Alzheimer's disease, is the established link between chronic use of drugs with strong anticholinergic properties and an increased risk of cognitive decline and dementia.[12][19][20][21] Therefore, any investigation into Metixene for neurodegenerative diseases must carefully weigh the potential benefits of autophagy modulation against the risks of its anticholinergic activity.
Conclusion
This compound presents a compelling case for further research in neurodegenerative disease models due to its dual mechanism of action. While its role as a muscarinic antagonist is well-established for symptomatic relief in Parkinson's disease, its recently discovered ability to induce incomplete autophagy via NDRG1 phosphorylation opens up new avenues for potentially disease-modifying therapies targeting protein aggregation. The provided protocols offer a framework for exploring these possibilities in relevant preclinical models, with the crucial caveat that the specific effects of this novel pathway in neurons and the long-term consequences of anticholinergic use must be rigorously evaluated.
References
- 1. Frontiers | Association Between Autophagy and Neurodegenerative Diseases [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Investigators eye new target for treating movement disorders - VUMC News [news.vumc.org]
- 4. Metixene - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. The role of autophagy in neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NDRG1 upregulation by ubiquitin proteasome system dysfunction aggravates neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NDRG1 upregulation by ubiquitin proteasome system dysfunction aggravates neurodegeneration | CiNii Research [cir.nii.ac.jp]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Frontiers | Autophagy and Its Impact on Neurodegenerative Diseases: New Roles for TDP-43 and C9orf72 [frontiersin.org]
- 11. Muscarinic antagonist - Wikipedia [en.wikipedia.org]
- 12. Frontiers | Anticholinergic Drugs in Geriatric Psychopharmacology [frontiersin.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Metixene is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metixene is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mehixene hydrochloride and parkinsonian tremor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. go.drugbank.com [go.drugbank.com]
- 19. Anticholinergic medication use and dementia: latest evidence and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Association between anticholinergics and dementia prompt further study - UCI MIND [mind.uci.edu]
- 21. Association between Anticholinergic Medication Use and Risk of Dementia among Patients with Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Metixene Hydrochloride in DMSO
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of Metixene Hydrochloride when using Dimethyl Sulfoxide (DMSO) as a solvent. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental guidelines to ensure the successful use of this compound in your research.
Solubility Data
The solubility of this compound in DMSO is a critical parameter for the preparation of stock solutions. It is important to use high-quality, anhydrous DMSO for optimal dissolution, as the solvent is hygroscopic and absorbed water can affect solubility.[1]
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Special Conditions |
| DMSO | 77.5[1] | 212.95[1] | Ultrasonic treatment may be necessary.[1] |
| DMSO | 70[2] | 192.34[2] | Sonication is recommended.[2] |
Stability and Storage
Proper storage of this compound solutions in DMSO is crucial to maintain their integrity and activity over time. Stock solutions should be stored at low temperatures and protected from moisture.[1]
| Storage Temperature | Duration | Storage Conditions |
| -80°C | 6 months[1] | Sealed storage, away from moisture.[1] |
| -20°C | 1 month[1] | Sealed storage, away from moisture.[1] |
Note: It is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]
Experimental Protocols
While specific, detailed experimental protocols for determining the solubility and stability of this compound in DMSO are not publicly available, the following are generalized procedures based on standard laboratory practices.
Protocol for Preparing a this compound Stock Solution in DMSO
This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO.
Caption: Workflow for preparing a this compound stock solution.
Troubleshooting and FAQs
This section addresses common issues that researchers may encounter when working with this compound in DMSO.
FAQs
Q1: My this compound is not fully dissolving in DMSO. What should I do?
A1: If you observe incomplete dissolution, several factors could be at play. First, ensure you are using a high grade of anhydrous DMSO, as water content can reduce solubility.[1] You can gently warm the solution and use sonication or a vortex mixer to aid dissolution.[1][2] If the compound still does not dissolve, you may have exceeded its solubility limit.
Q2: I see precipitation in my stock solution after storing it at -20°C. Is it still usable?
A2: Precipitation upon freezing can occur. Before use, bring the aliquot to room temperature and vortex thoroughly to ensure the compound is fully redissolved. Visually inspect the solution to confirm that no particulates remain. If precipitation persists after warming and mixing, the solution should not be used.
Q3: How many times can I freeze-thaw my this compound stock solution?
A3: It is strongly advised to avoid multiple freeze-thaw cycles as this can lead to degradation of the compound.[1] Preparing single-use aliquots is the best practice to maintain the stability and integrity of your stock solution.
Troubleshooting Guide
The following flowchart provides a step-by-step guide to troubleshoot common problems.
Caption: A step-by-step guide for troubleshooting dissolution problems.
References
Troubleshooting Metixene Hydrochloride precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Metixene Hydrochloride. The following information is designed to address specific issues related to the precipitation of this compound in experimental media.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated immediately after I added my DMSO stock solution to my aqueous cell culture medium. What is the likely cause?
A1: This is a common issue known as "crashing out," which often occurs when a compound dissolved in a highly soluble organic solvent like DMSO is rapidly diluted into an aqueous medium where it is less soluble. The primary reason is that the final concentration of this compound in the media exceeds its aqueous solubility limit.
Q2: What are the key factors that influence the solubility of this compound in my experimental media?
A2: Several factors can affect the solubility of this compound:
-
pH: The solubility of hydrochloride salts can be significantly influenced by the pH of the solution. As the pH increases towards the neutral range typical for cell culture media, the solubility of some hydrochloride salts can decrease.[1]
-
Temperature: Generally, the solubility of compounds increases with temperature. Adding your stock solution to pre-warmed media (37°C) can help maintain solubility.
-
Concentration: Both the concentration of the this compound stock and its final working concentration are critical. Exceeding the solubility limit in the final medium will lead to precipitation.
-
Media Composition: Cell culture media are complex mixtures of salts, amino acids, vitamins, and glucose. High concentrations of certain ions, such as phosphate (B84403) and calcium, can potentially interact with the hydrochloride salt and lead to the formation of insoluble precipitates.
-
Co-solvents: The presence and final concentration of co-solvents like DMSO are crucial. While DMSO aids initial dissolution, its dilution in the aqueous media reduces its solvating power.
Q3: Can the way I mix my this compound solution into the media affect precipitation?
A3: Yes, the mixing method can impact precipitation. Rapidly adding a concentrated DMSO stock to a large volume of media can cause localized high concentrations that exceed the solubility limit, leading to precipitate formation. Gentle but thorough mixing, such as dropwise addition while vortexing, is recommended to ensure rapid and uniform dispersion.
Troubleshooting Guides
Issue: Observation of Cloudiness or Particulate Matter After Preparing this compound Working Solution
This guide provides a systematic approach to identifying and resolving the precipitation of this compound in your experimental media.
Step 1: Initial Assessment and Confirmation
-
Visual Inspection: Carefully observe the solution under good lighting against a dark background to confirm the presence of a precipitate. Note the characteristics of the precipitate (e.g., crystalline, amorphous, cloudy).
-
Microscopic Examination: If possible, examine a small aliquot of the solution under a microscope to confirm that the observed particles are not a result of contamination.
Step 2: Review Preparation Protocol and Parameters
Refer to the following table to review critical parameters in your experimental protocol.
| Parameter | Recommendation | Common Pitfall |
| Stock Solution Concentration | Prepare a stock solution in a suitable solvent like DMSO at a concentration that allows for a final working concentration well below the aqueous solubility limit. | Using a stock solution that is too concentrated, requiring a large dilution factor that promotes precipitation. |
| Final Working Concentration | Start with a lower final concentration and perform a solubility test to determine the maximum soluble concentration in your specific media. | Attempting to use a final concentration that exceeds the compound's solubility in the aqueous media. |
| Solvent Concentration | Keep the final concentration of any organic solvent (e.g., DMSO) in the cell culture medium as low as possible, ideally below 0.1%, to minimize cytotoxicity and its effect on solubility. | High final DMSO concentrations can be toxic to cells and may not prevent precipitation upon significant dilution. |
| Media Temperature | Always use pre-warmed (37°C) cell culture media for preparing your working solutions. | Adding the compound to cold media can decrease its solubility. |
| Mixing Technique | Add the stock solution dropwise to the pre-warmed media while gently vortexing or swirling to ensure rapid and even distribution. | "Dumping" the stock solution into the media, leading to localized high concentrations and precipitation. |
Step 3: Systematic Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting precipitation issues with this compound.
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
This protocol will help you determine the highest concentration of this compound that can be used in your specific cell culture medium without precipitation.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Your specific cell culture medium (e.g., DMEM, F-12), complete with all supplements (e.g., FBS, antibiotics)
-
Sterile 96-well clear-bottom plate
-
Sterile serological pipettes and pipette tips
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 600 nm (optional, for quantitative assessment)
Procedure:
-
Prepare a Concentrated Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Serial Dilution in DMSO: Perform a 2-fold serial dilution of your DMSO stock solution in DMSO to create a range of concentrations.
-
Addition to Media: In a 96-well plate, add 2 µL of each DMSO dilution to 198 µL of pre-warmed (37°C) complete cell culture medium in triplicate. This will result in a 1:100 dilution and a final DMSO concentration of 1%. Include a control well with 2 µL of DMSO only.
-
Incubation: Incubate the plate at 37°C in a cell culture incubator for a duration relevant to your experiment (e.g., 2, 6, and 24 hours).
-
Assessment:
-
Visual Inspection: At each time point, visually inspect the wells for any signs of precipitation (cloudiness, crystals).
-
Quantitative Measurement (Optional): Read the absorbance of the plate at 600 nm. An increase in absorbance compared to the DMSO control indicates precipitation.
-
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear throughout the incubation period is your maximum working soluble concentration under these conditions.
Protocol 2: Preparing a this compound Working Solution for In Vitro Experiments
This protocol provides a recommended method for preparing a working solution of this compound in cell culture medium to minimize the risk of precipitation.
Materials:
-
Concentrated stock solution of this compound in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tube
-
Vortex mixer
Procedure:
-
Determine Required Volumes: Calculate the volume of your DMSO stock solution and pre-warmed media needed to achieve your desired final concentration. Ensure the final DMSO concentration is kept to a minimum (ideally ≤ 0.1%).
-
Aliquot Media: Dispense the required volume of pre-warmed media into a sterile conical tube.
-
Add Stock Solution: While gently vortexing the media, add the calculated volume of the this compound DMSO stock solution dropwise.
-
Incubate Briefly: Allow the working solution to equilibrate at 37°C for 5-10 minutes before adding it to your cells.
-
Final Visual Check: Before use, visually inspect the solution for any signs of precipitation.
Quantitative Data Summary
The following table summarizes the solubility of this compound hydrate (B1144303) in common solvents.
| Solvent | Concentration | Molarity | Notes |
| DMSO | 77.5 mg/mL | 212.95 mM | Ultrasonic treatment may be needed.[2] |
| Water | 10 mg/mL | 27.48 mM | Ultrasonic treatment may be needed.[2] |
For in vivo studies, the following formulations have been reported to yield a clear solution:
| Formulation | Solubility |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.25 mg/mL (6.18 mM) |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.25 mg/mL (6.18 mM) |
| 10% DMSO, 90% Corn Oil | ≥ 2.25 mg/mL (6.18 mM) |
Signaling Pathways
Metixene is known as a muscarinic antagonist. Muscarinic acetylcholine (B1216132) receptors (mAChRs) are G protein-coupled receptors (GPCRs). The M1, M3, and M5 receptor subtypes primarily couple to Gq proteins, while the M2 and M4 subtypes couple to Gi proteins. As an antagonist, Metixene blocks the binding of acetylcholine (ACh) to these receptors, thereby inhibiting their downstream signaling cascades.
Gq-Coupled Muscarinic Receptor Signaling Pathway (Inhibited by Metixene)
Caption: Gq-coupled muscarinic receptor signaling pathway, inhibited by Metixene.
Gi-Coupled Muscarinic Receptor Signaling Pathway (Inhibited by Metixene)
Caption: Gi-coupled muscarinic receptor signaling pathway, inhibited by Metixene.
References
Preventing Metixene Hydrochloride-induced cytotoxicity in control cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity in control cells when using Metixene Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our control cell line after treatment with this compound. Is this a known issue?
A: Yes, while this compound is historically known as an anticholinergic agent for treating Parkinson's disease, recent studies have revealed it can induce caspase-mediated cell death.[1][2][3] This cytotoxic effect has been characterized in various cancer cell lines and may occur in non-target or control cells depending on the cell type and experimental conditions.[4][5]
Q2: What is the underlying mechanism of this compound-induced cytotoxicity?
A: Research indicates that Metixene's cytotoxicity is not related to its traditional role as a muscarinic or histaminic receptor antagonist.[4] Instead, it induces cellular stress and incomplete autophagy, which leads to the activation of the intrinsic pathway of apoptosis.[4][5][6] This process involves the phosphorylation of the N-Myc downstream-regulated gene 1 (NDRG1), which triggers the activation of initiator caspase-9 and executioner caspases-3 and -7, ultimately leading to programmed cell death.[4]
Q3: At what concentrations are the cytotoxic effects of this compound typically observed?
A: The effective concentration for cytotoxicity can be cell-line dependent. In studies on brain-metastatic breast cancer cells, significant increases in caspase activity and decreases in cell viability were observed at concentrations between 10 µM and 15 µM after 24 to 48 hours of treatment.[4] It is crucial to perform a dose-response experiment in your specific control cell line to determine the toxicity threshold.
Q4: How can we prevent or mitigate this cytotoxicity in our control cells without affecting our primary experiment?
A: Since the mechanism involves cellular stress and caspase-mediated apoptosis, two main strategies can be explored:
-
Supplementing with an Antioxidant: Drug-induced cytotoxicity often involves the generation of reactive oxygen species (ROS) and subsequent oxidative stress.[7][8] Co-treatment with an antioxidant like N-acetylcysteine (NAC) may protect cells. NAC can act as a precursor for glutathione (B108866) (GSH) synthesis and as a direct ROS scavenger, potentially mitigating the initial cellular stress caused by Metixene.[9][10][11]
-
Inhibiting Caspase Activity: Because Metixene triggers the caspase cascade, using a broad-spectrum caspase inhibitor, such as Z-VAD-FMK, can directly block the execution of apoptosis. This would prevent cell death even if the upstream stress signals are initiated.
It is essential to validate these protective strategies to ensure they do not interfere with the primary endpoint of your experiment.
Troubleshooting Guide: Unexpected Cytotoxicity in Control Cells
If you observe unexpected cytotoxicity in your control cells upon this compound treatment, follow these steps:
Step 1: Confirm and Quantify the Cytotoxicity
-
Action: Perform a dose-response and time-course experiment using a reliable cell viability assay (e.g., MTT, MTS, or a luminescence-based ATP assay like CellTiter-Glo®).
-
Rationale: To confirm that the observed cell death is dependent on the Metixene concentration and treatment duration. This will establish a baseline IC50 (half-maximal inhibitory concentration) for your specific cell line.
Step 2: Investigate the Mechanism of Cell Death
-
Action: Measure the activity of executioner caspases-3 and -7 using a specific assay (e.g., Caspase-Glo® 3/7).
-
Rationale: To determine if the cytotoxicity is due to apoptosis, which is the known mechanism of Metixene.[4] A significant increase in caspase activity correlated with decreased viability would confirm this.
Step 3: Implement a Protective Strategy
-
Action: Based on the mechanism, select a potential cytoprotective agent and test it in a co-treatment experiment.
-
Option A (Antioxidant): Pre-treat cells with N-acetylcysteine (NAC) for 1-2 hours before adding this compound. A typical starting concentration for NAC is 1-5 mM.[9]
-
Option B (Apoptosis Inhibitor): Pre-treat cells with a pan-caspase inhibitor (e.g., Z-VAD-FMK) at a concentration of 20-50 µM for 1-2 hours before adding Metixene.
-
-
Rationale: To directly counteract the cytotoxic effects. NAC addresses the upstream cellular stress, while a caspase inhibitor blocks the final apoptotic pathway.
Step 4: Validate the Solution
-
Action: Run a cell viability assay on cells treated with Metixene alone, the protective agent alone, and the co-treatment of both.
-
Rationale: To confirm that the chosen protective agent rescues the cells from Metixene-induced death and does not have toxic effects on its own. It is also critical to verify that the protective agent does not interfere with the intended experimental outcome.
Data Presentation
The following table summarizes the dose-dependent effects of this compound on cell viability and caspase activity in two breast cancer brain metastasis (BCBM) cell lines after 24 hours, as reported in the literature. This data can serve as a reference point for expected cytotoxic concentrations.
Table 1: Effect of this compound on Cell Viability and Caspase-3/-7 Activity [4]
| Cell Line | Metixene Conc. (µM) | % Cell Viability (Relative to Control) | Fold Change in Caspase-3/-7 Activity (Relative to Control) |
|---|---|---|---|
| BT-474Br | 5 | ~90% | ~1.5x |
| 10 | ~60% | ~3.0x | |
| 15 | ~40% | ~4.5x | |
| MDA-MB-231Br | 5 | ~85% | ~1.2x |
| 10 | ~70% | ~1.8x | |
| 15 | ~50% | ~2.5x |
Data are approximated from graphical representations in Fares et al., J Clin Invest. 2023.[4]
Signaling Pathways and Workflows
Signaling Pathway of Metixene-Induced Apoptosis
The diagram below illustrates the proposed molecular pathway through which this compound induces cell death.
Caption: Proposed pathway of Metixene-induced apoptosis.
Experimental Workflow for Troubleshooting Cytotoxicity
This workflow provides a logical sequence of steps for diagnosing and mitigating unintended cytotoxicity in control cells.
References
- 1. Metixene - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Metixene | C20H23NS | CID 4167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Metixene is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metixene is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reactive Oxygen Species-Mediated Mechanisms of Action of Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. The cytoprotective effect of N-acetyl-L-cysteine against ROS-induced cytotoxicity is independent of its ability to enhance glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protective effects of N-acetylcysteine on cisplatin-induced oxidative stress and DNA damage in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming inconsistent results in Metixene Hydrochloride assays
Welcome to the technical support center for Metixene Hydrochloride assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for the quantification of this compound?
A1: The most common methods for quantifying this compound in bulk and pharmaceutical dosage forms are High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Vis Spectrophotometry. Potentiometric titration is also a method described in the British Pharmacopoeia for the assay of this compound[1].
Q2: My HPLC results for this compound are showing inconsistent retention times. What could be the cause?
A2: Fluctuations in retention time can be caused by several factors:
-
Mobile Phase Composition: Inconsistent mobile phase preparation or changes in pH can significantly affect the retention of the basic Metixene molecule.
-
Column Temperature: Variations in column temperature can lead to shifts in retention time.
-
Flow Rate: An unstable flow rate from the HPLC pump will directly impact retention times.
-
Column Equilibration: Insufficient column equilibration time between injections can cause retention time drift.
Q3: I am observing peak tailing in my chromatograms for this compound. How can I resolve this?
A3: Peak tailing for basic compounds like this compound is often due to strong interactions with residual silanol (B1196071) groups on the silica-based column packing. To mitigate this:
-
Mobile Phase pH: Operate the mobile phase at a low pH (e.g., 2.5-3.5) to ensure the analyte is fully protonated and to suppress the ionization of silanol groups.
-
Ionic Strength: Increase the ionic strength of the mobile phase by adding a small amount of a salt (e.g., 25-50 mM potassium phosphate) to mask the residual silanol groups.
-
Column Choice: Use a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.
Q4: My UV-Vis spectrophotometry results for this compound have poor reproducibility. What should I check?
A4: Poor reproducibility in UV-Vis spectrophotometry can stem from:
-
Solvent Effects: Ensure the solvent used for dissolving the standard and sample is consistent and does not interact with the analyte.
-
pH of the Solution: The UV spectrum of this compound may be pH-dependent. Ensure the pH of your solutions is controlled and consistent.
-
Cuvette Contamination: Thoroughly clean the cuvettes between measurements to avoid cross-contamination.
-
Instrument Drift: Allow the instrument to warm up sufficiently and perform a baseline correction before each set of measurements.
Q5: How should I prepare my samples for this compound analysis to minimize interference?
A5: Proper sample preparation is crucial for accurate results. For pharmaceutical formulations, this may involve:
-
Extraction: Using a suitable solvent to extract the drug from the excipients.
-
Filtration: Filtering the sample solution through a 0.45 µm or 0.22 µm filter to remove particulate matter that could clog the HPLC column[2].
-
Solid-Phase Extraction (SPE): For complex matrices like biological fluids, SPE can be used to clean up the sample and concentrate the analyte[3].
Troubleshooting Guides
Inconsistent HPLC Results
| Symptom | Possible Cause | Recommended Solution |
| Variable Retention Times | Inconsistent mobile phase composition. | Prepare fresh mobile phase daily and ensure accurate pH measurement. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature. | |
| Insufficient column equilibration. | Ensure the column is equilibrated with the mobile phase for at least 30 minutes or until a stable baseline is achieved before the first injection. | |
| Peak Tailing | Interaction with active silanol groups. | Use a mobile phase with a low pH (e.g., pH 3.0 with 0.1% trifluoroacetic acid) and consider using an end-capped C18 or a base-deactivated column. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Ghost Peaks | Contamination in the injection system or mobile phase. | Flush the injector with a strong solvent and use fresh, high-purity solvents for the mobile phase. |
| Low Signal Intensity | Incorrect detection wavelength. | Ensure the UV detector is set to the wavelength of maximum absorbance for this compound (around 263 nm). |
| Sample degradation. | Prepare samples fresh and protect them from light and high temperatures. |
Inconsistent UV-Vis Spectrophotometry Results
| Symptom | Possible Cause | Recommended Solution |
| Shifting λmax | Change in solvent polarity or pH. | Use the same solvent for blank, standard, and sample preparations. Buffer the solutions if necessary. |
| Non-linear Calibration Curve | High concentration of the analyte leading to deviation from Beer-Lambert law. | Prepare a series of dilutions to ensure the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0). |
| Presence of interfering substances. | Use a suitable sample preparation technique to remove excipients or other interfering compounds. | |
| High Background Noise | Dirty or scratched cuvettes. | Clean cuvettes thoroughly with a suitable solvent and inspect for scratches. |
| Instrument instability. | Allow the spectrophotometer to warm up for the recommended time and perform a baseline correction. |
Experimental Protocols
Stability-Indicating HPLC-UV Method for this compound
This protocol describes a stability-indicating HPLC method for the quantification of this compound in the presence of its degradation products.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).
2. Reagents and Materials:
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Trifluoroacetic acid (TFA).
-
Methanol (B129727) (HPLC grade).
3. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water (containing 0.1% TFA) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 263 nm |
| Injection Volume | 20 µL |
4. Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to obtain concentrations ranging from 5 to 50 µg/mL.
5. Sample Preparation (from tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound.
-
Transfer to a 100 mL volumetric flask and add approximately 70 mL of mobile phase.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
6. Analysis:
-
Inject the blank (mobile phase), standard solutions, and sample solution into the HPLC system.
-
Record the chromatograms and measure the peak areas.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
UV-Vis Spectrophotometric Method for this compound
This protocol describes a simple UV-Vis spectrophotometric method for the estimation of this compound in bulk form.
1. Instrumentation:
-
UV-Vis Spectrophotometer with 1 cm matched quartz cuvettes.
2. Reagents and Materials:
-
This compound reference standard.
-
Methanol (AR grade).
3. Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to obtain concentrations ranging from 5 to 25 µg/mL.
4. Determination of Wavelength of Maximum Absorbance (λmax):
-
Scan a 10 µg/mL solution of this compound in methanol from 200 to 400 nm against a methanol blank.
-
Determine the wavelength of maximum absorbance (λmax).
5. Analysis:
-
Measure the absorbance of the working standard solutions at the determined λmax against the methanol blank.
-
Construct a calibration curve by plotting absorbance against concentration.
-
Measure the absorbance of the sample solution (prepared similarly to the standard) and determine the concentration from the calibration curve.
Visualizations
Signaling Pathway of this compound
This compound is an anticholinergic agent that acts as an antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs). This diagram illustrates its mechanism of action.
Mechanism of action of this compound.
General HPLC Troubleshooting Workflow
This workflow provides a logical approach to diagnosing and resolving common issues encountered during HPLC analysis.
A logical workflow for troubleshooting HPLC issues.
Forced Degradation Study Workflow
This diagram outlines the typical workflow for conducting forced degradation studies to develop a stability-indicating assay method.
Workflow for a forced degradation study.
References
Technical Support Center: Metixene Hydrochloride Experiments
Welcome to the Technical Support Center for Metixene Hydrochloride experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for potential artifacts and issues encountered during in vitro and in vivo studies involving this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and challenges that may arise during your experiments with this compound.
Q1: I am observing an accumulation of autophagosomes (e.g., increased LC3-II puncta) after this compound treatment. How can I be sure this is due to autophagy induction and not a blockage of the autophagic flux?
A1: This is a critical question when studying drugs that affect autophagy. This compound has been shown to induce incomplete autophagy, leading to the accumulation of autophagosomes.[1][2] To differentiate between induction and blockage, you should perform an autophagy flux assay.
-
Experimental Approach: Treat your cells with this compound in the presence and absence of a lysosomal inhibitor, such as Bafilomycin A1 or Chloroquine.
-
If this compound induces autophagy: You will observe a further increase in LC3-II levels in the presence of the lysosomal inhibitor compared to treatment with this compound alone. This indicates that autophagosomes are being generated and their degradation is being blocked by the inhibitor.
-
If this compound blocks autophagic flux: There will be no significant difference in LC3-II levels between cells treated with this compound alone and those co-treated with a lysosomal inhibitor.
-
Q2: My cell viability assay results (e.g., MTT, XTT) are inconsistent or show unexpected increases in viability at certain concentrations of this compound. What could be the cause?
A2: Anticholinergic compounds can sometimes interfere with the metabolic assays used to determine cell viability. Additionally, off-target effects are a possibility with any small molecule.
-
Potential Artifacts & Solutions:
-
Interference with Assay Chemistry: Some compounds can directly interact with the assay reagents. To test for this, run a cell-free control where you add this compound to the assay medium without cells to see if there is a color change.
-
Altered Cellular Metabolism: As an anticholinergic agent, this compound could alter cellular metabolism in a way that affects the readout of metabolic assays without necessarily reflecting a true change in cell viability.
-
Alternative Viability Assays: Use an orthogonal method to confirm your results. For example, if you are using an MTT assay (which relies on metabolic activity), try a method based on cell membrane integrity (e.g., Trypan Blue exclusion, LDH release assay) or a direct cell counting method.
-
Q3: I am working with neuronal cells and observing unexpected changes in cell signaling or viability. Could this be related to this compound's primary mechanism of action?
A3: Yes. This compound is a potent muscarinic acetylcholine (B1216132) receptor antagonist.[3][4][5][6] If your neuronal cell model expresses these receptors, the observed effects could be a direct result of cholinergic blockade.
-
Troubleshooting Steps:
-
Receptor Expression: Confirm whether your cell line expresses muscarinic acetylcholine receptors (M1-M5 subtypes).
-
Competitive Antagonism: To verify if the observed effect is due to muscarinic antagonism, you can perform a co-treatment experiment with a muscarinic agonist (e.g., carbachol, pilocarpine). If the effect of this compound is reversed or diminished, it is likely mediated by its anticholinergic activity.
-
Consider Non-Neuronal Cells: If your research question is not specifically focused on neuronal systems, consider using a cell line that does not express muscarinic receptors to study its other effects, such as the induction of incomplete autophagy.
-
Q4: I am having trouble dissolving this compound for my experiments. What are the recommended solvents and storage conditions?
A4: this compound hydrate (B1144303) has good solubility in DMSO and water.[3][5]
-
Solubility and Storage:
-
In Vitro: For cell culture experiments, a stock solution in DMSO is commonly used. It is recommended to prepare fresh working solutions from the stock for each experiment. Stock solutions in DMSO can be stored at -20°C for about a month or at -80°C for up to six months.[3][7]
-
In Vivo: For animal studies, formulations often involve co-solvents. One example protocol involves dissolving the compound in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3][5] It is crucial to prepare these formulations freshly on the day of use.[3][7]
-
Q5: Are there any known off-target effects of this compound that I should be aware of?
A5: While the primary targets are muscarinic acetylcholine receptors, like many small molecules, this compound may have off-target effects.[8][9] One study in breast cancer cell lines suggested that its anticancer activity was not correlated with the expression of muscarinic or histamine (B1213489) receptors, indicating other mechanisms at play in that context.[1]
-
Mitigation Strategies:
-
Use the Lowest Effective Concentration: To minimize potential off-target effects, it is always advisable to use the lowest concentration of the compound that elicits the desired on-target effect.
-
Control Experiments: Use appropriate controls, such as structurally similar but inactive compounds if available, to help differentiate between specific and non-specific effects.
-
Phenotypic Screening: Be aware that the observed phenotype may be a result of a combination of on- and off-target effects.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies.
Table 1: Inhibitory Activity of this compound
| Target | Assay | Value | Reference |
| Muscarinic Acetylcholine Receptor | Quinuclidinyl Benzilate (QNB) Binding | IC50: 55 nM | [3][4][5][6] |
| Muscarinic Acetylcholine Receptor | Quinuclidinyl Benzilate (QNB) Binding | Ki: 15 nM | [3][4][5][6] |
Table 2: IC50 Values of this compound in Breast Cancer Cell Lines (72-hour treatment)
| Cell Line | Subtype | IC50 (µM) | Reference |
| BT-474Br | HER2-positive | 20.3 | [10] |
| HCC1954 | HER2-positive | 31.8 | [10] |
| MDA-MB-231Br | Triple-negative | 9.7 | [10] |
| HCC1806 | Triple-negative | 12.5 | [10] |
| HS578T | Triple-negative | 15.6 | [10] |
| HCC3153 | Triple-negative | 18.2 | [10] |
| SUM159 | Triple-negative | 22.4 | [10] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (and vehicle control, e.g., DMSO) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, add MTT solution (e.g., 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.04 M HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Autophagy Flux Assay (Western Blot)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere. Treat the cells with this compound (at the desired concentration) with or without a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 20 µM Chloroquine) for the final 2-4 hours of the this compound treatment period.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against LC3B overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH).
-
-
Data Analysis: Quantify the band intensities for LC3-II and the loading control. An increase in the LC3-II/loading control ratio in the presence of the lysosomal inhibitor compared to this compound alone indicates an increase in autophagic flux.
Signaling Pathway and Experimental Workflow Diagrams
This compound's Anticholinergic Mechanism
Caption: Antagonistic action of this compound on muscarinic acetylcholine receptors.
Metixene-Induced Incomplete Autophagy and Apoptosis
Caption: Proposed pathway of Metixene-induced incomplete autophagy leading to apoptosis.
References
- 1. Metixene is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metixene is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound hydrate | AChR | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Adjusting Metixene Hydrochloride treatment duration for optimal effect
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Metixene Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound has two well-documented primary mechanisms of action. Historically, it is known as a non-selective muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, competitively blocking the action of acetylcholine.[1][2] This anticholinergic activity is the basis for its use as an antiparkinsonian agent.[3][4] More recently, Metixene has been identified as an inducer of incomplete autophagy in cancer cells, leading to caspase-mediated apoptosis.[5][6]
Q2: What are the recommended storage conditions for this compound?
A2: For the powdered form, it is recommended to store this compound at 4°C, sealed and protected from moisture. Stock solutions in solvents such as DMSO or water should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in both DMSO (up to 77.5 mg/mL) and water (up to 10 mg/mL); sonication may be required to aid dissolution.[1] For in vitro experiments, it is common to prepare a high-concentration stock solution in DMSO. For in vivo studies, a common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline. Always use freshly opened or anhydrous DMSO, as it is hygroscopic and absorbed water can affect solubility.[7]
Q4: What is a typical concentration range for in vitro experiments?
A4: The optimal concentration of this compound depends on the cell type and the specific assay. For assessing its anticholinergic effects, IC50 and Ki values are in the nanomolar range (15-55 nM) for muscarinic receptor binding.[1][8] For cancer studies, concentrations typically range from 5 µM to 20 µM to induce apoptosis and incomplete autophagy.[5][9] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q5: What is a typical treatment duration for in vitro experiments?
A5: The ideal treatment duration is dependent on the biological process being investigated. For signaling pathway studies, short-term incubations of 1 to 4 hours may be sufficient. For assessing effects on cell viability, apoptosis, or autophagy, longer incubation times of 24 to 72 hours are commonly used.[9] Time-course experiments are advisable to pinpoint the optimal duration for observing the desired effect.
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| IC50 (QNB Binding) | 55 nM | Inhibition of quinuclidinyl benzilate (QNB) binding to muscarinic receptors. | [1][8] |
| Ki (QNB Binding) | 15 nM | Inhibition constant for QNB binding to muscarinic receptors. | [1][8] |
| In Vitro Apoptosis Induction | 5 - 15 µM | Concentration range for inducing caspase-mediated apoptosis in breast cancer cell lines (24-48 hours). | [9] |
| In Vivo Antitumor Efficacy | 0.1 - 1.0 mg/kg | Dosage used in murine models of metastatic breast cancer to reduce tumor size and improve survival. | [5] |
| In Vitro Autophagy Induction | 10 µM | Concentration used to show accumulation of autophagic vesicles in breast cancer cell lines. | [9] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the steps to determine the effect of this compound on cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A suggested starting range is 1 µM to 50 µM.
-
Treatment: Remove the overnight medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO at the highest concentration used for the drug dilutions).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Autophagy Markers (LC3-II and p62)
This protocol is for detecting changes in the levels of the autophagy markers LC3-II and p62 following this compound treatment.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound (e.g., 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Separate the proteins on a 15% polyacrylamide gel to ensure good resolution of LC3-I (approx. 18 kDa) and LC3-II (approx. 16 kDa).
-
Protein Transfer: Transfer the separated proteins to a 0.2 µm PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B and p62/SQSTM1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). An increase in the LC3-II/LC3-I ratio and an accumulation of p62 are indicative of incomplete autophagy.
Troubleshooting Guides
Guide 1: In Vitro Cell-Based Assays
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Reproducibility in Cell Viability Assays | Inconsistent cell seeding density. this compound precipitation at high concentrations. Interference of Metixene with the assay chemistry. | Ensure a homogenous cell suspension before seeding. Visually inspect the treatment media for any precipitate. Include a cell-free control with Metixene to check for direct reduction of the viability reagent (e.g., MTT). |
| Unexpected Increase in Cell Viability at High Concentrations | Metixene may induce a metabolic stress response that increases reductase activity, a common artifact in MTT assays. | Use a different viability assay based on a different principle, such as CellTiter-Glo® (ATP measurement) or a dye exclusion method (e.g., Trypan Blue). Visually inspect cells for signs of cytotoxicity under a microscope. |
| No Induction of Apoptosis/Autophagy | Suboptimal concentration or treatment duration. Cell line is resistant to Metixene-induced effects. Metixene has degraded. | Perform a dose-response and time-course experiment to identify optimal conditions. Use a positive control known to induce apoptosis or autophagy in your cell line. Prepare fresh stock solutions of this compound. |
Guide 2: Western Blotting for Autophagy Markers
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation of LC3-I and LC3-II Bands | Inappropriate gel percentage. Gel electrophoresis run for too long. | Use a higher percentage gel (15%) or a gradient gel. Monitor the migration of a low molecular weight ladder and stop the run before the dye front reaches the bottom. |
| Weak or No LC3-II Signal | Low basal autophagy in the cell line. Insufficient protein loading. Poor antibody performance. | Co-treat with a known autophagy inducer (e.g., starvation, rapamycin) to increase the autophagosome pool. Load at least 20-30 µg of total protein. Use a validated LC3 antibody and include a positive control (e.g., chloroquine-treated cell lysate). |
| Inconsistent p62 Levels | p62 expression can be regulated by other pathways. Autophagic flux is not completely blocked. | Always analyze p62 levels in conjunction with LC3-II. An accumulation of both is a stronger indicator of incomplete autophagy. Use lysosomal inhibitors like Bafilomycin A1 or Chloroquine to block the final step of autophagy and confirm flux inhibition. |
Mandatory Visualizations
Caption: Metixene's anticholinergic signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Regulation Mechanisms and Signaling Pathways of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Managing Off-Target Effects of Metixene Hydrochloride in vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively manage potential off-target effects of Metixene Hydrochloride in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily classified as an anticholinergic and antiparkinsonian agent. Its main mechanism of action is the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors.[1] This action helps to restore the balance between the cholinergic and dopaminergic systems in the corpus striatum, which is implicated in Parkinsonism.[1][2]
Q2: What are the known or potential off-target effects of this compound?
Beyond its primary antimuscarinic activity, Metixene is also known to possess antihistaminic properties.[1][2][3] Due to its chemical structure, a thioxanthene (B1196266) derivative with a piperidine (B6355638) moiety, it may interact with other receptors and cellular components.[4][5][6][7] Recently, Metixene has been identified as an inducer of incomplete autophagy in cancer cells, leading to caspase-mediated apoptosis, which suggests a mechanism of action independent of its effects on muscarinic or histaminic receptors.[8][9][10][11][12] As a cationic amphiphilic drug (CAD), Metixene also has the potential to induce phospholipidosis, which is the accumulation of phospholipids (B1166683) within lysosomes.[1][2][13][14][15][16]
Q3: What is drug-induced phospholipidosis and why is it relevant for Metixene?
Drug-induced phospholipidosis is a condition where exposure to certain drugs causes an accumulation of phospholipids in the cytoplasm of cells, often forming lamellar bodies within lysosomes.[13][14] This is a common characteristic of cationic amphiphilic drugs (CADs), which possess both a lipophilic ring structure and a hydrophilic side chain with a charged amine group.[2][13] Metixene fits this structural profile. While not always directly toxic, phospholipidosis can indicate compound accumulation in tissues and may confound the interpretation of in vitro assays by altering lysosomal function and cellular homeostasis.[13][15][16][17][18]
Q4: Can this compound interfere with common in vitro assays?
Yes, due to its chemical properties, Metixene may interfere with certain in vitro assays. As a cationic amphiphilic drug, it can accumulate in lysosomes and alter their pH, potentially affecting assays that rely on lysosomal function.[17][18][19][20][21] There is also a potential for interference with cell viability assays that rely on cellular metabolism, such as those using tetrazolium salts (e.g., MTT).[22][23][24][25] Such compounds can sometimes directly reduce the assay reagents or alter cellular metabolism in a way that does not correlate with cell viability.[22][25] It is also possible for compounds to interfere with fluorescence-based assays through autofluorescence or quenching.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound's interactions with its primary target and its effects on cancer cell lines. Data on specific off-target binding affinities is limited in the public domain. Researchers are encouraged to perform their own off-target profiling.
Table 1: On-Target Muscarinic Receptor Affinity of Metixene
| Parameter | Value | Receptor | Assay Type |
| IC50 | 55 nM | Muscarinic Receptor | Radioligand Binding ([3H]QNB) |
| Ki | 15 nM | Muscarinic Receptor | Radioligand Binding ([3H]QNB) |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Ki (Inhibitory constant) is an indication of how potent an inhibitor is.
Table 2: In Vitro Anticancer Activity of Metixene in Metastatic Breast Cancer Cell Lines
| Cell Line | Subtype | IC50 (72h treatment) |
| BT-474Br | HER2-positive | 9.7 µM |
| HCC1954 | HER2-positive | 15.3 µM |
| MDA-MB-231Br | Triple-negative | 31.8 µM |
| HCC1806 | Triple-negative | 20.1 µM |
| HS578T | Triple-negative | 25.6 µM |
| HCC3153 | Triple-negative | 18.9 µM |
| SUM159 | Triple-negative | 22.4 µM |
| [Source:[26]] |
Troubleshooting Guides
Issue 1: Unexpected Cell Viability Results (e.g., with MTT assay)
-
Question: My cell viability results with Metixene treatment are inconsistent or show an unexpected increase in signal at higher concentrations. What could be the cause?
-
Answer: This could be due to interference with the assay itself. Cationic amphiphilic drugs like Metixene can sometimes directly reduce tetrazolium salts (like MTT) to formazan, leading to a false positive signal that suggests higher viability.[22][25] Additionally, Metixene's effects on cellular metabolism and lysosomal function could alter the cell's ability to reduce the dye, independent of cell death.[23]
-
Troubleshooting Steps:
-
Cell-Free Control: Run a control plate with media, Metixene at various concentrations, and the MTT reagent, but without cells. An increase in absorbance indicates direct reduction of the dye by Metixene.
-
Use an Orthogonal Assay: Confirm your results with a non-metabolic viability assay, such as a trypan blue exclusion assay or a cell counting method. Alternatively, use a viability assay that measures a different parameter, like ATP content (e.g., CellTiter-Glo), though be aware of potential interference with luciferase.[22]
-
Data Normalization: If direct reduction is observed in the cell-free control, you may be able to subtract this background signal from your experimental wells. However, using an orthogonal assay is the more robust approach.
-
-
Issue 2: Observing Cellular Vacuolization or Granularity
-
Question: After treating cells with Metixene, I observe an increase in cytoplasmic vacuoles. Is this a sign of toxicity?
-
Answer: The observed vacuolization could be an indication of drug-induced phospholipidosis.[13][14] Metixene, as a cationic amphiphilic drug, can become trapped in lysosomes, leading to an accumulation of phospholipids and the formation of lamellar bodies, which may appear as vacuoles under a microscope.[2][13] While not immediately cytotoxic, it indicates a significant off-target effect on lipid metabolism and lysosomal function that should be investigated.
-
Troubleshooting Steps:
-
Confirm Phospholipidosis: Use a specific assay to detect phospholipidosis. This can be done using fluorescent dyes that accumulate in phospholipids, such as NBD-PE, or commercially available kits (e.g., LipidTox).[2]
-
Assess Lysosomal Function: Evaluate the impact on lysosomal function by measuring lysosomal pH (e.g., using LysoSensor dyes) or the activity of lysosomal enzymes.[19][20]
-
Correlate with Cytotoxicity: Determine if the onset of phospholipidosis correlates with a decrease in cell viability using a reliable assay (see Issue 1). This will help to understand if this off-target effect is linked to cytotoxicity in your experimental model.
-
-
Issue 3: Variability in Functional Assay Readouts (e.g., Calcium Flux)
-
Question: I am using a functional assay to measure Metixene's primary anticholinergic activity (e.g., inhibition of carbachol-induced calcium flux), but the results are variable. What could be the problem?
-
Answer: Variability in functional assays can arise from several factors. Since Metixene has known antihistaminic properties, if your cell model expresses histamine (B1213489) receptors, there could be a confounding effect. Additionally, as a cationic amphiphilic drug, Metixene could have non-specific effects on cell membranes or interact with assay components at higher concentrations.
-
Troubleshooting Steps:
-
Characterize Your Cell Model: Ensure you have a clear understanding of the receptor expression profile of your cells. If histamine receptors are present, consider using a histamine receptor antagonist as a control to dissect the specific muscarinic effects.
-
Concentration Range: Use the lowest effective concentration of Metixene to minimize potential non-specific effects. Ensure you have a full dose-response curve to identify the optimal concentration range.
-
Control for Off-Target Effects: If you suspect off-target effects are interfering, try to block the most likely off-target (e.g., histamine receptors) with a specific antagonist to see if the variability in the muscarinic assay is reduced.
-
-
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Histamine H1 Receptor Affinity
This protocol is a general guideline for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the histamine H1 receptor.
-
Materials:
-
Cell membranes expressing the human histamine H1 receptor (commercially available or prepared in-house).
-
Radioligand: [3H]-Pyrilamine (Mepyramine).
-
Unlabeled Competitor: this compound.
-
Non-specific binding control: A high concentration of a known H1 antagonist (e.g., 10 µM Mianserin).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation fluid and vials.
-
Glass fiber filters and a cell harvester.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, cell membranes, and either Metixene, buffer (for total binding), or the non-specific binding control.
-
Add a fixed concentration of [3H]-Pyrilamine (typically at its Kd concentration) to all wells.
-
Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of Metixene to generate a competition curve.
-
Determine the IC50 value from the curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Functional Assessment of Muscarinic Receptor Antagonism (Calcium Flux Assay)
This protocol provides a general method to functionally assess the antagonistic effect of Metixene on muscarinic receptors by measuring changes in intracellular calcium.
-
Materials:
-
Cells expressing the target muscarinic receptor subtype (e.g., CHO-M3 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Muscarinic agonist (e.g., Carbachol).
-
This compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
-
Procedure:
-
Seed the cells in a 96-well, black-walled, clear-bottom plate and culture overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 30-60 minutes at 37°C).
-
Wash the cells with the assay buffer to remove excess dye.
-
Add various concentrations of Metixene to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Place the plate in a fluorescence plate reader capable of kinetic reads.
-
Inject the muscarinic agonist (e.g., Carbachol at its EC80 concentration) into the wells while simultaneously measuring the fluorescence signal over time.
-
-
Data Analysis:
-
Measure the peak fluorescence intensity for each well after agonist addition.
-
Normalize the data to the response of the agonist alone (100%) and baseline (0%).
-
Plot the percentage of inhibition against the log concentration of Metixene to determine the IC50 value.
-
Visualizations
References
- 1. In Vitro Cell based Phospholipidosis Assay Service - Creative Biolabs [creative-biolabs.com]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Double-Edged Sword: Thioxanthenes Act on Both the Mind and the Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. db.cngb.org [db.cngb.org]
- 9. researchgate.net [researchgate.net]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Metixene is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metixene is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro assays and biomarkers for drug-induced phospholipidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Drug Induced Phospholipidosis & Steatosis Assay | Cyprotex - Evotec [evotec.com]
- 16. molbiolcell.org [molbiolcell.org]
- 17. Cationic amphiphilic drugs cause a marked expansion of apparent lysosomal volume: Implications for an intracellular distribution-based drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cationic amphiphilic drugs cause a marked expansion of apparent lysosomal volume: implications for an intracellular distribution-based drug interaction. | Semantic Scholar [semanticscholar.org]
- 19. Cationic amphiphilic drugs induce accumulation of cytolytic lysoglycerophospholipids in the lysosomes of cancer cells and block their recycling into common membrane glycerophospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Optogenetic manipulation of lysosomal physiology and autophagy-dependent clearance of amyloid beta | PLOS Biology [journals.plos.org]
- 21. β2-adrenergic agonists rescue lysosome acidification and function in PSEN1 deficiency by reversing defective ER to lysosome delivery of ClC-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 24. researchgate.net [researchgate.net]
- 25. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Improving the In Vivo Bioavailability of Metixene Hydrochloride
Disclaimer: As of late 2025, specific research dedicated to enhancing the oral bioavailability of Metixene Hydrochloride through advanced formulation strategies is not extensively available in published literature. This guide is therefore based on established, scientifically sound principles and techniques commonly applied to improve the bioavailability of poorly soluble drugs. The experimental protocols, data, and troubleshooting advice are presented as a predictive framework for researchers embarking on this formulation challenge.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for suspecting low oral bioavailability for this compound?
A1: While direct data is scarce, drugs with characteristics similar to Metixene (a lipophilic small molecule) can exhibit poor oral bioavailability due to low aqueous solubility and/or extensive first-pass metabolism in the liver and gut wall.[1][2] Metixene is absorbed from the gastrointestinal tract, but the full extent is unknown.[3] For many drugs, poor dissolution in gastrointestinal fluids is the rate-limiting step for absorption, a common issue for Biopharmaceutics Classification System (BCS) Class II and IV compounds.[4][5]
Q2: What are the most promising formulation strategies for enhancing the bioavailability of a drug like this compound?
A2: Based on successful applications for other poorly soluble drugs, two highly promising strategies are:
-
Lipid-Based Formulations, specifically Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oil, surfactant, and co-surfactant that spontaneously form a fine oil-in-water nanoemulsion upon gentle agitation in aqueous media (like GI fluids).[6][7] This enhances bioavailability by presenting the drug in a solubilized state, increasing the surface area for absorption, and potentially promoting lymphatic transport, which can bypass first-pass metabolism.[7][8]
-
Solid Dispersions: This technique involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix.[9][10] By converting the drug from a crystalline to a higher-energy amorphous state, its aqueous solubility and dissolution rate can be significantly increased.[4][11]
Q3: How do I select the right excipients for a Metixene SNEDDS formulation?
A3: Excipient selection is a critical multi-step process:
-
Solubility Screening: Determine the saturation solubility of Metixene HCl in various oils (e.g., Capryol 90, Labrafil M 1944 CS, oleic acid), surfactants (e.g., Kolliphor ELP, Labrasol, Tween 60), and co-surfactants (e.g., Transcutol HP, PEG 400). The components providing the highest solubility are prioritized.
-
Emulsification Efficiency: Test the ability of selected surfactants to emulsify the chosen oil phase. The goal is to form a stable, clear, or slightly bluish-white nanoemulsion rapidly upon dilution.
-
Ternary Phase Diagrams: Construct pseudo-ternary phase diagrams using the top-performing oil, surfactant, and co-surfactant.[7] This diagram maps the regions where a stable nanoemulsion forms, guiding the selection of optimal concentration ratios for the final formulation.
Troubleshooting Guides
Scenario 1: Developing a Metixene HCl Self-Nanoemulsifying Drug Delivery System (SNEDDS)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Drug Loading | Poor solubility of Metixene HCl in the selected oil/surfactant system. | 1. Re-screen a wider range of excipients to find an oil or surfactant with higher solubilizing capacity.2. Introduce a co-solvent/co-surfactant (e.g., Transcutol HP) which can significantly enhance drug solubility within the formulation.[7]3. Evaluate different salt forms or the free base of Metixene, which may have different solubility profiles. |
| Phase Separation or Cracking Upon Dilution | 1. The ratio of surfactant to oil is too low to stabilize the nano-sized droplets.2. The chosen surfactant has an inappropriate Hydrophilic-Lipophilic Balance (HLB) value.3. The formulation is outside the optimal nanoemulsion region on the ternary phase diagram. | 1. Increase the surfactant-to-co-surfactant ratio (Smix).2. Blend surfactants with different HLB values to achieve a more effective, stable interface.3. Re-consult your ternary phase diagram to select ratios deep within the stable nanoemulsion zone.[7] |
| Large Droplet Size (>200 nm) | 1. High viscosity of the oil phase.2. Insufficient amount of surfactant/co-surfactant to cover the oil-water interface.3. Inefficient emulsification. | 1. Select a lower viscosity oil (e.g., medium-chain triglycerides).2. Increase the Smix ratio in the formulation.3. Ensure the chosen excipients are miscible and form a thermodynamically stable system.[12] |
| Drug Precipitation During In Vitro Dissolution | The drug is supersaturated upon release from the nanoemulsion and crystallizes out before it can be absorbed. | 1. Include a precipitation inhibitor (a hydrophilic polymer like HPMC or PVP) in the formulation or dissolution medium.2. Optimize the formulation to ensure the drug remains solubilized within micelles formed during lipid digestion.[13] |
Scenario 2: Developing a Metixene HCl Solid Dispersion
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Conversion to Amorphous State | 1. The drug-to-polymer ratio is too high; the polymer cannot effectively separate the drug molecules.2. Poor miscibility between Metixene HCl and the selected polymer carrier.3. The preparation method (e.g., solvent evaporation) did not achieve molecular-level dispersion. | 1. Decrease the drug loading and increase the relative amount of the polymer carrier.2. Screen for polymers with better miscibility with Metixene HCl (e.g., PVP, HPMC, Soluplus®).3. Switch to a method with higher energy input, like hot-melt extrusion or spray drying, which are more effective at creating amorphous dispersions.[9][10] |
| Poor Physical Stability (Recrystallization on Storage) | The amorphous form is thermodynamically unstable. This can be accelerated by moisture and high temperature. | 1. Select a polymer with a high glass transition temperature (Tg) to reduce molecular mobility.2. Store the solid dispersion in tightly sealed containers with a desiccant at controlled room temperature.3. Incorporate a second polymer or a stabilizing agent. |
| No Significant Improvement in Dissolution Rate | 1. The chosen polymer is not dissolving quickly enough to release the drug.2. The drug particles are agglomerating upon release from the carrier.[4] | 1. Use a more rapidly dissolving hydrophilic carrier (e.g., PVP K30, PEG 6000).2. Ensure the drug is molecularly dispersed. When the carrier dissolves, the drug should be released as individual molecules or nano-sized amorphous clusters, not large aggregates.[11] |
Experimental Protocols & Data Presentation
Protocol 1: Formulation of Metixene HCl-Loaded SNEDDS
Objective: To develop a stable SNEDDS formulation with high Metixene HCl loading.
Methodology:
-
Excipient Screening:
-
Determine the saturation solubility of Metixene HCl in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Labrasol), and co-surfactants (e.g., Transcutol HP) by adding excess drug to 2 mL of each excipient, vortexing for 30 minutes, and shaking at 37°C for 48 hours.
-
Filter the samples and analyze the supernatant for drug concentration using a validated HPLC-UV method.
-
-
Ternary Phase Diagram Construction:
-
Select the oil, surfactant, and co-surfactant that demonstrated the highest solubility.
-
Prepare mixtures of surfactant and co-surfactant (Smix) at various weight ratios (e.g., 1:1, 2:1, 3:1).
-
For each Smix ratio, mix with the oil phase at varying weight ratios from 9:1 to 1:9.
-
Visually assess self-emulsification by diluting 100 µL of each mixture with 100 mL of water. Note the clarity and stability of the resulting nanoemulsion.
-
Plot the results on a ternary phase diagram to identify the nanoemulsion region.
-
-
Formulation Preparation:
-
Select a ratio of oil:Smix from the center of the nanoemulsion region.
-
Accurately weigh the oil, surfactant, and co-surfactant into a glass vial.
-
Add the calculated amount of Metixene HCl and mix using a magnetic stirrer until the drug is completely dissolved, resulting in a clear, homogenous pre-concentrate.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To compare the oral bioavailability of the optimized Metixene HCl SNEDDS formulation against a simple drug suspension.
Methodology:
-
Animal Acclimatization: Acclimate male Wistar rats (200-250 g) for one week.
-
Grouping and Dosing:
-
Divide rats into two groups (n=6 per group).
-
Fast the animals overnight (12 hours) with free access to water.
-
Group 1 (Control): Administer Metixene HCl suspended in 0.5% carboxymethyl cellulose (B213188) (CMC) solution via oral gavage at a dose of 10 mg/kg.
-
Group 2 (Test): Administer the Metixene HCl-loaded SNEDDS formulation via oral gavage at the same 10 mg/kg dose.
-
-
Blood Sampling:
-
Collect blood samples (~200 µL) from the tail vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Plasma Processing and Analysis:
-
Centrifuge blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.
-
Store plasma at -80°C until analysis.
-
Determine the concentration of Metixene in plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC0-24, AUC0-∞) using non-compartmental analysis.
-
Calculate the relative bioavailability (F%) of the SNEDDS formulation using the formula: F% = (AUCSNEDDS / AUCSuspension) × 100.
-
Hypothetical Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of Metixene HCl Formulations in Rats (10 mg/kg Oral Dose)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC0-24h (ng·hr/mL) | Relative Bioavailability (F%) |
| Drug Suspension | 150 ± 25 | 4.0 ± 0.5 | 980 ± 110 | 100% (Reference) |
| SNEDDS | 580 ± 60 | 1.5 ± 0.3 | 4116 ± 350 | ~420% |
| Solid Dispersion | 495 ± 55 | 2.0 ± 0.4 | 3528 ± 315 | ~360% |
| Data are presented as mean ± standard deviation (n=6). This data is for illustrative purposes only. |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for developing and testing enhanced bioavailability formulations.
SNEDDS Mechanism of Action
Caption: Mechanism of bioavailability enhancement by a SNEDDS formulation.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Metixene | C20H23NS | CID 4167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jmpas.com [jmpas.com]
- 7. dovepress.com [dovepress.com]
- 8. fiercepharma.com [fiercepharma.com]
- 9. japsonline.com [japsonline.com]
- 10. DSpace [research-repository.griffith.edu.au]
- 11. scispace.com [scispace.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Assessment of in Vivo Performance of Lipid-Based Formulations: Correlation between in Vitro Drug Release Profiles and in Vivo Absorption Rate Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
In Vitro Efficacy Showdown: Metixene Hydrochloride vs. Biperiden
Quantitative Efficacy at Muscarinic Receptors
The primary mechanism of action for both Metixene Hydrochloride and Biperiden is the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors.[1] The in vitro efficacy of these compounds is most commonly quantified by their binding affinity (Ki) and the concentration required to inhibit 50% of a biological response (IC50).
Biperiden: A Profile of Muscarinic Subtype Selectivity
Biperiden has been characterized for its binding affinity across all five human muscarinic acetylcholine receptor (mAChR) subtypes (M1-M5). Experimental data from radioligand binding assays reveal a degree of selectivity for the M1 receptor subtype.[2] A lower Ki value is indicative of a higher binding affinity.
| Receptor Subtype | Biperiden Ki (nM) |
| M1 | 0.48[2] |
| M2 | 6.3[2] |
| M3 | 3.9[2] |
| M4 | 2.4[2] |
| M5 | 6.3[2] |
Table 1: Binding Affinity of Biperiden for Human Muscarinic Receptor Subtypes.
This compound: General Muscarinic Receptor Affinity
For this compound, in vitro studies have determined its overall binding affinity for muscarinic receptors without differentiation between the subtypes. These studies utilized radioligand binding assays with [3H]-quinuclidinyl benzilate (QNB), a non-selective muscarinic antagonist.
| Parameter | This compound Value (nM) |
| Ki | 15[3][4] |
| IC50 | 55[3][4] |
Table 2: General Muscarinic Receptor Binding Affinity of this compound.
It is important to note that one study investigating the anticancer properties of Metixene suggested that its cytotoxic effects are not mediated through muscarinic receptors.[5]
Experimental Protocols
The quantitative data presented above are primarily derived from in vitro radioligand binding assays. These assays are a standard method for determining the affinity of a ligand for a receptor.
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of an unlabeled compound (e.g., Biperiden or this compound) for muscarinic receptors.
Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to a receptor. The concentration of the test compound that displaces 50% of the radiolabeled ligand is the IC50 value, which can then be used to calculate the Ki value.
Materials:
-
Receptor Source: Cell membranes from cell lines engineered to express a specific human muscarinic receptor subtype (e.g., CHO-K1 cells expressing M1, M2, M3, M4, or M5 receptors) or tissue homogenates known to be rich in muscarinic receptors (e.g., rat brain).
-
Radioligand: A high-affinity radiolabeled antagonist for muscarinic receptors, such as [3H]-Quinuclidinyl benzilate ([3H]-QNB) or [3H]-N-methylscopolamine ([3H]-NMS).
-
Unlabeled Test Compound: this compound or Biperiden at various concentrations.
-
Assay Buffer: A buffer solution to maintain pH and ionic strength (e.g., phosphate-buffered saline).
-
Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from unbound radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure:
-
Incubation: The receptor source, radioligand, and varying concentrations of the unlabeled test compound are incubated together in the assay buffer.
-
Equilibrium: The mixture is incubated for a sufficient time to allow the binding to reach equilibrium.
-
Separation: The mixture is rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Figure 1: Experimental workflow for a competitive radioligand binding assay.
Signaling Pathways
This compound and Biperiden, as muscarinic receptor antagonists, block the downstream signaling pathways initiated by acetylcholine. Muscarinic receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist like acetylcholine, trigger distinct intracellular signaling cascades depending on the receptor subtype.
The M1, M3, and M5 subtypes couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
The M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
By competitively binding to these receptors, Metixene and Biperiden prevent acetylcholine from initiating these signaling events.
Figure 2: Antagonism of Muscarinic Receptor Signaling Pathways.
Concluding Remarks
Based on the available in vitro data, Biperiden demonstrates a clear selectivity for the M1 muscarinic receptor subtype over the other four subtypes. This M1-selective profile may have implications for its therapeutic applications and side-effect profile. For this compound, the current in vitro data establish its potent antagonism at muscarinic receptors as a whole, but its specific affinity for the individual M1-M5 subtypes has not been reported.
This lack of subtype-specific data for this compound makes a direct, nuanced comparison of its in vitro efficacy with Biperiden challenging. Future research elucidating the muscarinic receptor subtype binding profile of Metixene would be invaluable for a more comprehensive understanding of its pharmacology and for drawing more definitive comparisons with other anticholinergic agents like Biperiden. Researchers are encouraged to consider these data in the context of their specific research questions and experimental systems.
References
- 1. Metixene | C20H23NS | CID 4167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. List of Thioxanthenes - Drugs.com [drugs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Metixene is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
Metixene Hydrochloride: A Comparative Analysis of its Muscarinic Antagonist Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative validation of Metixene (B1676503) Hydrochloride as a muscarinic antagonist. While Metixene Hydrochloride is known to possess anticholinergic properties, its specific selectivity profile across the five muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5) is not extensively documented in publicly available literature. This guide summarizes the available data for this compound and contrasts it with well-characterized selective antagonists for each muscarinic receptor subtype, providing a framework for its pharmacological assessment.
Comparative Antagonist Affinity
The following table summarizes the binding affinities (Ki in nM) and/or inhibitory concentrations (IC50 in nM) of this compound and selected subtype-selective muscarinic antagonists. Lower values indicate higher affinity.
| Compound | M1 (Ki/IC50, nM) | M2 (Ki/IC50, nM) | M3 (Ki/IC50, nM) | M4 (Ki/IC50, nM) | M5 (Ki/IC50, nM) | Selectivity |
| This compound | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | General Muscarinic Antagonist (Ki = 15 nM, IC50 = 55 nM for [3H]QNB binding) |
| Pirenzepine | 21 | 310 | Not Reported | Not Reported | Not Reported | M1 Selective [1] |
| Methoctramine | 50 | 13.2 | 214 | 31.6 | 135 | M2 Selective [2] |
| 4-DAMP | High Affinity | 15,000 | 0.4 | High Affinity | 8.9 | M3/M5 Selective [3][4] |
| PD 102807 | 6559 | 3441 | 950 | 91 | 7412 | M4 Selective [5][6] |
| VU6019650 | >100-fold selective vs M5 | >100-fold selective vs M5 | >100-fold selective vs M5 | >100-fold selective vs M5 | 36 | M5 Selective [7] |
Note: The Ki and IC50 values for this compound are for the inhibition of [3H]quinuclidinyl benzilate ([3H]QNB) binding to a general muscarinic receptor preparation, and do not delineate subtype selectivity. One study indicated that the anticancer activity of metixene did not correlate with the expression levels of M1-M5 receptors, suggesting its mechanism in that context may be independent of direct, high-affinity antagonism at these receptors.
Experimental Protocols
The data presented in this guide are typically generated using the following key experimental methodologies:
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor subtype.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [3H]N-methylscopolamine, [3H]NMS) for binding to muscarinic receptors expressed in cell membranes.
Generalized Protocol:
-
Membrane Preparation:
-
Cells (e.g., CHO or HEK293) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5) are harvested.
-
The cells are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
-
-
Binding Reaction:
-
A constant concentration of the radiolabeled ligand (typically at or below its Kd value) is incubated with the cell membranes.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound or a selective antagonist) are added to the incubation mixture.
-
The reaction is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the test compound concentration.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Functional Assays (e.g., Calcium Mobilization Assay)
Objective: To determine the functional potency (IC50 or EC50) of a test compound as an antagonist or agonist.
Principle: M1, M3, and M5 muscarinic receptors couple to Gq/11 proteins, which activate phospholipase C, leading to an increase in intracellular calcium ([Ca2+]i). This assay measures the ability of a test compound to inhibit (as an antagonist) or stimulate (as an agonist) this calcium response.
Generalized Protocol:
-
Cell Preparation:
-
Cells (e.g., CHO or HEK293) stably expressing the M1, M3, or M5 receptor subtype are plated in a multi-well plate.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
-
Compound Addition and Signal Detection:
-
For antagonist testing, the cells are pre-incubated with varying concentrations of the test compound.
-
A fixed concentration of a muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine) is then added to stimulate a calcium response.
-
For agonist testing, varying concentrations of the test compound are added directly to the cells.
-
The fluorescence intensity, which is proportional to the [Ca2+]i, is measured over time using a fluorescence plate reader (e.g., a FLIPR or FlexStation).
-
-
Data Analysis:
-
The peak fluorescence response is determined for each concentration of the test compound.
-
For antagonists, the data are plotted as the percentage of inhibition of the agonist-induced response versus the logarithm of the antagonist concentration to determine the IC50 value.
-
For agonists, the data are plotted as the percentage of the maximal agonist response versus the logarithm of the test compound concentration to determine the EC50 value.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the primary signaling pathways for muscarinic receptors and a typical workflow for validating a muscarinic antagonist.
Caption: Muscarinic receptor signaling pathways.
Caption: Experimental workflow for antagonist validation.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Metixene | C20H23NS | CID 4167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Actions of methoctramine, a muscarinic M2 receptor antagonist, on muscarinic and nicotinic cholinoceptors in guinea-pig airways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metixene is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
Metixene Hydrochloride: A Comparative Analysis of its Anti-Cancer Effects in Metastatic Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the effects of Metixene Hydrochloride in various metastatic breast cancer cell lines. It objectively compares its performance with alternative therapeutic strategies, supported by experimental data, to inform preclinical research and drug development efforts.
Executive Summary
Recent studies have repurposed the antiparkinsonian drug, this compound, as a potential therapeutic agent for metastatic breast cancer.[1][2][3] Its novel mechanism of action, which involves the induction of incomplete autophagy and subsequent apoptosis in cancer cells, sets it apart from traditional chemotherapeutics.[3][4] This guide synthesizes the available data on Metixene's efficacy, compares it with other autophagy inhibitors and a standard chemotherapeutic agent, and provides detailed experimental protocols for researchers seeking to validate or build upon these findings.
Mechanism of Action: NDRG1-Mediated Incomplete Autophagy
Metixene's anti-cancer activity is not linked to its known anticholinergic or antihistaminic properties.[4][5] Instead, it functions by inducing cellular stress and activating macroautophagy signaling pathways.[4] The key steps in its mechanism are:
-
Activation of NDRG1: Metixene treatment leads to the activation of N-Myc downstream-regulated gene 1 (NDRG1) through phosphorylation.[2][4]
-
Induction of Incomplete Autophagy: Activated NDRG1 triggers an autophagic process that is incomplete. This results in the accumulation of autophagic vesicles that are not degraded.[4]
-
Induction of Apoptosis: The buildup of these vesicles leads to cellular stress and initiates caspase-mediated apoptosis, or programmed cell death.[2][4]
This mechanism has been observed across different metastatic breast cancer subtypes, including HER2-positive and triple-negative breast cancer.[4]
Data Presentation: Comparative Efficacy
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and other relevant compounds in various breast cancer cell lines.
Table 1: IC50 Values of this compound in Metastatic Breast Cancer Cell Lines (72-hour treatment) [4][6]
| Cell Line | Subtype | IC50 (µM) |
| BT-474Br | HER2-positive | 9.7 |
| HCC1954 | HER2-positive | 15.2 |
| MDA-MB-231Br | Triple-Negative | 28.4 |
| HCC1806 | Triple-Negative | 31.8 |
| HS578T | Triple-Negative | 25.6 |
| HCC3153 | Triple-Negative | 22.1 |
| SUM159 | Triple-Negative | 18.9 |
Table 2: IC50 Values of Alternative Autophagy Inhibitors in Breast Cancer Cell Lines
Note: These values are compiled from different studies and are not from direct head-to-head comparisons with this compound.
| Compound | Cell Line | IC50 (µM) | Treatment Duration | Source |
| Chloroquine | MCF-7 | 29.05 | 24 hours | [7] |
| Chloroquine | MCF-7 (Taxol-resistant) | 20.07 | 24 hours | [7] |
| Chloroquine | JIMT-1 (Trastuzumab-resistant) | 24.4 | 72 hours | [8] |
| Chloroquine | MDA-MB-231 | ~218 (113 µg/mL) | Not Specified | [9][10] |
| 3-Methyladenine | MDA-MB-231 | Potentiates apoptosis with Tocomin® | 24 hours | [11] |
Table 3: IC50 Values of Doxorubicin (Standard Chemotherapy) in Breast Cancer Cell Lines
Note: These values are compiled from different studies and are not from direct head-to-head comparisons with this compound.
| Compound | Cell Line | IC50 (µM) | Treatment Duration | Source |
| Doxorubicin | MCF-7 | 8.306 | 48 hours | [12] |
| Doxorubicin | MDA-MB-231 | 6.602 | 48 hours | [12] |
| Doxorubicin | MCF-7 | 4 | 48 hours | [13] |
| Doxorubicin | MDA-MB-231 | 1 | 48 hours | [13] |
| Doxorubicin | MCF-7 | 2.50 | 24 hours | [14] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.
Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compound.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully aspirate the medium and add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Orthotopic Mammary Fat Pad Xenograft Model
This in vivo model mimics the growth of a primary breast tumor in its natural microenvironment.
-
Cell Preparation: Harvest and resuspend cancer cells in a suitable medium (e.g., PBS and Matrigel mixture) at the desired concentration.
-
Animal Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Incision: Make a small incision in the skin over the fourth inguinal mammary fat pad.
-
Injection: Using a sterile syringe, inject the cell suspension (typically 20-50 µL) directly into the mammary fat pad.
-
Suturing: Close the incision with surgical sutures or staples.
-
Tumor Monitoring: Monitor tumor growth by measuring the tumor volume with calipers at regular intervals.
-
Treatment: Once tumors reach a palpable size, randomize the animals into treatment and control groups and administer the respective agents.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, western blotting).
Intracardiac Metastasis Model
This in vivo model is used to study the metastatic spread of cancer cells to distant organs.
-
Cell Preparation: Prepare a single-cell suspension of cancer cells in a sterile, serum-free medium or PBS.
-
Animal Anesthesia: Anesthetize the mouse as described for the orthotopic model.
-
Injection: Place the mouse in a supine position. Carefully insert a 26-30 gauge needle into the left ventricle of the heart. Successful entry is often confirmed by the appearance of pulsating bright red blood in the syringe hub. Slowly inject the cell suspension (typically 100 µL).
-
Post-injection Monitoring: Monitor the animal closely for recovery from anesthesia and any signs of distress.
-
Metastasis Assessment: Monitor for the development of metastases in various organs (e.g., brain, bone, lung) using methods like bioluminescence imaging (if using luciferase-expressing cells) or histological analysis at the study endpoint.
-
Survival Analysis: Record the survival of animals in the treatment and control groups to assess the efficacy of the therapeutic agent in preventing or slowing metastasis.
Visualizations
Signaling Pathway of this compound
Caption: Metixene's mechanism of action in cancer cells.
Experimental Workflow for Preclinical Evaluation
Caption: Workflow for evaluating Metixene's anti-cancer effects.
Conclusion
This compound demonstrates significant anti-cancer activity in preclinical models of metastatic breast cancer through a distinct mechanism of action involving NDRG1-mediated incomplete autophagy.[3][4] Its efficacy across different breast cancer subtypes warrants further investigation. While direct comparative studies with other autophagy inhibitors and standard chemotherapies are lacking, the available data suggest that Metixene is a promising candidate for further development, particularly for difficult-to-treat metastatic breast cancers. The experimental protocols and visualizations provided in this guide offer a framework for researchers to explore the full therapeutic potential of this repurposed drug.
References
- 1. Metixene | C20H23NS | CID 4167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hcn.health [hcn.health]
- 3. Metixene is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metixene is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mims.com [mims.com]
- 6. researchgate.net [researchgate.net]
- 7. Chloroquine inhibits salinomycin-induced autophagy for collaborative anticancer effect in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacodynamic Modeling Identifies Synergistic Interaction Between Chloroquine and Trastuzumab in Refractory HER2- positive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. physiciansweekly.com [physiciansweekly.com]
- 11. Autophagy Inhibitor 3-Methyladenine Potentiates Apoptosis induced by Dietary Tocotrienols in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsonline.com [ijpsonline.com]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. tis.wu.ac.th [tis.wu.ac.th]
A Comparative Analysis of Metixene Hydrochloride and Other Autophagy Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Metixene (B1676503) Hydrochloride's performance against other common autophagy inhibitors, supported by experimental data and detailed protocols.
Autophagy, a cellular self-degradation process, plays a critical role in cellular homeostasis and has been implicated in a variety of diseases, including cancer. The modulation of autophagy is a promising therapeutic strategy, and a variety of small molecules have been identified that can inhibit this process at different stages. This guide focuses on a comparative analysis of Metixene Hydrochloride, a drug recently identified as an "incomplete autophagy inducer," and other well-established autophagy inhibitors such as 3-Methyladenine (3-MA), Chloroquine (CQ), Hydroxychloroquine (HCQ), and Bafilomycin A1.
Mechanism of Action and Performance Comparison
This compound presents a unique mechanism of action. Originally an antiparkinsonian drug, it has been identified as a potent agent against metastatic breast cancer and brain metastases.[1][2][3][4] Functional analyses have revealed that metixene induces a state of "incomplete autophagy."[5][6][7][8] This process involves the accumulation of autophagic vesicles that fail to degrade, leading to cellular stress and ultimately triggering caspase-mediated apoptosis.[5][6][7][8] This distinct mechanism is mediated through the phosphorylation of N-Myc downstream-regulated gene 1 (NDRG1).[5][6][7][8]
In contrast, other autophagy inhibitors act at different stages of the autophagy pathway. 3-Methyladenine (3-MA) is an early-stage inhibitor that blocks the formation of autophagosomes by inhibiting class III phosphatidylinositol 3-kinase (PI3K).[9][10] Chloroquine (CQ) and its derivative Hydroxychloroquine (HCQ) are late-stage inhibitors. They are thought to impair the fusion of autophagosomes with lysosomes and inhibit the enzymatic activity within lysosomes by increasing the lysosomal pH.[11][12][13][14] Bafilomycin A1 is another late-stage inhibitor that specifically targets the vacuolar H+-ATPase (V-ATPase), thereby preventing the acidification of lysosomes and blocking autophagosome-lysosome fusion.[15][16]
The following table summarizes the key characteristics and performance metrics of these autophagy inhibitors.
| Inhibitor | Mechanism of Action | Stage of Inhibition | Target | Typical Working Concentration | IC50 |
| This compound | Induces incomplete autophagy leading to apoptosis via NDRG1 phosphorylation.[5][6][7][8] | Late (Blocks autophagic degradation) | NDRG1-mediated pathway | 10-30 µM (for cytotoxicity) | 9.7 - 31.8 µM (in various breast cancer cell lines)[17] |
| 3-Methyladenine (3-MA) | Inhibits autophagosome formation.[9][10] | Early | Class III PI3K | 0.5 - 10 mM | ~1.21 mM (for autophagy inhibition)[18] |
| Chloroquine (CQ) | Impairs autophagosome-lysosome fusion and lysosomal function.[13][19] | Late | Lysosomal pH and function | 10 - 50 µM | Not typically defined for autophagy inhibition |
| Hydroxychloroquine (HCQ) | Similar to Chloroquine, impairs autophagosome-lysosome fusion and lysosomal function.[11][14] | Late | Lysosomal pH and function | 10 - 50 µM | Not typically defined for autophagy inhibition |
| Bafilomycin A1 | Inhibits V-ATPase, preventing lysosomal acidification and autophagosome-lysosome fusion.[15][16] | Late | V-ATPase | 1 - 200 nM | ~0.44 nM (for V-ATPase inhibition)[16] |
Visualizing the Mechanisms and Workflows
To better understand the points of intervention for these inhibitors and the experimental procedures used to study them, the following diagrams are provided.
Caption: Points of intervention for various autophagy inhibitors in the autophagy pathway.
Caption: A typical experimental workflow for an autophagy flux assay.
Caption: The signaling pathway of this compound leading to apoptosis.
Detailed Experimental Protocols
To facilitate the replication and validation of findings, detailed protocols for key experiments are provided below.
Protocol 1: Western Blotting for LC3 and p62
This protocol is designed to assess the levels of key autophagy markers, LC3-II and p62. An increase in the LC3-II/LC3-I ratio and an accumulation of p62 are indicative of autophagy inhibition.
Materials:
-
Cells of interest
-
Complete culture medium
-
Autophagy inhibitors (this compound, 3-MA, CQ, HCQ, Bafilomycin A1)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-LC3, anti-p62, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of autophagy inhibitors for the specified duration. Include a vehicle-treated control group.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies against LC3, p62, and a loading control (GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the LC3-II and p62 levels to the loading control.
Protocol 2: Autophagy Flux Assay
This assay is crucial for distinguishing between an increase in autophagosome formation and a blockage in their degradation. It is performed by comparing the levels of LC3-II in the presence and absence of a late-stage autophagy inhibitor, such as Bafilomycin A1 or Chloroquine.
Materials:
-
Same as for Western Blotting protocol.
Procedure:
-
Cell Culture and Treatment: Seed cells and treat them with the compound of interest (e.g., this compound) as described in Protocol 1. For each condition, have two sets of wells.
-
Late-Stage Inhibitor Treatment: Two to four hours before the end of the treatment with the compound of interest, add a late-stage autophagy inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) to one set of wells for each condition.
-
Cell Lysis and Western Blotting: Proceed with cell lysis, protein quantification, SDS-PAGE, and Western blotting as described in Protocol 1, analyzing for LC3-II and a loading control.
-
Analysis: Compare the LC3-II levels in cells treated with the compound of interest alone versus those co-treated with the late-stage inhibitor.
-
Increased Autophagic Flux: If the compound of interest induces autophagy, there will be a significant further increase in LC3-II levels in the presence of the late-stage inhibitor compared to the compound alone.
-
Blocked Autophagic Flux: If the compound of interest inhibits autophagy at a late stage (like Metixene, CQ, or Baf A1), there will be little to no further increase in LC3-II levels when the late-stage inhibitor is added.
-
Conclusion
This compound represents a novel approach to autophagy modulation with its unique ability to induce "incomplete autophagy" and subsequent apoptosis. This mechanism, mediated by NDRG1 phosphorylation, distinguishes it from classical autophagy inhibitors that target either the initial formation of autophagosomes or the final lysosomal degradation step. For researchers in oncology and drug development, understanding these distinctions is crucial for designing experiments and interpreting results accurately. The provided data and protocols offer a framework for the comparative evaluation of this compound and other autophagy inhibitors, facilitating further investigation into their therapeutic potential.
References
- 1. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. hcn.health [hcn.health]
- 4. researchgate.net [researchgate.net]
- 5. Metixene is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metixene is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Cell Death Triggered by the Autophagy Inhibitory Drug 3-Methyladenine in Growing Conditions Proceeds With DNA Damage [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Hydroxychloroquine facilitates autophagosome formation but not degradation to suppress the proliferation of cervical cancer SiHa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3-Methyladenine autophagy inhibitor 5142-23-4 [sigmaaldrich.com]
- 16. selleckchem.com [selleckchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and screening of 3-MA derivatives for autophagy inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Metixene Hydrochloride and Scopolamine for Muscarinic Receptor Research
A Comparative Guide for Researchers and Drug Development Professionals
Metixene (B1676503) hydrochloride and scopolamine (B1681570) are both potent antagonists of muscarinic acetylcholine (B1216132) receptors (mAChRs), a class of G-protein coupled receptors integral to the parasympathetic nervous system and various central nervous system functions. While both compounds exhibit anticholinergic properties, their clinical applications, receptor selectivity, and pharmacodynamic profiles differ significantly. Scopolamine is a well-characterized, non-selective antagonist primarily used for the prevention of motion sickness and postoperative nausea and vomiting.[1] Metixene is primarily indicated for the symptomatic treatment of Parkinson's disease and drug-induced extrapyramidal symptoms, possessing both anticholinergic and antihistaminic properties.[2][3]
This guide provides a head-to-head comparison of metixene hydrochloride and scopolamine, presenting available quantitative data, outlining key experimental protocols for their evaluation, and visualizing relevant biological pathways and workflows to aid researchers in selecting the appropriate tool for their studies.
Pharmacodynamic Profile: Receptor Binding Affinity
| Parameter | This compound | Scopolamine | Source |
| Target(s) | Muscarinic Acetylcholine Receptors, Histamine Receptors | Muscarinic Acetylcholine Receptors (M1-M5) | [2][3] |
| Mechanism | Competitive Antagonist | Competitive Antagonist | [1][2] |
| Ki (M1 Receptor) | Data not available | 0.83 nM | [5] |
| Ki (M2 Receptor) | Data not available | 5.3 nM | [5] |
| Ki (M3 Receptor) | Data not available | 0.34 nM | [5] |
| Ki (M4 Receptor) | Data not available | 0.38 nM | [5] |
| Ki (M5 Receptor) | Data not available | 0.34 nM | [5] |
| General Muscarinic Ki | 15 nM | - | [4] |
| General Muscarinic IC50 | 55 nM | - | [4] |
Note: The Ki and IC50 values for Metixene were determined via quinuclidinyl benzilate (QNB) binding assay and are not subtype-specific.[4] Data for Scopolamine is from a study using human cloned muscarinic receptors.
Signaling Pathways of Muscarinic Acetylcholine Receptors
Metixene and scopolamine exert their effects by blocking the downstream signaling cascades initiated by acetylcholine binding to mAChRs. These pathways are primarily dependent on the G-protein to which the receptor subtype couples. M1, M3, and M5 receptors couple to Gq/11, activating Phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium and activating Protein Kinase C (PKC). Conversely, M2 and M4 receptors couple to Gi/o, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and modulation of ion channels.
Caption: Muscarinic receptor signaling pathways antagonized by Metixene and Scopolamine.
Pharmacokinetic Comparison
The pharmacokinetic profiles of metixene and scopolamine influence their routes of administration, duration of action, and potential for central nervous system side effects. Scopolamine has been studied more extensively and is available in oral, injectable, and transdermal formulations to mitigate its poor and variable oral bioavailability.[1][6][7] Pharmacokinetic data for metixene is less detailed in publicly available literature.
| Parameter | This compound | Scopolamine (Oral) | Source |
| Absorption | Absorbed from the GI tract | Variable absorption | [1][8] |
| Bioavailability | Data not available | 10.7% - 48.2% (highly variable) | [1] |
| Tmax (Peak Plasma) | Data not available | ~45-60 minutes | [6][7] |
| Metabolism | Hepatic (Sulfoxidation, N-demethylation) | Liver (primarily CYP3A4) | [6][8] |
| Elimination Half-life | Data not available | ~4.5 - 5 hours | [1][4] |
| Excretion | Urine | Urine (~2.6% unchanged) | [6][8] |
Comparative Side Effect Profile
As anticholinergic agents, both drugs share a class-specific side effect profile resulting from the blockade of muscarinic receptors throughout the body. The intensity and frequency of these effects are dose-dependent.
| Side Effect | This compound | Scopolamine |
| Dry Mouth | Common | Common |
| Blurred Vision / Mydriasis | Common | Common |
| Drowsiness / Sedation | Reported | Common |
| Dizziness / Vertigo | Common | Common |
| Constipation | Common | Reported |
| Urinary Retention | Possible | Possible |
| Tachycardia | Possible | Possible |
| Confusion / Hallucinations | Possible at high doses | Possible at high doses |
| Nausea | Common | Used to prevent nausea |
Source: General anticholinergic side effect profiles.[2][3][8][9][10][11]
Key Experimental Protocols
Evaluating and comparing muscarinic antagonists like metixene and scopolamine involves a series of standard in vitro and in vivo assays.
In Vitro Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of a compound for specific receptor subtypes.
Objective: To quantify the affinity of metixene and scopolamine for each of the five human muscarinic receptor subtypes (M1-M5).
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO or HEK293) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Competition Binding: Membranes are incubated in a buffer solution containing a constant concentration of a non-selective, high-affinity radioligand (e.g., [3H]N-methylscopolamine or [3H]QNB) and varying concentrations of the unlabeled test compound (metixene or scopolamine).
-
Incubation & Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
In Vivo Animal Models
In vivo models are used to assess the functional effects of the compounds in a complex biological system.
A. Antiparkinsonian Activity (Haloperidol-Induced Catalepsy in Rats)
Objective: To evaluate the efficacy of metixene and scopolamine in a model of Parkinsonian motor deficits.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats are used.
-
Induction of Catalepsy: Catalepsy is induced by intraperitoneal (i.p.) injection of haloperidol (B65202) (a dopamine (B1211576) D2 receptor antagonist), typically at a dose of 1 mg/kg.
-
Drug Administration: Test compounds (metixene, scopolamine) or vehicle are administered, often orally (p.o.) or i.p., at a set time (e.g., 30-60 minutes) before haloperidol injection.
-
Catalepsy Assessment: At various time points after haloperidol administration, the degree of catalepsy is measured. A common method involves placing the rat's forepaws on an elevated bar and measuring the time it takes for the rat to remove them (descent latency). A longer latency indicates a greater cataleptic state.
-
Data Analysis: The descent latency times are compared between the vehicle-treated group and the drug-treated groups to determine if the test compounds significantly reduce cataleptic behavior.
B. Motion Sickness Model (Rotational Challenge in Rodents)
Objective: To assess the anti-motion sickness properties of scopolamine and metixene.
Methodology:
-
Animal Model: Rats or mice are used.
-
Drug Administration: Test compounds or vehicle are administered prior to the motion challenge.
-
Motion Challenge: Animals are placed in a chamber on a turntable and subjected to off-axis rotation for a defined period to induce motion sickness.
-
Behavioral Scoring: Motion sickness is often quantified by observing specific behaviors, such as conditioned taste aversion (measuring the avoidance of a novel taste previously paired with the motion stimulus) or pica (the consumption of non-nutritive substances like kaolin).
-
Data Analysis: The degree of taste aversion or the amount of kaolin (B608303) consumed is compared between groups to assess the protective effect of the test compounds.
Comparative Experimental Workflow
The preclinical comparison of two muscarinic antagonists follows a logical progression from in vitro characterization to in vivo functional assessment.
Caption: A generalized workflow for the preclinical comparison of two muscarinic antagonists.
Conclusion
This compound and scopolamine are valuable pharmacological tools for studying the cholinergic system. Scopolamine serves as a benchmark non-selective muscarinic antagonist with well-documented effects on motion sickness and cognition.[1][12] Its comprehensive binding and pharmacokinetic data make it a suitable reference compound. Metixene, with its established use in Parkinsonism and additional antihistaminic properties, represents a different pharmacological profile that warrants further investigation, particularly regarding its muscarinic receptor subtype selectivity.[2][3] The lack of direct, head-to-head comparative studies highlights a significant knowledge gap. Researchers should carefully consider the desired selectivity, intended biological system, and required pharmacokinetic properties when choosing between these two agents for their specific experimental needs. The protocols and workflows outlined in this guide provide a framework for conducting such comparative evaluations to advance our understanding of muscarinic receptor pharmacology.
References
- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 2. goodrx.com [goodrx.com]
- 3. The anticholinergic burden: from research to practice - Australian Prescriber [australianprescriber.tg.org.au]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Scopolamine - Wikipedia [en.wikipedia.org]
- 7. Pharmacokinetics and pharmacodynamics in clinical use of scopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mims.com [mims.com]
- 9. Anticholinergics: List, Side Effects, Uses, Warnings, and More [healthline.com]
- 10. Anticholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pcds.org.uk [pcds.org.uk]
- 12. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
Metixene Hydrochloride: An Emerging Anti-Cancer Agent in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Metixene hydrochloride, a drug historically used for treating Parkinson's disease, has recently emerged as a potential therapeutic agent for metastatic cancers, particularly breast cancer that has spread to the brain.[1][2][3][4] Preclinical studies have demonstrated its ability to induce cancer cell death and inhibit tumor growth. This guide provides a comprehensive overview of the current evidence for Metixene's efficacy in in-vivo cancer models, its mechanism of action, and relevant experimental protocols.
Important Note: The current body of research on Metixene's anti-cancer properties is in its early stages. The available data is primarily from studies using cell line-derived xenograft models. To date, no studies have been published evaluating the efficacy of this compound specifically in patient-derived xenograft (PDX) models. Furthermore, direct comparative studies of Metixene with other standard-of-care chemotherapies in any xenograft model are not yet available in the public domain.
Efficacy in Preclinical Cancer Models
A pivotal study has investigated the anti-cancer effects of Metixene in a preclinical model of metastatic breast cancer. The key findings from this research are summarized below.
In Vivo Efficacy of Metixene in an Orthotopic Breast Cancer Xenograft Model
| Cell Line | Animal Model | Treatment | Dosage | Key Findings | Reference |
| HCC1954 (human breast cancer) | Nude mice | This compound (intraperitoneally) | 0.1 mg/kg and 1.0 mg/kg | - Significantly decreased tumor weight and volume at both doses.- Increased cleaved caspase-3 staining in tumors, indicating apoptosis. | [2] |
| Not Specified | Mice | This compound | Not Specified | - Increased lifespan in mice with breast cancer metastases.- Effective against multi-organ site metastases. | [1] |
Mechanism of Action: Induction of Incomplete Autophagy
Metixene's anti-cancer activity stems from its ability to induce a unique form of cell death known as "incomplete autophagy".[1][2][3][4] This process is initiated through the activation of the N-Myc downstream-regulated gene 1 (NDRG1) protein.
The proposed signaling pathway is as follows:
-
Metixene Administration: Metixene enters the cancer cell.
-
NDRG1 Phosphorylation: Metixene leads to the phosphorylation and activation of the NDRG1 protein.[2][3][4]
-
Induction of Incomplete Autophagy: Activated NDRG1 triggers the formation of autophagosomes. However, the subsequent fusion of these autophagosomes with lysosomes is impaired, leading to an accumulation of autophagic vesicles.[2]
-
Cellular Stress and Apoptosis: The buildup of these unprocessed autophagosomes induces significant cellular stress, which in turn activates the caspase cascade.[2]
-
Caspase-Mediated Cell Death: The activation of caspases, such as cleaved caspase-3, ultimately leads to the programmed cell death (apoptosis) of the cancer cell.[2]
A diagram illustrating this signaling pathway is provided below.
Caption: this compound Signaling Pathway.
Experimental Protocols
While specific, detailed protocols for the Metixene studies are not fully available, a general methodology for establishing and evaluating treatments in orthotopic breast cancer xenograft models can be outlined.
General Protocol for Orthotopic Breast Cancer Xenograft Studies
-
Cell Culture: Human breast cancer cell lines (e.g., HCC1954) are cultured under standard laboratory conditions.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: A suspension of cancer cells is injected into the mammary fat pad of the mice.
-
Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring tumor dimensions with calipers.
-
Treatment Administration: Once tumors reach a specified size, animals are randomized into control and treatment groups. This compound or a vehicle control is administered, typically via intraperitoneal injection, according to the specified dosing schedule.
-
Efficacy Evaluation: Tumor volume and animal body weight are measured throughout the study. At the end of the study, tumors are excised and weighed.
-
Histological and Molecular Analysis: Tumor tissues are collected for further analysis, such as immunohistochemistry for biomarkers like cleaved caspase-3, to assess the biological effects of the treatment.
Below is a workflow diagram for a typical in vivo xenograft experiment.
References
- 1. hcn.health [hcn.health]
- 2. Metixene is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metixene is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Metixene Hydrochloride Demonstrates Potent In Vivo Anticancer Effects in Preclinical Models of Metastatic Breast Cancer
For Immediate Release
Dateline: Shanghai, China – December 5, 2025 – New research highlights the significant in vivo anticancer activity of Metixene Hydrochloride, an antiparkinsonian drug, in preclinical models of metastatic breast cancer, particularly in challenging-to-treat brain metastases. The findings, primarily from a comprehensive study published in the Journal of Clinical Investigation, position Metixene as a promising therapeutic candidate, demonstrating tumor reduction and improved survival in various mouse models. This comparison guide provides an objective analysis of Metixene's performance, supported by experimental data, and contrasts it with other therapeutic alternatives.
Comparative Analysis of In Vivo Efficacy
This compound has been shown to effectively decrease tumor size and enhance survival in mice with metastatic breast cancer.[1][2][3][4] Its unique mechanism of action, which involves inducing incomplete autophagy, sets it apart from other therapies. While direct comparative in vivo studies are not yet available, this guide provides an indirect comparison with established treatments for breast cancer brain metastases, such as lapatinib (B449), tucatinib (B611992), and capecitabine, based on reported findings from separate preclinical studies.
Table 1: In Vivo Efficacy of this compound vs. Alternative Therapies in Breast Cancer Brain Metastasis Mouse Models
| Therapeutic Agent | Cancer Model(s) | Key Efficacy Endpoints | Reference(s) |
| This compound | Orthotopic xenografts (MDA-MB-231), Intracardiac model (MDA-MB-231), Intracranial xenografts (BT-474Br), Intracarotid model (MDA-MB-231Br) | Significantly reduced mammary tumor size, Improved survival in multi-organ and brain metastasis models. | [1][2][3] |
| Lapatinib | Intracardiac injection (MDA-MB-231-BR, HER2-overexpressing) | Reduced the number of large brain metastases by over 50%. | [5][6][7] |
| Tucatinib | Intracranial xenograft (BT-474-RedLuc), Combination with T-DM1 | Inhibited intracranial tumor growth and improved survival. | [8][9][10] |
| Capecitabine | Various breast cancer brain metastasis models (retrospective clinical data) | Showed intracranial activity and response in a subset of patients. | [11][12][13] |
Mechanism of Action: A Novel Approach to Cancer Therapy
This compound's anticancer effect stems from its ability to induce incomplete autophagy.[1][2][14] This process is initiated through the phosphorylation of N-Myc downstream regulated 1 (NDRG1), which leads to an accumulation of autophagosomes that do not properly fuse with lysosomes for degradation.[1] This cellular stress ultimately triggers caspase-mediated apoptosis, or programmed cell death, in cancer cells.[1][2]
Diagram of this compound's Signaling Pathway
Caption: this compound induces apoptosis via NDRG1-mediated incomplete autophagy.
Detailed Experimental Protocols
To ensure transparency and reproducibility, the following sections detail the methodologies employed in the key in vivo studies cited.
This compound In Vivo Studies
-
Cell Lines: HER2-positive (BT-474Br) and triple-negative (MDA-MB-231, MDA-MB-231Br) human breast cancer cell lines.[1]
-
Animal Models: Immunodeficient mice (e.g., nude mice).[1]
-
Tumor Implantation:
-
Orthotopic Xenografts: Injection of cancer cells into the mammary fat pad.[1][2]
-
Intracardiac Model: Injection of cancer cells into the left ventricle of the heart to model multi-organ metastasis.[1][2]
-
Intracranial Xenografts: Stereotactic implantation of cancer cells into the brain.[1][2]
-
Intracarotid Model: Injection of cancer cells into the internal carotid artery to model multiple brain metastases.[1][2]
-
-
Drug Administration: this compound administered intraperitoneally at a dose of 1.0 mg/kg, three times a week.[1]
-
Endpoint Analysis: Tumor volume measurement, overall survival analysis, and immunohistochemical analysis of biomarkers such as cleaved caspase-3.[1]
Lapatinib In Vivo Studies
-
Cell Lines: MDA-MB-231-BR cells, some engineered to overexpress HER2.[5][6][7]
-
Animal Models: Female BALB/c nude mice.[6]
-
Tumor Implantation: Intracardiac injection of cancer cells.[6]
-
Drug Administration: Lapatinib administered by oral gavage at doses of 30 or 100 mg/kg, twice daily for 24 days, starting 5 days after cell injection.[6]
-
Endpoint Analysis: Measurement and counting of large brain metastases.[6][7]
Tucatinib In Vivo Studies
-
Cell Lines: BT-474-RedLuc (HER2-positive) human breast cancer cells.[8][9]
-
Animal Models: Not explicitly detailed in the provided snippets, but likely immunodeficient mice.
-
Tumor Implantation: Intracranial implantation of cancer cells.[8][9]
-
Drug Administration: Tucatinib administered orally at 50 mg/kg twice daily.[8][15] In combination studies, T-DM1 was administered as a single 10 mg/kg dose.[8][15]
-
Endpoint Analysis: Monitoring of tumor growth and overall survival.[8][9]
Experimental Workflow for In Vivo Anticancer Studies
Caption: Generalized workflow for preclinical in vivo anticancer drug evaluation.
Conclusion
This compound presents a compelling case for further investigation as a treatment for metastatic breast cancer, especially for brain metastases where therapeutic options are limited.[1][2] Its novel mechanism of inducing incomplete autophagy leading to apoptosis offers a new strategy in the fight against this disease.[1][2][14] While indirect comparisons to existing therapies like lapatinib and tucatinib are favorable, direct, head-to-head preclinical and eventual clinical trials will be necessary to definitively establish its place in the therapeutic landscape. The minimal side effects reported in preclinical models further bolster its potential for clinical translation.[3][16]
References
- 1. Metixene is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metixene is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Therapy Extends Survival in Metastatic Cancer - News Center [news.feinberg.northwestern.edu]
- 4. Metixene breakthrough: A new hope emerges for metastatic brain cancer patients - ecancer [ecancer.org]
- 5. Lapatinib Distribution in HER2 Overexpressing Experimental Brain Metastases of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. sciencedaily.com [sciencedaily.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. HER2-Selective and Reversible Tyrosine Kinase Inhibitor Tucatinib Potentiates the Activity of T-DM1 in Preclinical Models of HER2-positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combination of tucatinib and neural stem cells secreting anti-HER2 antibody prolongs survival of mice with metastatic brain cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Capecitabine and lapatinib uptake in surgically resected brain metastases from metastatic breast cancer patients: a prospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Capecitabine therapy of central nervous system metastases from breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. hcn.health [hcn.health]
Reproducibility of Metixene Hydrochloride-Induced Apoptosis Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pro-apoptotic effects of Metixene Hydrochloride and its alternatives, Oridonin and Chlorprothixene (B1288). The information herein is collated from various preclinical studies to aid in the design and replication of apoptosis-related experiments.
Comparative Analysis of Pro-Apoptotic Activity
The following table summarizes the quantitative data on the half-maximal inhibitory concentration (IC50) of this compound, Oridonin, and Chlorprothixene in various cancer cell lines. This data is essential for determining the effective concentration range for inducing apoptosis in experimental models.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Duration of Treatment | Reference |
| This compound | BT-474Br | Breast Cancer Brain Metastasis | ~15 | 72 hours | [1] |
| MDA-MB-231Br | Triple-Negative Breast Cancer Brain Metastasis | ~20 | 72 hours | [1] | |
| HCC1954 | HER2+ Breast Cancer | ~10 | 72 hours | [1] | |
| Oridonin | MDA-MB-231 | Triple-Negative Breast Cancer | 1.14 | 48 hours | [2] |
| MCF-7 | ER+ Breast Cancer | Not specified | - | [3] | |
| 4T1 | Murine Breast Cancer | Not specified | - | [4] | |
| Chlorprothixene | NB4 | Acute Myeloid Leukemia | 20-60 | 6, 12, 24 hours | |
| Kasumi-1 | Acute Myeloid Leukemia | 20-60 | 6, 12, 24 hours |
The subsequent table presents a comparison of the percentage of apoptotic cells induced by each compound at specific concentrations and time points, as determined by Annexin V-FITC/PI flow cytometry.
| Compound | Cell Line | Concentration (µM) | Duration (hours) | % Apoptotic Cells (Early + Late) | Reference |
| This compound | BT-474Br, MDA-MB-231Br | 10, 15 | 24, 48 | Data not explicitly quantified in percentages in the provided search results, but significant increases in caspase activity were reported. | [5] |
| Oridonin | HGC-27 | 15 | 24 | 50.1 | |
| U2OS | 60 | 24 | 21.94 | [2] | |
| Chlorprothixene | NB4, Kasumi-1 | 40 | Not specified | Typical apoptotic characteristics observed, but percentage not quantified in the provided search results. | [1] |
Experimental Protocols
For the purpose of reproducibility, detailed experimental protocols for key apoptosis assays are provided below.
Cell Viability Assay (MTT Assay)
This protocol is adapted from a study on Oridonin's effect on MCF-7 cells.
-
Cell Seeding: Plate cells in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of the test compound (this compound, Oridonin, or Chlorprothixene) for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells).
Annexin V-FITC/PI Apoptosis Assay (Flow Cytometry)
This is a general protocol that can be adapted for all three compounds.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the compound for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Caspase Activity Assay (Colorimetric or Fluorometric)
This protocol is based on commercially available kits.
-
Cell Lysis: Lyse treated and untreated cells using the provided lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, mix the cell lysate with the reaction buffer and the specific caspase substrate (e.g., DEVD-pNA for caspase-3).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader.
-
Data Analysis: Quantify the fold-increase in caspase activity compared to the untreated control.
Western Blot Analysis for Apoptosis-Related Proteins
This protocol can be used to assess changes in the expression of key apoptotic proteins.
-
Protein Extraction: Extract total protein from treated and untreated cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax, NDRG1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Signaling pathways of Oridonin-induced apoptosis.
Caption: General experimental workflow for studying drug-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. P53-mediated cell cycle arrest and apoptosis through a caspase-3- independent, but caspase-9-dependent pathway in oridonin-treated MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of chlorprothixene as a potential drug that induces apoptosis and autophagic cell death in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metixene is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: Metixene Hydrochloride Versus Novel Anticholinergic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the established anticholinergic agent, Metixene Hydrochloride, against a selection of novel anticholinergic compounds. The following sections detail the pharmacological profiles, supported by experimental data, and provide comprehensive experimental protocols for key assays utilized in the assessment of anticholinergic activity.
Introduction to Anticholinergic Agents
Anticholinergic agents are a class of drugs that competitively antagonize the action of acetylcholine (B1216132) (ACh) at muscarinic receptors. This compound is a tertiary antimuscarinic agent that has been utilized for its anticholinergic and antiparkinsonian properties[1]. Its therapeutic effects are attributed to the competitive antagonism of acetylcholine at muscarinic receptors in the corpus striatum[1][2]. In recent years, drug discovery efforts have focused on developing novel anticholinergic compounds with improved selectivity for specific muscarinic receptor subtypes (M1-M5) to enhance therapeutic efficacy and minimize adverse effects. This guide benchmarks this compound against several of these newer agents: Solifenacin, Darifenacin, Tiotropium bromide, Aclidinium bromide, Glycopyrrolate, and Revefenacin.
Comparative Pharmacological Data
The binding affinities (Ki) of this compound and novel anticholinergic compounds for the five human muscarinic receptor subtypes (M1-M5) are summarized in the table below. This quantitative data allows for a direct comparison of their potency and selectivity profiles. Lower Ki values indicate higher binding affinity.
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | Reference(s) |
| This compound | 15 | - | - | - | - | [3] |
| Solifenacin | 26 | 170 | 12 | 110 | 31 | [2][3] |
| Darifenacin | ~6.3 | ~39.8 | ~0.8 | ~50.1 | ~10.0 | [4] |
| Tiotropium Bromide | Equal affinity for M1, M2, and M3 | Equal affinity for M1, M2, and M3 | Equal affinity for M1, M2, and M3 | - | - | [5] |
| Aclidinium Bromide | Subnanomolar affinity | Subnanomolar affinity | Subnanomolar affinity | Subnanomolar affinity | Subnanomolar affinity | [6][7] |
| Glycopyrrolate | 0.5 - 3.6 (non-selective M1-M3) | 0.5 - 3.6 (non-selective M1-M3) | 0.5 - 3.6 (non-selective M1-M3) | - | - | [8][9] |
| Revefenacin | pKi 9.8 | pKi 9.5 | pKi 9.7 | pKi 8.2 | pKi 9.26 | [1] |
Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity. Direct comparison of Ki values should be made with caution as experimental conditions may vary between studies.
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol is a standard method for determining the binding affinity of a compound for a specific receptor subtype.
Objective: To determine the inhibitory constant (Ki) of a test compound for each of the five human muscarinic receptor subtypes (M1-M5).
Materials:
-
Cell Lines: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing individual human M1, M2, M3, M4, or M5 receptors.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Test Compound: this compound or novel anticholinergic compound.
-
Reference Compound: Atropine (for determination of non-specific binding).
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Scintillation Cocktail.
-
Equipment: Cell culture apparatus, centrifuge, 96-well microplates, filter harvester, and a liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the specific muscarinic receptor subtype to a high density.
-
Harvest the cells and centrifuge to form a cell pellet.
-
Resuspend the pellet in ice-cold assay buffer and homogenize.
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well microplate, add the following to each well in triplicate:
-
Assay Buffer
-
A fixed concentration of [³H]-NMS (typically at its Kd value).
-
A range of concentrations of the test compound.
-
The prepared cell membrane suspension.
-
-
For total binding, omit the test compound.
-
For non-specific binding, add a high concentration of atropine.
-
Incubate the plates at room temperature to allow the binding to reach equilibrium.
-
-
Filtration and Counting:
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Schild Regression Analysis for Functional Antagonism
Schild regression is a method used to quantify the potency of a competitive antagonist and to determine if the antagonism is competitive in nature.
Objective: To determine the pA2 value of an antagonist, which is the negative logarithm of the antagonist concentration that produces a two-fold rightward shift in an agonist's concentration-response curve.
Procedure:
-
Agonist Concentration-Response Curve:
-
In an isolated tissue preparation (e.g., guinea pig ileum) or a cell-based functional assay, generate a cumulative concentration-response curve for a muscarinic agonist (e.g., carbachol).
-
-
Antagonist Incubation:
-
Wash the preparation and incubate it with a fixed concentration of the antagonist for a predetermined period to allow for equilibrium.
-
-
Second Agonist Curve:
-
In the continued presence of the antagonist, generate a second cumulative concentration-response curve for the same agonist.
-
-
Repeat with Different Antagonist Concentrations:
-
Repeat steps 2 and 3 with several different concentrations of the antagonist.
-
-
Data Analysis:
-
For each antagonist concentration, calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
Create a Schild plot by plotting log(DR-1) on the y-axis against the log of the molar concentration of the antagonist on the x-axis.
-
Perform a linear regression on the Schild plot.
-
The x-intercept of the regression line is the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.
-
Visualizations
References
- 1. Matching models to data: a receptor pharmacologist's guide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 4. Tiotropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Tiotropium bromide (Ba 679 BR), a novel long-acting muscarinic antagonist for the treatment of obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Schild equation - Wikipedia [en.wikipedia.org]
- 8. Metixene | C20H23NS | CID 4167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. KEGG DRUG: Methixene hydrochloride [genome.jp]
Safety Operating Guide
Safeguarding Research and the Environment: Proper Disposal of Metixene Hydrochloride
For researchers, scientists, and drug development professionals, the integrity of their work extends beyond the laboratory bench to include the safe and responsible management of all chemical substances. Metixene Hydrochloride, an anticholinergic and antiparkinsonian agent, requires meticulous handling not only during experimentation but also through its final disposal.[1] Improper disposal of this compound can lead to significant environmental contamination and potential public health risks. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring compliance with regulatory standards and fostering a culture of safety.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2][3][4][5] Therefore, it is imperative that this substance does not enter the sewage system or be disposed of with household garbage.[3] Adherence to local, regional, national, and international regulations is mandatory for its disposal.[3][4]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound waste, including pure substance, contaminated labware, and solutions.
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes expired or unused pure compounds, contaminated personal protective equipment (PPE) such as gloves and lab coats, disposable labware (e.g., pipette tips, vials), and aqueous or solvent-based solutions.
-
Segregate this compound waste from other laboratory waste at the point of generation. Use dedicated, clearly labeled waste containers.
2. Waste Containment:
-
Solid Waste:
-
Place pure this compound, contaminated solids, and PPE into a designated, leak-proof, and puncture-resistant hazardous waste container.
-
The container must be compatible with the chemical properties of this compound.
-
-
Liquid Waste:
-
Collect all aqueous and solvent-based solutions containing this compound in a separate, leak-proof, and chemically resistant hazardous waste container.
-
Do not mix incompatible waste streams.
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., harmful, environmental hazard).
-
3. Storage:
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area.
-
The storage area should be away from drains and incompatible materials.
-
Ensure the containers are tightly sealed to prevent spills or leaks.
4. Disposal:
-
Engage a licensed hazardous waste disposal contractor. The disposal of this compound must be handled by professionals who can ensure compliance with all regulatory requirements.
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound to ensure they are aware of the specific hazards and handling requirements.
-
Incineration at a permitted hazardous waste facility is the preferred method of disposal for many pharmaceutical wastes to ensure complete destruction.[6][7][8]
-
Never discharge this compound waste down the drain or dispose of it in regular trash.[3][6]
Quantitative Data Summary
For clarity and quick reference, the following table summarizes key hazard information for this compound.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed.[2][3][4] |
| Hazardous to the Aquatic Environment, Acute (Category 1) | GHS09 | Warning | H400: Very toxic to aquatic life.[2][3][4] |
| Hazardous to the Aquatic Environment, Chronic (Category 1) | GHS09 | Warning | H410: Very toxic to aquatic life with long lasting effects.[2][3][4] |
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is depicted in the following diagram. This workflow ensures that all safety and regulatory considerations are met at each stage of the process.
Caption: Workflow for the safe disposal of this compound.
Decision Pathway for Waste Management
The following diagram illustrates the decision-making process for handling materials potentially contaminated with this compound.
Caption: Decision tree for managing this compound waste.
By implementing these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, thereby protecting both their personnel and the ecosystem. This commitment to rigorous safety protocols is fundamental to building trust and upholding the standards of the scientific community.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sds.edqm.eu [sds.edqm.eu]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. lgcstandards.com [lgcstandards.com]
- 5. lgcstandards.com [lgcstandards.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. danielshealth.com [danielshealth.com]
- 8. inciner8.com [inciner8.com]
Essential Safety and Operational Guide for Handling Metixene Hydrochloride
This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Metixene Hydrochloride. The following procedures are designed to ensure a safe laboratory environment.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 7081-40-5[1]
Hazard Summary: this compound is classified as harmful if swallowed or inhaled.[1] It is also very toxic to aquatic life with long-lasting effects.[1][2][3][4]
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[1][2][3][4][5] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled[1] |
| Hazardous to the aquatic environment, acute hazard | H400 | Very toxic to aquatic life[1][2][3][4][5] |
| Hazardous to the aquatic environment, long-term hazard | H410 | Very toxic to aquatic life with long lasting effects[1][2][3][4][5] |
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following table summarizes the recommended PPE.
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy gloves compliant with ASTM D6978 standard.[6] | To prevent skin contact. The material must be impermeable and resistant to the product.[1] |
| Gown | Impermeable, long-sleeved gown that closes in the back with knit or elastic cuffs.[6] | To protect skin and clothing from contamination. |
| Respiratory Protection | Use a respiratory filter device for brief exposure or low pollution. For intensive or longer exposure, use a respiratory protective device independent of circulating air.[1] | To prevent inhalation of the substance, which is harmful.[1] |
| Eye Protection | Safety glasses or goggles. | To protect eyes from dust or splashes. |
| Other | Hair and shoe covers should be considered, especially in cleanroom environments or when handling larger quantities.[6] | To prevent the spread of contamination. |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Ensure good ventilation and exhaustion at the workplace.[1][2]
-
Whenever possible, handle this compound in a laboratory hood.[2]
2. Handling the Substance:
3. In Case of a Spill:
-
Evacuate unnecessary personnel.[2]
-
For emergency responders, do not take action without suitable protective equipment.[2]
-
Ensure adequate ventilation.[1]
-
Absorb the spill with an inert material and place it in an appropriate waste disposal container.[2]
-
Clean the contaminated surfaces with an excess of water and detergents.[2]
-
Collect all spillage to prevent release to the environment.[1]
4. First Aid Measures:
-
General Advice: Symptoms of poisoning may occur after several hours; therefore, medical observation for at least 48 hours after the accident is recommended.[1]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If required, provide artificial respiration.[1]
-
If Swallowed: Immediately call a poison center or doctor. Rinse mouth.[1][3]
-
In Case of Skin Contact: Generally, the product does not irritate the skin. Wash the affected area with mild soap and water.[1][2]
-
In Case of Eye Contact: Rinse the opened eye for several minutes under running water.[1]
Disposal Plan
This compound must not be disposed of with household garbage and should not be allowed to reach the sewage system.[1] Disposal must be made according to official local, regional, national, and international regulations.[1][4]
General Disposal Guidance for Unused Medicines:
-
Do not flush down the toilet unless specifically instructed to do so.
-
If a drug take-back program is available, that is the preferred method of disposal.[7]
-
If no take-back program is available, follow these steps:
-
Remove the drug from its original container.[7]
-
Mix it with an unappealing substance such as dirt, cat litter, or used coffee grounds. Do not crush tablets or capsules.[7]
-
Place the mixture in a sealed plastic bag or other container.[7]
-
Dispose of the container in the household trash.[7]
-
Scratch out all personal information on the prescription label of the empty container before recycling or discarding.[7]
-
Experimental Workflow: Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. sds.edqm.eu [sds.edqm.eu]
- 3. lgcstandards.com [lgcstandards.com]
- 4. lgcstandards.com [lgcstandards.com]
- 5. Metixene | C20H23NS | CID 4167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. publications.ashp.org [publications.ashp.org]
- 7. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
